Sodium p-toluenesulfinate
Description
Structure
2D Structure
Properties
CAS No. |
824-79-3 |
|---|---|
Molecular Formula |
C7H8NaO2S |
Molecular Weight |
179.19 g/mol |
IUPAC Name |
sodium;4-methylbenzenesulfinate |
InChI |
InChI=1S/C7H8O2S.Na/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9); |
InChI Key |
RGZQXXDYDJKKQA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)[O-].[Na+] |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)O.[Na] |
Other CAS No. |
824-79-3 |
Pictograms |
Irritant |
Related CAS |
536-57-2 (Parent) |
Synonyms |
Sodium-4-methylbenzenesulfinate |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Sodium p-Toluenesulfinate from p-Toluenesulfonyl Chloride
Abstract: This technical guide provides a detailed examination of the synthesis of sodium p-toluenesulfinate, a versatile and critical reagent in modern organic and medicinal chemistry. The primary focus is the reductive transformation of p-toluenesulfonyl chloride into the target sulfinate salt. We will explore the foundational reaction mechanisms, present field-proven, step-by-step experimental protocols, and discuss critical parameters for process control, purification, and analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical application of this important synthesis.
Introduction: The Synthetic Utility of this compound
This compound (CH₃C₆H₄SO₂Na) is a cornerstone building block in the synthesis of a wide array of organosulfur compounds.[1] Its significance stems from its role as a nucleophilic precursor for the introduction of the tosyl (p-toluenesulfonyl) group, which is pivotal in the formation of sulfones and sulfonamides.[1] These functional groups are prevalent in numerous pharmacologically active molecules and advanced materials.[2][3] Consequently, reliable and scalable access to high-purity this compound is a frequent necessity in research and development laboratories.
This guide focuses on the most common and robust methods for its preparation: the reduction of the readily available and cost-effective p-toluenesulfonyl chloride (TsCl). We will detail two primary reductive strategies, one employing sodium sulfite and the other utilizing zinc dust, providing a comparative basis for methodological selection.
Core Reaction Principles: The Reduction of a Sulfonyl Chloride
The conversion of p-toluenesulfonyl chloride to this compound is a classic reduction reaction where the oxidation state of the sulfur atom is decreased. The choice of reducing agent is critical and dictates the reaction conditions and workup procedures.
The two most prevalent methods are:
-
Reduction with Sodium Sulfite (Na₂SO₃): This is a widely used method that involves the reaction of the sulfonyl chloride with an aqueous solution of sodium sulfite, typically in the presence of a base like sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction.[1][4]
-
Reduction with Zinc Dust (Zn): This method provides an alternative pathway using a metal reductant in an aqueous medium.[1][5] The reaction is typically carried out at elevated temperatures, and a base is added during the workup to precipitate zinc salts and liberate the sodium sulfinate.[5]
A significant competing side reaction in both aqueous methods is the hydrolysis of p-toluenesulfonyl chloride to p-toluenesulfonic acid (or its sodium salt).[6][7] Careful control of temperature and reaction time is essential to minimize this byproduct, which can complicate purification.
Caption: Core reaction pathways in the synthesis.
Detailed Synthesis Protocols
The following protocols are based on established and verified procedures, ensuring a high degree of reproducibility.[4][5]
Method A: Reduction with Sodium Sulfite
This method is often preferred for its operational simplicity and avoidance of heavy metal waste. The use of sodium bicarbonate is crucial; it maintains a basic pH to neutralize the HCl byproduct, thereby preventing it from catalyzing the unwanted hydrolysis of the starting material.
Table 1: Reagent Quantities for Sodium Sulfite Method
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| p-Toluenesulfonyl Chloride | 190.65 | 484 g | 2.54 |
| Anhydrous Sodium Sulfite | 126.04 | 600 g | 4.76 |
| Sodium Bicarbonate | 84.01 | 420 g | 5.00 |
| Water | 18.02 | 2.4 L | - |
Step-by-Step Protocol:
-
To a 4-liter beaker equipped with a mechanical stirrer and thermometer, add anhydrous sodium sulfite (600 g), sodium bicarbonate (420 g), and water (2.4 L).[4]
-
Heat the mixture to 70–80°C with stirring.[4]
-
Once the temperature is stable, begin adding p-toluenesulfonyl chloride (484 g) in small portions (5–10 g) over a period of 3 hours. Maintain the temperature at 70–80°C throughout the addition. The portion-wise addition is critical to control the exothermicity of the reaction.[4]
-
After the addition is complete, continue to stir the mixture at 70–80°C for an additional hour to ensure the reaction goes to completion.[4]
-
Remove the reaction from heat and allow it to cool and stand for 4 to 10 hours. This cooling period allows for the complete crystallization of the product.[4]
-
Collect the solid this compound by filtration. The crude product can be used directly for some applications or purified further by recrystallization.
Method B: Reduction with Zinc Dust
This classic method, detailed in Organic Syntheses, is robust and effective.[5] It requires careful temperature management to prevent excessive frothing and bumping.
Table 2: Reagent Quantities for Zinc Dust Method
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| p-Toluenesulfonyl Chloride | 190.65 | 500 g | 2.60 |
| Zinc Dust (90%+) | 65.38 | 400 g | ~5.5-6.1 |
| 12 N Sodium Hydroxide | 40.00 | 250 mL | 3.00 |
| Sodium Carbonate | 84.01 | ~100-150 g | ~1.2-1.8 |
| Water | 18.02 | 3.0 L | - |
Step-by-Step Protocol:
-
Place 3.0 L of water in a 12-liter crock equipped with a heavy-duty stirrer. Heat the water to 70°C using direct steam injection or another suitable heating method.[5]
-
Turn off the heat and add the zinc dust (400 g) to the hot water.[5]
-
Begin stirring and add the p-toluenesulfonyl chloride (500 g, pre-ground to break lumps) in small portions over approximately 10 minutes. The temperature will naturally rise to about 80°C.[5]
-
After the addition is complete, continue stirring for 10 minutes.[5]
-
Re-heat the mixture to 90°C with steam. Avoid heating above this temperature to prevent bumping.[5]
-
Turn off the heat and add 250 mL of 12 N sodium hydroxide solution, followed by portion-wise addition of powdered sodium carbonate until the mixture is strongly alkaline. This step neutralizes the solution and precipitates zinc salts.[5]
-
Filter the hot mixture by suction to remove zinc compounds and unreacted zinc.[5]
-
The filtrate contains the desired product. Evaporate the volume to approximately 1 L, or until a crust of crystals begins to form at the edges.[5]
-
Cool the concentrated solution thoroughly to crystallize the product, which is this compound dihydrate (p-CH₃C₆H₄SO₂Na·2H₂O).[5]
-
Collect the crystals by suction filtration and air-dry them until efflorescence just begins, then store in a sealed container. The typical yield is around 64%.[5]
Experimental Workflow & Characterization
The overall process, from starting materials to a purified final product, requires careful execution of each step.
Caption: A generalized experimental workflow.
Product Characterization
Verifying the identity and purity of the synthesized this compound is a critical final step.
-
Appearance: The product should be a colorless to white crystalline powder.[3][8] The dihydrate form often appears as large, flat, transparent crystals.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the structure. The spectrum should show a singlet for the methyl (CH₃) protons around 2.4 ppm and two doublets in the aromatic region (approx. 7.3-7.8 ppm) characteristic of a para-substituted benzene ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the preferred method for assessing purity and quantifying the product.[9][10] A significant challenge is separating the desired sulfinate from the p-toluenesulfonate byproduct.[6] Specialized UV spectrophotometric methods can also be employed, utilizing a wavelength (e.g., 282 nm) where the sulfinate absorbs strongly but the sulfonate does not, allowing for quantitative determination in the reaction mixture.[6][11]
Safety and Handling Precautions
A thorough risk assessment must be conducted before beginning any chemical synthesis.
-
p-Toluenesulfonyl Chloride (TsCl): This compound is corrosive and causes serious eye damage and skin irritation.[12][13][14] It is highly sensitive to moisture, reacting with water to produce corrosive hydrochloric acid and p-toluenesulfonic acid.[7][13] Always handle TsCl in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and suitable gloves.[15][16] Store in a tightly sealed container in a dry, corrosives-compatible area.[15]
-
Sodium Hydroxide: A strong caustic base. Handle with care to avoid severe skin and eye burns.
-
Zinc Dust: Can be flammable, especially when finely divided. Avoid creating dust clouds.
-
General Precautions: The reactions can be exothermic and may involve frothing or bumping. Use appropriately sized reaction vessels and ensure efficient stirring.[5]
By adhering to these robust protocols and safety measures, researchers can confidently and safely synthesize high-quality this compound for their diverse applications in chemical and pharmaceutical development.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101650304A - Method for determining content of this compound in reduction process of p-toluenesulfonyl chloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. adipogen.com [adipogen.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. jocpr.com [jocpr.com]
- 11. WIPO - Online-Suche in nationalen und internationalen Patentsammlungen [patentscope.wipo.int]
- 12. fishersci.com [fishersci.com]
- 13. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. westliberty.edu [westliberty.edu]
Sodium p-Toluenesulfinate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Sodium p-toluenesulfinate (SPTS), with the CAS number 824-79-3, is a versatile organosulfur compound that serves as a cornerstone reagent and intermediate in a multitude of organic transformations.[1][2][3] Its utility spans from the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) to the production of dyes and pigments.[4][5] This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and a critical analysis of its applications in modern organic synthesis and drug development.
Part 1: Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, storage, and application in synthetic chemistry.
Physical Properties
This compound is typically a white to off-white crystalline powder or flakes.[2][6] It is known to be hygroscopic, readily absorbing moisture from the atmosphere, which necessitates storage in a dry, inert environment.[4] One of its most notable physical characteristics is its high thermal stability, with a melting point reported to be above 300 °C.[7]
Table 1: Key Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇NaO₂S | [3] |
| Molecular Weight | 178.18 g/mol | [3] |
| Appearance | White to off-white crystalline powder or flakes | [2][6] |
| Melting Point | >300 °C | [7] |
| Solubility | Slightly soluble in water. Soluble in DMSO. | [4][8] |
| Hygroscopicity | Hygroscopic | [4] |
Chemical Structure and Reactivity
The reactivity of this compound is governed by the nucleophilic nature of the sulfinate anion. The sulfur atom, with its lone pair of electrons, and the oxygen atoms can both act as nucleophilic centers, leading to a rich and diverse reaction chemistry.
Caption: Molecular Structure of this compound.
Its role as a versatile nucleophile allows it to participate in a wide array of reactions, including:
-
S-alkylation and S-arylation: The sulfur atom readily attacks electrophilic carbon centers, leading to the formation of sulfones. This is a cornerstone reaction for introducing the tosyl group into organic molecules.
-
Reaction with Electrophiles: It reacts with various electrophiles, serving as a precursor for the synthesis of sulfonyl chlorides, sulfonate esters, and sulfonamides.
-
Radical Reactions: Under specific conditions, this compound can generate the p-toluenesulfonyl radical, which can then participate in various radical addition and cyclization reactions.
Part 2: Synthesis and Purification
The reliable synthesis and purification of this compound are critical for its successful application in research and development.
Synthesis from p-Toluenesulfonyl Chloride
A common and well-established method for the laboratory-scale synthesis of this compound is the reduction of p-toluenesulfonyl chloride.[1]
Experimental Protocol:
-
Reaction Setup: In a large beaker or flask equipped with a mechanical stirrer, dissolve anhydrous sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) in water.[9]
-
Addition of p-Toluenesulfonyl Chloride: Heat the mixture to 70-80 °C. Slowly add p-toluenesulfonyl chloride in portions while maintaining the temperature and stirring vigorously. The reaction is exothermic.[9]
-
Reaction Completion and Isolation: After the addition is complete, continue heating and stirring for an additional hour.[9] Allow the mixture to cool, which will cause the this compound to crystallize.
-
Filtration: Collect the crystals by suction filtration and wash them with cold water.[1]
Caption: Workflow for the synthesis of this compound.
Purification by Recrystallization
For applications requiring high purity, this compound can be further purified by recrystallization.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot water.[10]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.[10]
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities and the activated charcoal.[10]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[10]
-
Isolation: Collect the purified crystals by suction filtration and dry them under vacuum.[10]
Part 3: Characterization Techniques
The identity and purity of this compound are confirmed using a combination of spectroscopic and analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the tolyl group and the methyl protons.
-
¹³C NMR: The carbon NMR spectrum shows distinct resonances for the aromatic carbons and the methyl carbon, confirming the carbon skeleton of the molecule.[6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the S=O stretching vibrations of the sulfinate group, typically in the region of 1050-950 cm⁻¹, as well as bands corresponding to the aromatic ring.[11]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for quantifying it in reaction mixtures. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection.[12][13]
Thermal Analysis
Part 4: Applications in Organic Synthesis and Drug Development
This compound is a versatile reagent with broad applications in the synthesis of fine chemicals and pharmaceuticals.
Synthesis of Sulfones and Sulfonamides
One of the primary applications of this compound is in the synthesis of sulfones and sulfonamides, which are important structural motifs in many biologically active molecules. The sulfinate anion acts as a potent nucleophile, readily displacing leaving groups from alkyl and aryl halides to form sulfones. It can also be a precursor for the synthesis of sulfonamides through various oxidative amination reactions.
Caption: General schemes for the synthesis of sulfones and sulfonamides.
Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)
While this compound is often cited as an intermediate in the synthesis of several APIs, its role is frequently as a precursor to a sulfonylating agent or in the formation of a tosylate salt for purification or isolation purposes.
-
Doxycycline: In some synthetic routes to doxycycline, a p-toluenesulfonate salt of an intermediate is formed to facilitate purification.[16][17][18] For instance, 11-alpha-chloro-6-demethyl-6-deoxytetracycline p-toluenesulfonate is a known intermediate.[18]
-
Amoxicillin and Cefadroxil: The synthesis of these beta-lactam antibiotics primarily involves the acylation of 6-aminopenicillanic acid (6-APA) or 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), respectively.[5][19][20][21][22][23][24][25] While p-toluenesulfonic acid (the corresponding acid of this compound) is a common acid catalyst and can be used to form salts for purification, this compound itself is not typically a direct building block in the main synthetic pathway of the core structures.
-
Naproxen: The industrial synthesis of naproxen generally does not involve this compound as a key reactant.[8][26][27]
-
Dipyridamole: The synthesis of dipyridamole involves the construction of the pyrimido[5,4-d]pyrimidine core and subsequent functionalization, which does not typically utilize this compound.[28][29][30][31]
The key takeaway for drug development professionals is that while this compound is a valuable reagent in the broader context of organic synthesis, its direct incorporation into the final structure of many well-known APIs is less common. Its utility often lies in the synthesis of related sulfonyl compounds or in facilitating the isolation and purification of intermediates.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and purification, make it an indispensable tool for researchers and drug development professionals. A comprehensive understanding of its reactivity, particularly its role as a nucleophile and a precursor to sulfonyl radicals, allows for its strategic application in the construction of complex molecular architectures. While its direct role as a building block in some major APIs may be nuanced, its importance as a fundamental reagent in the synthetic chemist's toolbox remains undisputed.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. americanelements.com [americanelements.com]
- 3. scbt.com [scbt.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 对甲苯亚磺酸钠 purum, anhydrous, ≥96.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Green Chemistry Synthesis of Naproxen | PPTX [slideshare.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. This compound(824-79-3) IR Spectrum [chemicalbook.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. US20100305319A1 - Method of purifying a salt, sodium salt and disodium salt of pemetrexed - Google Patents [patents.google.com]
- 14. epublications.marquette.edu [epublications.marquette.edu]
- 15. eng.uc.edu [eng.uc.edu]
- 16. prepchem.com [prepchem.com]
- 17. CN113248397B - Preparation method of doxycycline hydrochloride - Google Patents [patents.google.com]
- 18. CN103467336A - Synthesis process of doxycycline hydrochloride intermediate 11alpha-chlorinated methacycline - Google Patents [patents.google.com]
- 19. scribd.com [scribd.com]
- 20. Amoxicillin synthesis - chemicalbook [chemicalbook.com]
- 21. Enzymatic synthesis of amoxicillin via a one-pot enzymatic hydrolysis and condensation cascade process in the presence of organic co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. filelist.tudelft.nl [filelist.tudelft.nl]
- 23. researchgate.net [researchgate.net]
- 24. WO2004035593A1 - An improved process for the preparation of cefadroxil - Google Patents [patents.google.com]
- 25. US20040077849A1 - Process for the preparation of cefadroxil - Google Patents [patents.google.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. Dipyridamole synthesis - chemicalbook [chemicalbook.com]
- 29. CN113185518A - Synthesis method of dipyridamole impurity I, II - Google Patents [patents.google.com]
- 30. CN108059633B - Synthesis method of dipyridamole intermediate - Google Patents [patents.google.com]
- 31. researchgate.net [researchgate.net]
Crystal structure analysis of Sodium p-toluenesulfinate tetrahydrate
An In-Depth Technical Guide to the Crystal Structure Analysis of Sodium p-toluenesulfinate tetrahydrate
Introduction
This compound (SPTS), with the chemical formula CH₃C₆H₄SO₂Na, is a versatile organosulfur compound of significant industrial and academic interest. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, dispersal dyes, and fluorescent pigments.[1][2] Its applications also extend to being a curing agent for grouting materials and a reducing agent in organic synthesis.[1][3] While the anhydrous and dihydrate forms are commonly used, a comprehensive understanding of the tetrahydrate crystal structure (Na⁺·C₇H₇O₂S⁻·4H₂O) provides profound insights into its solid-state behavior, stability, and potential for creating advanced materials.
A detailed structural elucidation is a prerequisite for rational drug design and the development of functional materials.[4] For researchers in materials science, particularly in the burgeoning field of metal-organic frameworks (MOFs), the p-toluenesulfinate ligand is of great interest due to its potential to act as a neutral or anionic ligand, with the sulfur atom also capable of donor action.[5][6] Understanding the coordination preferences of the sodium cation and the intricate hydrogen-bonding networks within the hydrated crystal lattice is fundamental for the tailored synthesis of novel coordination polymers.[6]
This technical guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the synthesis, single-crystal growth, and definitive X-ray crystallographic analysis of this compound tetrahydrate. We will delve into the causality behind the experimental choices, presenting a self-validating system of protocols and analysis that ensures scientific integrity and reproducibility.
Part 1: Synthesis and Crystallization
The journey to analyzing a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The quality of the crystal is often the rate-limiting step in a successful diffraction experiment.[4]
Synthesis of this compound
The most established and reliable method for preparing this compound is the reduction of p-toluenesulfonyl chloride. The protocol detailed below is adapted from the robust procedure found in Organic Syntheses.[7]
Rationale: This procedure utilizes zinc dust, a cost-effective and efficient reducing agent for converting the sulfonyl chloride group (-SO₂Cl) to a sulfinate salt (-SO₂Na). The reaction is performed in an aqueous medium, and the temperature is carefully controlled to prevent side reactions and decomposition. The subsequent addition of a strong base, sodium hydroxide, followed by sodium carbonate, ensures the complete conversion to the sodium salt and helps precipitate the product from the reaction mixture.
Experimental Protocol:
-
Initial Setup: In a 12-liter crock equipped with a mechanical stirrer and a steam inlet, add 3 liters of water. Heat the water to 70°C using direct steam injection.
-
Addition of Reagents: Turn off the steam and add 400 g of 90-100% pure zinc dust to the heated water with stirring. Immediately begin adding 500 g of p-toluenesulfonyl chloride in small portions over approximately 10 minutes. The reaction is exothermic, and the temperature will rise to about 80°C.
-
Reaction Progression: Continue stirring for 10 minutes after the final addition of the sulfonyl chloride. Reintroduce steam to raise the temperature to 90°C. Avoid overheating to prevent bumping.
-
Basification: Turn off the steam and add 250 mL of 12 N sodium hydroxide solution. Subsequently, add powdered sodium carbonate in 50 g portions until the solution is strongly alkaline. This step neutralizes any remaining acid and precipitates the zinc as zinc hydroxide/carbonate.
-
Isolation: Filter the hot mixture and evaporate the filtrate over a burner to a volume of approximately 1 liter, or until a crust of crystals begins to form at the edges.
-
Crystallization & Drying: Cool the concentrated solution to induce crystallization. Filter the resulting large, transparent crystals by suction and air-dry them until efflorescence just begins. This process typically yields the dihydrate form, p-CH₃C₆H₄SO₂Na·2H₂O.[7]
Single Crystal Growth of the Tetrahydrate
To obtain the tetrahydrate form suitable for X-ray diffraction, a controlled crystallization from an aqueous solution is necessary. The method of slow evaporation is ideal for this purpose.
Rationale: Slow, unobstructed evaporation of the solvent allows molecules to deposit onto the growing crystal lattice in a highly ordered fashion, minimizing defects and resulting in a single crystal of sufficient size and quality. The synthesized dihydrate is used as the starting material. By dissolving it in water and allowing the solvent to evaporate slowly, the more hydrated tetrahydrate form can be crystallized.[5][6]
Experimental Protocol:
-
Solution Preparation: Prepare a saturated aqueous solution of the synthesized this compound dihydrate at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small beaker to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the beaker with parafilm and pierce a few small holes in it with a needle. This slows down the rate of evaporation.
-
Incubation: Place the beaker in a vibration-free environment at a constant temperature (e.g., 20-25°C).
-
Crystal Harvesting: Monitor the beaker over several days to weeks. Once well-formed, colorless crystals of suitable size (e.g., 0.5 mm) appear, carefully harvest them from the solution.
Part 2: Single-Crystal X-ray Diffraction Analysis
X-ray crystallography provides unambiguous three-dimensional structural data, making it the definitive technique for this analysis.[4] The following sections are based on the published study by Betz and Gerber.[5]
Data Collection
Rationale: Data collection is performed at a low temperature (200 K) to reduce the thermal motion of the atoms. This results in less diffuse diffraction spots and a more precise determination of atomic positions and bond lengths. Molybdenum Kα radiation is a standard choice for small-molecule crystallography due to its high energy, which minimizes absorption effects.
Experimental Parameters: A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. The key data collection parameters are summarized in the table below.[5]
| Parameter | Value |
| Instrument | Bruker APEXII CCD diffractometer |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |
| Temperature | 200 K |
| Crystal Size | 0.53 × 0.39 × 0.21 mm |
| Absorption Correction | Multi-scan (SADABS) |
| Measured Reflections | 10741 |
| Independent Reflections | 2846 |
| R(int) | 0.025 |
Structure Solution and Refinement
Rationale: The collected diffraction data is a set of reciprocal space information. To translate this into a real-space atomic model, the "phase problem" must be solved. Programs like SHELXS97 use direct methods, which are powerful statistical approaches to determine initial phase estimates directly from the diffraction intensities. The resulting atomic model is then refined using a least-squares method with a program like SHELXL97. The quality of the final model is assessed by figures of merit such as the R-factor.
Crystallographic Data and Refinement Details: [5][6]
| Parameter | Value |
| Chemical Formula | Na⁺·C₇H₇O₂S⁻·4H₂O |
| Formula Weight | 250.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a, b, c (Å) | 15.9432 (19), 6.1825 (7), 12.2668 (15) |
| β (°) | 100.166 (5) |
| Volume (ų) | 1190.1 (2) |
| Z (formula units/cell) | 4 |
| R[F² > 2σ(F²)] (R1) | 0.029 |
| wR(F²) (all data) | 0.087 |
| Goodness-of-fit (S) | 1.11 |
Part 3: The Crystal Structure of Na⁺·C₇H₇O₂S⁻·4H₂O
The refined crystal structure reveals a fascinating and highly organized supramolecular assembly governed by coordination and hydrogen bonding.
Molecular Geometry of the p-toluenesulfinate Anion
The analysis confirms the expected chemical structure of the p-toluenesulfinate anion. The sulfur atom exists in a pseudo-tetrahedral geometry, considering the lone pair of electrons on the sulfur.[5][6] The bond angles around the sulfur atom range from 102.23° to 110.04°.[8] The aromatic ring and the SOO group are not coplanar, with the least-squares planes of the two groups intersecting at an angle of 64.47°.[6]
Supramolecular Architecture: The "Sodium-Aqua-Polymer"
A dominant feature of the crystal structure is the coordination environment of the sodium cation. Each Na⁺ ion is octahedrally coordinated by six oxygen atoms from six different water molecules.[6] Two of these water molecules act as bridging ligands, connecting adjacent sodium cations. This bridging results in the formation of a one-dimensional coordination polymer, a "sodium-aqua-polymer" chain, that propagates along the crystallographic b-axis.[5][6]
The p-toluenesulfinate anions are not directly coordinated to the sodium cations. Instead, they are positioned between these polymeric chains and are linked to them through an extensive network of hydrogen bonds.
The Hydrogen Bonding Network
The crystal structure is extensively stabilized by hydrogen bonds. All water molecules participate in O-H···O hydrogen bonding, with the oxygen atoms of the sulfinate group acting as multifold acceptors.[5][6] This intricate network connects the polymeric sodium-aqua chains and the sulfinate anions, building a robust three-dimensional architecture.
Notably, the structure also features a less common O-H···π interaction, where a hydrogen atom from one of the water molecules forms a hydrogen bond with the electron-rich π-system of the p-toluenesulfinate aromatic ring.[5][8] These varied non-covalent interactions are crucial in dictating the overall crystal packing, which arranges into double layers perpendicular to the crystallographic a-axis, with the hydrophobic aromatic groups forming the outer surfaces.[6]
Conclusion
The single-crystal X-ray analysis of this compound tetrahydrate provides a definitive and high-resolution view of its solid-state structure. The key findings are:
-
A pseudo-tetrahedral geometry around the sulfur atom of the p-toluenesulfinate anion.
-
The formation of a one-dimensional "sodium-aqua-polymer" chain through octahedrally coordinated Na⁺ ions bridged by water molecules.
-
An extensive and complex three-dimensional hydrogen-bonding network , including conventional O-H···O bonds and a non-conventional O-H···π interaction, which dictates the overall crystal packing.
This detailed structural knowledge is invaluable. For drug development professionals, it informs on the solid-state properties, stability, and potential polymorphs of related active pharmaceutical ingredients. For materials scientists, it provides a fundamental understanding of the coordination and supramolecular interactions of the p-toluenesulfinate ligand, paving the way for the rational design and synthesis of novel coordination polymers and functional MOFs with tailored architectures and properties.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 824-79-3 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound tetra-hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of Sodium p-Toluenesulfinate: A Technical Guide for Researchers
Introduction: Understanding the Significance of Sodium p-Toluenesulfinate Solubility
This compound (SPTS), a versatile organic salt, serves as a critical intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Its efficacy in these synthetic pathways is profoundly influenced by its solubility in various organic solvents. A comprehensive understanding of its solubility profile is paramount for process optimization, reaction kinetics control, and the development of robust purification and crystallization methods. This guide provides an in-depth analysis of the solubility of this compound in a range of common organic solvents, supported by quantitative data and established theoretical principles. We will explore the underlying factors governing its solubility and present a standardized protocol for its experimental determination, empowering researchers to make informed decisions in their synthetic endeavors.
Physicochemical Properties Governing Solubility
This compound (CAS: 824-79-3) is a white, crystalline powder with a high melting point exceeding 300°C, indicative of its stable ionic lattice structure.[1][2] It is known to be hygroscopic, readily absorbing moisture from the atmosphere, a factor that necessitates careful handling and storage to ensure experimental reproducibility.[1][2]
The solubility of an ionic compound like this compound in organic solvents is a complex interplay of several factors:
-
"Like Dissolves Like": This fundamental principle dictates that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3][4] this compound, being a salt, is inherently polar.
-
Solvent Polarity and Dielectric Constant: Solvents with higher polarity and dielectric constants are generally more effective at solvating ions by overcoming the crystal lattice energy of the salt.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence its interaction with the sulfinate group of SPTS.
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with a rise in temperature.[3][5]
Quantitative Solubility of this compound in Common Organic Solvents
Recent experimental studies utilizing the isothermal saturation method have provided valuable quantitative data on the solubility of this compound in various organic solvents. The following tables summarize the mole fraction solubility (x) at different temperatures.
Table 1: Solubility of this compound in Alcohols
| Temperature (K) | Methanol (x) | Ethanol (x) | n-Propanol (x) | Isopropanol (x) | n-Butanol (x) |
| 283.15 | 0.0158 | 0.0041 | 0.0019 | 0.0013 | 0.0011 |
| 288.15 | 0.0175 | 0.0046 | 0.0022 | 0.0015 | 0.0013 |
| 293.15 | 0.0194 | 0.0052 | 0.0025 | 0.0017 | 0.0015 |
| 298.15 | 0.0215 | 0.0058 | 0.0028 | 0.0019 | 0.0017 |
| 303.15 | 0.0238 | 0.0065 | 0.0032 | 0.0022 | 0.0019 |
| 308.15 | 0.0263 | 0.0073 | 0.0036 | 0.0025 | 0.0022 |
| 313.15 | 0.0291 | 0.0082 | 0.0041 | 0.0028 | 0.0025 |
| 318.15 | 0.0321 | 0.0092 | 0.0046 | 0.0032 | 0.0028 |
| 323.15 | 0.0354 | 0.0103 | 0.0052 | 0.0036 | 0.0032 |
Data extracted from "Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents..."[1]
Table 2: Solubility of this compound in Other Common Organic Solvents
| Temperature (K) | Acetone (x) | Acetonitrile (x) | N,N-Dimethylformamide (DMF) (x) |
| 283.15 | 0.0003 | 0.0006 | 0.0089 |
| 288.15 | 0.0004 | 0.0007 | 0.0098 |
| 293.15 | 0.0004 | 0.0008 | 0.0108 |
| 298.15 | 0.0005 | 0.0009 | 0.0119 |
| 303.15 | 0.0006 | 0.0010 | 0.0131 |
| 308.15 | 0.0007 | 0.0012 | 0.0144 |
| 313.15 | 0.0008 | 0.0014 | 0.0158 |
| 318.15 | 0.0009 | 0.0016 | 0.0174 |
| 323.15 | 0.0011 | 0.0018 | 0.0191 |
Data extracted from "Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents..."[1]
Analysis of Solubility Trends
The experimental data reveals several key trends:
-
Highest Solubility in Methanol: Among the tested solvents, methanol exhibits the highest solvating power for this compound.[1] This can be attributed to its high polarity, relatively high dielectric constant, and its ability to engage in hydrogen bonding.
-
Decreasing Solubility with Increasing Alkyl Chain Length in Alcohols: A clear trend of decreasing solubility is observed as the alkyl chain length of the alcohol increases (methanol > ethanol > n-propanol > n-butanol). This is due to the decreasing polarity and increasing non-polar character of the longer-chain alcohols.
-
Moderate Solubility in DMF: N,N-Dimethylformamide (DMF), a polar aprotic solvent, demonstrates moderate solubility for SPTS.
-
Low Solubility in Acetone and Acetonitrile: Acetone and acetonitrile are significantly poorer solvents for this compound.
-
Temperature Dependence: In all tested solvents, the solubility of this compound increases with rising temperature, confirming that the dissolution process is endothermic.[1]
Experimental Determination of Solubility: A Validated Protocol
The following protocol outlines the widely accepted isothermal saturation shake-flask method for determining the solubility of this compound. This method is reliable and allows for reaching thermodynamic equilibrium.
Diagram of the Experimental Workflow
Caption: Isothermal saturation method workflow.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of finely powdered, anhydrous this compound to a series of sealed glass vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Place the vials in a constant-temperature shaker bath set to the desired temperature.
-
-
Equilibration:
-
Agitate the vials at a constant speed for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is achieved. Preliminary experiments should be conducted to determine the minimum time required to reach equilibrium.
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant-temperature bath for at least 4 hours to allow the excess solid to settle.
-
-
Sample Withdrawal and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature and prevent precipitation.
-
Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed container. This step is critical to remove any undissolved microcrystals.
-
Determine the mass of the dissolved this compound in the collected filtrate. This can be achieved by evaporating the solvent under vacuum and weighing the remaining solid (gravimetric method). Alternatively, a validated analytical technique such as HPLC or UV-Vis spectroscopy can be used for quantification.[6]
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction) based on the mass of the dissolved solute and the volume or mass of the solvent.
-
Theoretical Modeling of Solubility Data
The temperature-dependent solubility data can be effectively correlated using thermodynamic models such as the modified Apelblat equation.[3][7] This equation provides a semi-empirical relationship between solubility and temperature and is widely used for its simplicity and accuracy in fitting experimental data.
Conclusion and Practical Implications
The solubility of this compound is highly dependent on the choice of solvent and the operating temperature. Methanol and, to a lesser extent, DMF are effective solvents, while alcohols with longer alkyl chains, acetone, and acetonitrile are poor choices for achieving high concentrations. The provided quantitative data and experimental protocol serve as a valuable resource for researchers in drug development and chemical synthesis, enabling them to:
-
Select appropriate solvents for reactions involving this compound.
-
Design and optimize crystallization and purification processes.
-
Control reaction rates and yields by manipulating the concentration of the dissolved reagent.
A thorough understanding and application of these solubility principles will undoubtedly lead to more efficient and reproducible synthetic outcomes.
References
- 1. Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents and Ternary Sodium 4-Tolylsulfinate + Sodium Chloride/Sodium Sulfate + Water Systems | Semantic Scholar [semanticscholar.org]
- 2. This compound CAS#: 824-79-3 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Thermal Stability and Decomposition of Sodium p-Toluenesulfinate
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of sodium p-toluenesulfinate (Na-pTS). Intended for researchers, scientists, and professionals in drug development, this document synthesizes known physicochemical properties with a theoretical examination of the compound's behavior at elevated temperatures. While specific thermogravimetric and calorimetric data for Na-pTS are not widely available in peer-reviewed literature, this guide establishes a framework for its analysis. It details standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), proposes a hypothetical decomposition pathway based on the principles of organic chemistry and data from analogous compounds, and outlines critical safety considerations. The objective is to equip scientific professionals with the foundational knowledge and methodological guidance necessary for the safe and effective handling and analysis of this compound in thermally demanding applications.
Introduction to this compound
This compound, with the chemical formula C₇H₇NaO₂S, is an organosulfur compound that serves as a versatile reagent and intermediate in organic synthesis.[1][2] It is utilized in the preparation of pharmaceuticals, dispersal dyes, and as a curing agent for grouting materials.[3] Its role as a mild reducing agent and a polymerization accelerator further broadens its industrial and research applications.[3] Given its use in various chemical processes, some of which may occur at elevated temperatures, a thorough understanding of its thermal stability and decomposition profile is paramount for process optimization, safety, and quality control.
This guide provides an in-depth analysis of the factors governing the thermal stability of this compound and the potential pathways of its decomposition.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[1] It is slightly soluble in water and is known to be hygroscopic. The presence of water is a critical consideration for thermal analysis, as the dehydration of a hydrated form, such as the dihydrate (p-CH₃C₆H₄SO₂Na·2H₂O), would be the initial thermal event observed.[4]
| Property | Value | Source(s) |
| CAS Number | 824-79-3 | [1][2] |
| Molecular Formula | C₇H₇NaO₂S | [1][2] |
| Molecular Weight | 178.18 g/mol | [1][2] |
| Melting Point | >300 °C (decomposes) | |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Slightly soluble in water | |
| Hygroscopicity | Hygroscopic |
Methodologies for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] For this compound, TGA can identify the temperatures at which dehydration and decomposition occur, as well as the mass of non-volatile residue.
Experimental Protocol: TGA of this compound
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a linear heating rate of 10 °C/min.
-
-
Data Analysis: Plot the mass change (%) as a function of temperature. Determine the onset temperatures of mass loss events and the percentage of mass lost at each stage.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This technique can identify phase transitions such as melting, as well as exothermic or endothermic decomposition events.
Experimental Protocol: DSC of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 350 °C (or higher, depending on TGA results) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow as a function of temperature. Identify endothermic and exothermic peaks, and determine their onset temperatures and enthalpies.
Thermal Decomposition Profile and Proposed Pathway
While specific experimental data is lacking, a hypothetical thermal decomposition profile can be proposed based on the compound's structure and the behavior of related substances.
Expected TGA Profile
A TGA thermogram of this compound dihydrate is expected to show at least two distinct mass loss stages:
-
Dehydration: An initial mass loss below 150 °C corresponding to the loss of two molecules of water.
-
Decomposition: A significant mass loss at temperatures above 300 °C, indicating the breakdown of the organic structure. In an inert atmosphere, this is likely to leave a residue of sodium sulfide or sodium sulfate.
Proposed Decomposition Mechanism
The decomposition of this compound is likely to proceed through a complex series of reactions. A plausible pathway involves the disproportionation of the sulfinate, a known reaction for such compounds.
Step 1: Disproportionation Upon heating, this compound may disproportionate to form sodium p-toluenesulfonate and sodium p-tolylthiosulfonate.
Step 2: Fragmentation At higher temperatures, the C-S and S-O bonds will cleave, leading to the formation of various gaseous products. In an inert atmosphere, this could produce toluene, sulfur dioxide, and other volatile organic fragments. In an oxidative atmosphere, the primary products would be carbon dioxide, water, and sulfur dioxide.
Step 3: Residue Formation The non-volatile residue is likely to be a mixture of sodium salts, with the final composition depending on the atmosphere. In an inert atmosphere, sodium sulfide (Na₂S) is a probable product, while in air, oxidation would lead to the formation of sodium sulfate (Na₂SO₄).
Safety Considerations in Thermal Analysis
When subjecting this compound to elevated temperatures, several safety precautions must be observed:
-
Hazardous Byproducts: The thermal decomposition can release hazardous gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[6][7] All thermal analyses should be conducted in a well-ventilated area or within a fume hood.
-
Oxidizing Agents: Avoid heating this compound in the presence of strong oxidizing agents, as this could lead to a vigorous and potentially explosive reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.
Conclusion
This compound is a thermally stable compound with a melting and decomposition point reported to be above 300 °C. A comprehensive understanding of its thermal behavior requires empirical data from techniques such as TGA and DSC. This guide provides the necessary theoretical background and experimental protocols for researchers to conduct such analyses. The proposed decomposition pathway, while hypothetical, offers a chemically reasonable framework for interpreting experimental results. Adherence to strict safety protocols is essential when investigating the thermal properties of this and any chemical compound.
References
- 1. This compound | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. p-Toluenesulfinic acid sodium salt, 97% (dry wt.), water <5% 100 g | Buy Online [thermofisher.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. Sodium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 7. dcfinechemicals.com [dcfinechemicals.com]
The Generation of Sulfonyl Radicals from Sodium p-Toluenesulfinate: A Mechanistic and Practical Guide for the Synthetic Chemist
Introduction: The Synthetic Utility of Sulfonyl Radicals
In the landscape of modern organic synthesis, the sulfonyl functional group is a cornerstone, embedded in a vast array of pharmaceuticals, agrochemicals, and functional materials. The pursuit of efficient and selective methods for the construction of carbon-sulfur and heteroatom-sulfur bonds is therefore a central theme in contemporary chemical research. Among the various strategies, those leveraging the reactivity of sulfonyl radicals have emerged as particularly powerful. These transient, yet highly reactive intermediates, offer a distinct advantage in their ability to participate in a wide range of chemical transformations, often under mild conditions, with high functional group tolerance.
This technical guide provides an in-depth exploration of the mechanisms and practical methodologies for the generation of sulfonyl radicals from a common, stable, and readily available precursor: sodium p-toluenesulfinate. We will delve into the three primary strategies for initiating this transformation: chemical oxidation, electrochemical synthesis, and photoredox catalysis. For each method, we will dissect the underlying mechanistic principles, provide detailed, field-proven experimental protocols, and present representative data to guide the researcher in selecting the optimal conditions for their specific synthetic challenge. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical toolkit for harnessing the synthetic potential of sulfonyl radicals.
Generation via Chemical Oxidation
The direct oxidation of this compound to the corresponding sulfonyl radical is a conceptually straightforward and widely employed strategy. This approach relies on the use of a stoichiometric or catalytic amount of a chemical oxidant to facilitate a single-electron transfer (SET) from the sulfinate anion. The choice of oxidant is critical and dictates the reaction conditions and compatibility with various functional groups.
Mechanism of Oxidative Generation
The core of this process is the single-electron oxidation of the p-toluenesulfinate anion (p-TolSO₂⁻) to the p-toluenesulfonyl radical (p-TolSO₂•). A variety of oxidizing agents can effect this transformation, with common examples including potassium persulfate (K₂S₂O₈), often in the presence of a metal catalyst like silver(I), and organic peroxides such as m-chloroperbenzoic acid (m-CPBA).[1][2] The general mechanism is depicted below:
Figure 1: General mechanism of sulfonyl radical generation via chemical oxidation.
The reaction is often initiated by the thermal or metal-catalyzed decomposition of the oxidant to generate highly reactive radical species. For instance, potassium persulfate can decompose to form sulfate radical anions (SO₄•⁻), which are potent one-electron oxidants.[3] These radicals then readily oxidize the sulfinate to the desired sulfonyl radical. The presence of radical scavengers, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), has been shown to inhibit these reactions, providing strong evidence for a radical-mediated pathway.[1]
Experimental Protocol: K₂S₂O₈-Mediated Oxysulfonylation of Vinyl Azides
This protocol details a practical and environmentally friendly method for the synthesis of β-keto sulfones in water, showcasing the utility of the K₂S₂O₈/sodium p-toluenesulfinate system.[4]
Materials:
-
Vinyl azide (1.0 equiv)
-
This compound (2.0 equiv)
-
Potassium persulfate (K₂S₂O₈) (3.0 equiv)
-
Deionized water
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the vinyl azide (0.2 mmol, 1.0 equiv), this compound (0.4 mmol, 2.0 equiv), and potassium persulfate (0.6 mmol, 3.0 equiv).
-
Add deionized water (2.0 mL) to the flask.
-
Stir the reaction mixture vigorously at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-keto sulfone.
Representative Data for Chemical Oxidation Methods
The versatility of chemical oxidation for generating sulfonyl radicals is highlighted by the range of transformations it enables. The following table summarizes typical reaction conditions and outcomes for selected methods.
| Oxidant System | Substrate | Product | Yield (%) | Reference |
| K₂S₂O₈ | Vinyl Azides | β-Keto Sulfones | 75-92 | [4] |
| m-CPBA / (n-Bu)₄NBr | Amines | Sulfonamides | 39-89 | [1] |
| CuCl | Nitroarenes | N-Arylsulfonamides | Moderate to Good | [5] |
| Cu(OAc)₂ | 5-Aryl Substituted Alkenes | Naphthalene/Isoquinoline Derivatives | Varies | [6] |
Generation via Electrochemical Synthesis
Organic electrosynthesis has emerged as a powerful and sustainable alternative to traditional redox reactions, as it utilizes electric current in place of chemical redox agents. The electrochemical generation of sulfonyl radicals from this compound offers a green and highly tunable approach for their formation and subsequent reactions.
Mechanism of Electrochemical Generation
In this method, sulfonyl radicals are generated through the direct anodic oxidation of the sulfinate anion. The reaction is typically carried out in an electrochemical cell, which can be either divided or undivided. In some cases, a redox mediator, such as a halide salt (e.g., NH₄Br), is employed to facilitate the electron transfer process.[7][8]
The proposed mechanism often involves the initial oxidation of the mediator (e.g., Br⁻ to Br•), which then reacts with the sulfinate to form a transient sulfonyl halide intermediate (e.g., p-TolSO₂Br). This intermediate can then undergo homolytic cleavage to generate the desired sulfonyl radical and a halogen radical, which is subsequently reduced at the cathode to regenerate the mediator.[7]
Figure 2: Mediated electrochemical generation of a p-toluenesulfonyl radical.
Experimental Protocol: Electrochemical Synthesis of Oxindoles
This protocol describes an efficient electrochemical approach for the synthesis of oxindoles via the difunctionalization of acrylamides, employing a catalytic amount of NH₄Br as a redox mediator.[7]
Electrochemical Setup:
-
An undivided electrochemical cell equipped with a graphite anode and a graphite cathode.
-
A constant current power supply.
Materials:
-
Acrylamide (1.0 equiv)
-
This compound (2.0 equiv)
-
Ammonium bromide (NH₄Br) (0.1 equiv)
-
Methanol (solvent)
Procedure:
-
To the undivided electrochemical cell, add the acrylamide (0.5 mmol, 1.0 equiv), this compound (1.0 mmol, 2.0 equiv), and ammonium bromide (0.05 mmol, 0.1 equiv).
-
Add methanol (8 mL) as the solvent.
-
Immerse the graphite anode and graphite cathode into the solution.
-
Pass a constant current of 10 mA through the cell at room temperature.
-
Continue the electrolysis until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, remove the electrodes and concentrate the solvent under reduced pressure.
-
The residue is then treated with a base (e.g., DBU in acetonitrile) to effect cyclization to the oxindole product.
-
Purify the final product by column chromatography on silica gel.
Representative Data for Electrochemical Methods
Electrochemical methods offer excellent control over the reaction conditions and can often be performed at room temperature without the need for harsh chemical oxidants.
| Mediator | Substrate | Product | Yield (%) | Reference |
| NH₄Br | Acrylamides | Oxindoles | 61-85 | [7] |
| KI | Arenesulfonohydrazides/Amines | Sulfonamides | Varies | [8] |
| None (Direct Oxidation) | Alcohols/Sulfites | Sulfonate Esters | Good | [9] |
Generation via Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. The generation of sulfonyl radicals from this compound using this approach is a rapidly growing area of research.
Mechanism of Photoredox Generation
This method relies on a photocatalyst (PC) that, upon absorption of visible light, becomes a potent single-electron oxidant or reductant in its excited state. For the generation of sulfonyl radicals from this compound, an oxidative quenching cycle is typically operative.
The photocatalyst, upon irradiation, is promoted to its excited state (PC*). This excited state is a strong enough oxidant to accept an electron from the p-toluenesulfinate anion, generating the p-toluenesulfonyl radical and the reduced form of the photocatalyst (PC•⁻). The reduced photocatalyst is then regenerated to its ground state by an external oxidant, completing the catalytic cycle. Alternatively, in a redox-neutral process, the reduced photocatalyst can reduce a substrate or an intermediate in a subsequent step.[10][11]
Figure 3: Oxidative quenching cycle for photoredox generation of a sulfonyl radical.
Experimental Protocol: Visible-Light-Promoted Sulfonylation
The following is a general procedure for the visible-light-mediated generation of sulfonyl radicals from this compound for subsequent reactions. Specific conditions, such as the choice of photocatalyst, solvent, and light source, may vary depending on the specific transformation.
Materials:
-
Substrate (e.g., alkene, alkyne) (1.0 equiv)
-
This compound (1.5-2.0 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂, fac-Ir(ppy)₃, or an organic dye) (1-5 mol%)
-
Solvent (e.g., acetonitrile, DMF, DMSO)
-
Light source (e.g., blue LEDs)
Procedure:
-
To a reaction vessel (e.g., a vial or Schlenk tube) equipped with a magnetic stir bar, add the substrate (0.2 mmol, 1.0 equiv), this compound (0.3-0.4 mmol), and the photocatalyst (0.002-0.01 mmol).
-
Add the appropriate solvent (2-3 mL).
-
Seal the vessel and degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Place the reaction vessel at a fixed distance from the visible light source (e.g., a 40W blue LED lamp).
-
Irradiate the reaction mixture with stirring at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Photoredox Methods
Photoredox catalysis provides a mild and efficient platform for a wide range of sulfonyl radical-mediated transformations.
| Photocatalyst | Substrate | Product | Yield (%) | Reference |
| fac-Ir(ppy)₃ | Alkenes | Thioesters/Disulfides | Varies | [12] |
| Ru(bpy)₃Cl₂ | Enol Silyl Ethers | β-Ketosulfonamides | up to 90 | [1] |
| Organic Dyes | Alkenes | Sulfonates/Sulfonamides | Good | [10] |
Conclusion
The generation of sulfonyl radicals from this compound represents a versatile and powerful strategy in modern organic synthesis. The three primary methods discussed in this guide—chemical oxidation, electrochemical synthesis, and photoredox catalysis—each offer unique advantages in terms of reaction conditions, scalability, and environmental impact. By understanding the underlying mechanisms and having access to detailed experimental protocols, researchers are well-equipped to select the most appropriate method for their synthetic targets. The continued development of novel catalysts and reaction conditions for these transformations promises to further expand the synthetic utility of sulfonyl radicals, enabling the construction of increasingly complex and valuable molecules for a wide range of applications.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Green chemistry spotlight: metal-free organic transformations mediated by potassium persulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 7. [PDF] Electrochemically initiated formation of sulfonyl radicals: synthesis of oxindoles via difunctionalization of acrylamides mediated by bromide ion | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
Theoretical and Computational Perspectives on Sodium p-Toluenesulfinate: Structure, Reactivity, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Sodium p-toluenesulfinate (SPTS), a seemingly simple organosulfur salt, serves as a cornerstone reagent in diverse fields ranging from pharmaceutical synthesis to advanced materials. Its utility stems from a unique combination of nucleophilic and radical-precursor characteristics, governed by its underlying electronic structure. This technical guide moves beyond standard chemical descriptions to provide an in-depth analysis of SPTS from a theoretical and computational standpoint. We explore its molecular geometry, electronic properties, and reactivity through the lens of Density Functional Theory (DFT) and other computational methods. By elucidating the causality behind its reactivity, this guide offers researchers and drug development professionals a predictive framework for optimizing existing protocols and innovating novel applications for this versatile molecule.
Introduction: The Versatile Identity of this compound
This compound, also known as sodium 4-methylbenzenesulfinate, is an organic sodium salt with the chemical formula C₇H₇NaO₂S.[1] It typically presents as a stable, white to off-white crystalline powder with a high melting point exceeding 300°C, indicating significant thermal stability.[2][3] While only slightly soluble in water, it is hygroscopic and requires careful handling and storage.[2][4]
Its significance in the chemical and pharmaceutical industries cannot be overstated. It is a critical intermediate for synthesizing a wide array of Active Pharmaceutical Ingredients (APIs) and is instrumental in the dye industry as a dispersal agent.[5] Furthermore, its applications extend to agrochemical synthesis, curing for grouting materials, and as a mild reducing agent.[2][6] The core of its utility, however, lies in its dual reactivity: it can act as a potent sulfur-based nucleophile or, under appropriate conditions, serve as a precursor to the synthetically valuable p-toluenesulfonyl radical.[7][8] Understanding the theoretical basis of this reactivity is paramount for its intelligent application.
| Property | Value | Source(s) |
| CAS Number | 824-79-3 | [1] |
| Molecular Formula | C₇H₇NaO₂S | [1] |
| Molecular Weight | 178.18 g/mol | [4] |
| Appearance | White to off-white powder | [2] |
| Melting Point | >300 °C | [3] |
| IUPAC Name | sodium;4-methylbenzenesulfinate | [4] |
| SMILES | CC1=CC=C(C=C1)S(=O)[O-].[Na+] | [1] |
Molecular and Electronic Structure: The Source of Reactivity
The reactivity of the p-toluenesulfinate anion is a direct consequence of its geometry and the distribution of its valence electrons. Both experimental and computational methods provide a clear picture of its structure.
Experimentally Determined Crystal Structure
Single-crystal X-ray diffraction studies on this compound tetrahydrate reveal key structural features.[9] In the p-toluenesulfinate anion, the sulfur atom exists in a pseudo-tetrahedral geometry when accounting for the non-bonding lone pair of electrons. The experimentally determined bond angles around the sulfur atom range from approximately 102° to 110°.[9] This geometry is crucial as the accessible lone pair and the negatively charged oxygen atoms are the primary sites of chemical reactivity.
Insights from Density Functional Theory (DFT)
Computational chemistry, particularly DFT, offers a deeper understanding of the electronic landscape. Studies on the closely related benzenesulfinate anion using the B3LYP functional with a 6-31+G(d,p) basis set provide valuable insights.[2][10]
-
Charge Distribution: Mulliken population analysis shows a significant negative charge localization on the two oxygen atoms of the sulfinate group, with a lesser negative charge on the sulfur atom.[10] This distribution confirms the oxygen atoms as hard nucleophilic sites, while the sulfur atom, with its lone pair, acts as a soft nucleophilic center. This distinction is critical for predicting regioselectivity in reactions with ambident electrophiles.
-
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For sulfinate anions, the HOMO is typically a π-type orbital with significant contributions from the sulfur lone pair and the p-orbitals of the oxygen atoms.[11][12] A high HOMO energy level indicates strong electron-donating capability, making it a potent nucleophile. The energy gap between the HOMO and LUMO is a determinant of molecular stability; a smaller gap suggests higher reactivity.[13]
References
- 1. This compound | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ab initio and DFT study of the geometric structures and static dipole (hyper)polarizabilities of aromatic anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Shandong Biotech [shandongbiotech.com]
- 5. Synthetic exploration of sulfinyl radicals using sulfinyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Sodium p-Toluenesulfinate (CAS 824-79-3): A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Introduction: Beyond a Simple Sulfonyl Source
Sodium p-toluenesulfinate (SPTS), bearing the CAS number 824-79-3, is far more than a mere shelf-stable precursor to the tosyl group. For the discerning researcher in organic synthesis and drug development, it represents a versatile and nuanced reagent, capable of participating in a wide array of transformations ranging from nucleophilic substitution to intricate transition-metal-catalyzed cross-coupling and radical reactions.[1][2][3] Its utility stems from the unique reactivity of the sulfinate moiety, which can act as a nucleophile, a precursor to sulfonyl radicals, or a partner in reductive and oxidative processes. This guide provides an in-depth exploration of the core properties, synthesis, and multifaceted applications of this compound, with a focus on practical methodologies and the underlying mechanistic principles that govern its reactivity. It is intended to serve as a valuable resource for scientists seeking to leverage the full potential of this powerful synthetic tool.
Core Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use and storage in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 824-79-3 | [4] |
| Molecular Formula | C₇H₇NaO₂S | [4] |
| Molecular Weight | 178.18 g/mol | [4] |
| Appearance | White to off-white powder or crystals | [5] |
| Melting Point | >300 °C | [4] |
| Solubility | Slightly soluble in water. Soluble in DMSO. | |
| Stability | Stable under recommended storage conditions. Hygroscopic. | |
| Purity | Commercially available in various purities, typically ≥95% | [4] |
Storage and Handling: this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[4] While not classified as hazardous under GHS for most categories, it can cause serious eye irritation.[5] Standard laboratory safety protocols, including the use of eye protection and gloves, should be followed.[6]
Synthesis of this compound
The most common and practical laboratory-scale synthesis of this compound involves the reduction of p-toluenesulfonyl chloride. Several reducing agents can be employed, with sodium sulfite being a widely used and effective option.[2][3]
Experimental Protocol: Reduction of p-Toluenesulfonyl Chloride with Sodium Sulfite
This protocol is adapted from established literature procedures.[2][3]
Materials:
-
p-Toluenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluenesulfonyl chloride (1.0 equiv.) in water.
-
Add sodium sulfite (1.6 equiv.) and sodium bicarbonate (1.6 equiv.) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir vigorously. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
For further purification, recrystallize the crude product from ethanol to obtain pure this compound.
Causality of Experimental Choices:
-
Sodium bicarbonate is used to neutralize the hydrochloric acid formed during the reaction, preventing side reactions and maintaining a suitable pH.
-
The reaction is performed in water as it is an environmentally benign solvent and facilitates the dissolution of the inorganic salts.
-
Heating to 70-80 °C increases the reaction rate, ensuring a reasonable reaction time.
-
Recrystallization from ethanol is an effective method for purifying the final product, removing any unreacted starting materials or byproducts.
Applications in Organic Synthesis and Drug Development
The versatility of this compound is showcased in its wide range of applications, particularly in the construction of carbon-sulfur and nitrogen-sulfur bonds, which are prevalent in many pharmaceutical compounds.
Synthesis of Sulfones
The synthesis of sulfones is one of the most prominent applications of this compound. The sulfinate anion is a soft nucleophile that readily reacts with various electrophiles, such as alkyl halides and epoxides, to form sulfones.
Caption: Nucleophilic substitution reaction for sulfone synthesis.
This protocol is a representative example of sulfone synthesis from an alkylating agent.[7]
Materials:
-
This compound
-
Dimethyl sulfate
-
Sodium bicarbonate
-
Water
-
Benzene (or a suitable alternative solvent for extraction)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, mix this compound (1.0 equiv.) and sodium bicarbonate (1.0 equiv.).
-
Add a small amount of water to create a stirrable slurry.
-
Add dimethyl sulfate (0.8 equiv.) dropwise to the mixture while stirring.
-
After the addition is complete, heat the mixture under reflux for several hours.
-
Cool the reaction mixture and extract the product with a suitable organic solvent like benzene.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude methyl p-tolyl sulfone.
-
The product can be further purified by recrystallization.
Causality of Experimental Choices:
-
Sodium bicarbonate acts as a base to neutralize any acidic byproducts.
-
Dimethyl sulfate is a potent and readily available methylating agent.
-
Refluxing the reaction ensures it proceeds to completion in a reasonable timeframe.
-
Extraction is a standard workup procedure to isolate the organic product from the aqueous reaction mixture and inorganic salts.
Synthesis of Sulfonamides
Sulfonamides are a critical class of compounds in medicinal chemistry, with applications as antibiotics, diuretics, and anti-inflammatory agents. This compound can be used in the synthesis of sulfonamides through oxidative amination reactions.[2][8]
Caption: Oxidative amination for sulfonamide synthesis.
A variety of oxidizing agents can be employed for this transformation, and the choice of oxidant can influence the reaction conditions and substrate scope.[2]
Palladium-Catalyzed Cross-Coupling Reactions
In recent years, this compound has emerged as a valuable coupling partner in palladium-catalyzed cross-coupling reactions for the formation of aryl and vinyl sulfones. These reactions offer a powerful method for constructing complex molecules with high efficiency and functional group tolerance.[2][9]
The catalytic cycle typically involves the oxidative addition of an aryl or vinyl halide/triflate to a Pd(0) complex, followed by transmetalation with the sulfinate salt and subsequent reductive elimination to afford the sulfone product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for palladium-catalyzed sulfonylation.
Radical Reactions
This compound can serve as a precursor to the p-toluenesulfonyl radical (p-TolSO₂•) under appropriate conditions.[10][11] This radical species can participate in a variety of addition reactions to alkenes and alkynes, providing a pathway to functionalized sulfones.
The generation of the sulfonyl radical can be initiated by various methods, including the use of oxidizing agents or photoredox catalysis. Once formed, the radical adds to a double or triple bond, and the resulting carbon-centered radical can be trapped by a hydrogen atom donor or participate in further cyclization or addition reactions.
Role in the Synthesis of Marketed Drugs
While specific, proprietary synthetic routes are often not fully disclosed, the chemical literature indicates that sulfone and sulfonamide moieties are present in a wide range of pharmaceuticals. This compound and related sulfinates are key building blocks for introducing these functional groups. For instance, it is a known intermediate in the synthesis of certain antibiotics and anti-inflammatory drugs.[12][13] The principles of sulfone and sulfonamide synthesis described above are fundamental to the development of new chemical entities in these and other therapeutic areas, including antiviral and anticancer agents.[14][15][16]
Safety and Toxicology
This compound is generally considered to have low acute toxicity.[17] However, as with all chemicals, appropriate safety precautions should be taken. It is classified as causing serious eye irritation.[5][6] There is limited data available on its chronic toxicity, reproductive toxicity, and carcinogenicity.[17] Researchers should consult the latest Safety Data Sheet (SDS) for comprehensive safety and handling information.
Conclusion
This compound has firmly established itself as a versatile and indispensable reagent in the arsenal of the modern synthetic and medicinal chemist. Its ability to act as a nucleophile, a radical precursor, and a cross-coupling partner provides access to a diverse array of sulfonyl-containing molecules. The methodologies outlined in this guide, from the fundamental synthesis of the reagent itself to its application in complex, catalyzed reactions, underscore its importance. As the demand for novel pharmaceuticals with tailored properties continues to grow, the strategic application of this compound in the construction of sulfones and sulfonamides will undoubtedly play a crucial role in the future of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 95 824-79-3 [sigmaaldrich.com]
- 5. This compound | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.at [fishersci.at]
- 7. orgsyn.org [orgsyn.org]
- 8. Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed regioselective hydrosulfonylation of allenes with sulfinic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. Frontiers | Biosynthesis of anticancer phytochemical compounds and their chemistry [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dcfinechemicals.com [dcfinechemicals.com]
Safe Handling and Storage of Anhydrous Sodium p-Toluenesulfinate: A Guide for the Modern Laboratory
An In-depth Technical Guide for Researchers and Drug Development Professionals
As a cornerstone intermediate in the synthesis of pharmaceuticals and other specialty chemicals, anhydrous Sodium p-toluenesulfinate (CAS 824-79-3) is a compound frequently encountered in research and development laboratories.[1][2] Its utility as a building block in forming C-S, N-S, and S-S bonds makes it invaluable.[3] However, its physical and chemical properties, particularly its hygroscopic nature and potential for dust formation, necessitate a rigorous and well-understood set of handling and storage protocols to ensure experimental integrity and personnel safety.[2][4]
This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing a deeper, causality-driven framework for the safe and effective use of this reagent. It is designed for the professional scientist who understands not just what to do, but why it is done.
Physicochemical Properties & Stability Profile
Understanding the inherent properties of anhydrous this compound is fundamental to designing safe handling procedures. Its high thermal stability is contrasted by its sensitivity to atmospheric moisture, a critical consideration for both storage and quantitative use.
Table 1: Key Physicochemical Properties of Anhydrous this compound
| Property | Value | Significance & Handling Implications |
|---|---|---|
| CAS Number | 824-79-3 | Unique identifier for accurate substance tracking and SDS retrieval. |
| Molecular Formula | C₇H₇NaO₂S | Essential for stoichiometric calculations. |
| Molecular Weight | 178.18 g/mol | Required for accurate mass-based measurements.[5] |
| Appearance | White to off-white crystalline powder. | Fine powder form increases the risk of aerosolization and dust formation. |
| Melting Point | >300°C | High thermal stability indicates low risk of decomposition at typical lab temperatures.[2][6] |
| Solubility | Slightly soluble in water; Soluble in DMSO.[2][7][8] | Dictates solvent choice for reactions and cleaning. Partial water solubility means spills cannot be simply washed away. |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air).[2][5][8] | Critical Property: Requires storage in a dry, inert atmosphere to prevent hydration, which would alter the molecular weight and impact reaction stoichiometry. |
| Stability | Stable under recommended storage conditions.[9] | The primary instability arises from improper storage (i.e., exposure to moisture or incompatibles). |
The hygroscopic nature of the anhydrous form is the most pressing concern for researchers. Absorption of atmospheric water introduces an unknown quantity of water of hydration, rendering precise molar calculations impossible without prior drying or analysis. This directly impacts the reproducibility and success of synthetic protocols.
Hazard Identification & Proactive Risk Assessment
While not classified as acutely toxic, this compound presents specific physical and health hazards that require mitigation.[9] The primary risks are serious eye irritation upon contact and the potential for a combustible dust explosion when finely dispersed in the air.[4]
A proactive risk assessment should be conducted before any new or modified procedure involving this compound.
Caption: Risk assessment workflow for handling this compound.
Engineering Controls & Personal Protective Equipment (PPE)
The hierarchy of controls is a fundamental principle of laboratory safety. Engineering controls, which remove the hazard at the source, are always preferable to relying solely on PPE.
Caption: Hierarchy of controls applied to laboratory chemical handling.
Engineering Controls:
-
Chemical Fume Hood: Mandatory for any procedure where dust or aerosols may be generated. This includes weighing, transferring, and adding the solid to a reaction vessel.
-
Ventilated Balance Enclosure: For high-precision weighing, a ventilated enclosure protects both the user from inhalation and the sensitive balance from air currents.
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards present.[10]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166.[4][11] | Protects against airborne powder and accidental splashes. The hazard of serious eye irritation necessitates a full seal around the eyes. |
| Hand Protection | Nitrile or neoprene gloves.[4] | Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[11] |
| Body Protection | Long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved N95 dust mask or higher.[12][13] | Recommended when handling larger quantities or when engineering controls are insufficient to prevent dust inhalation. |
Core Handling & Experimental Protocols
Adherence to standardized protocols minimizes variability and enhances safety.
Protocol 1: Safe Weighing and Dispensing
-
Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood or ventilated enclosure is operational.
-
Inert Environment (Optional but Recommended): For reactions sensitive to water, transfer the sealed manufacturer's container into a glovebox or glove bag with a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Container Equilibration: Allow the container to reach ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Dispensing: Open the container within the fume hood. Use a clean, dry spatula to transfer the desired amount of powder to a tared, secondary container (e.g., a beaker or weighing boat).
-
Minimize Dust: Perform transfers slowly and close to the work surface to minimize the generation of airborne dust.[4] Avoid pouring the powder from a height.
-
Sealing: Immediately and tightly reseal the main container. Purging the headspace with an inert gas before sealing can further protect the remaining material.
-
Cleanup: Gently wipe down the spatula and any surfaces with a damp cloth to collect residual dust. Dispose of the cloth as chemical waste.
Storage & Chemical Incompatibility
The primary objective of storage is to maintain the anhydrous state of the compound and prevent contact with incompatible materials.
Storage Conditions:
-
Location: Store in a tightly closed container in a dry, cool, and well-ventilated area.[11][14]
-
Moisture Control: For long-term storage or for highly sensitive applications, storing the container inside a desiccator with a suitable drying agent (e.g., Drierite) is best practice.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids.[9][14]
Caption: Chemical incompatibilities for this compound.
Table 3: Key Chemical Incompatibilities
| Incompatible Material Class | Examples | Rationale / Potential Hazard |
|---|---|---|
| Strong Oxidizing Agents | Nitrates, Peroxides, Perchlorates, Pool Chlorine | Can result in vigorous or exothermic reactions, potentially leading to fire.[4][9][15] |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | May cause an exothermic reaction or decomposition of the sulfinate salt.[9] |
Spill Management & Emergency Response
Prompt and correct response to spills and exposures is critical.
Protocol 2: Spill Cleanup Procedure
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or dust is widespread, evacuate the laboratory.
-
Assess: Evaluate the spill size and associated risks. Do not attempt to clean a large spill without proper training and equipment.
-
PPE: Don appropriate PPE, including respiratory protection if significant dust is present.
-
Containment: Gently cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite) to prevent further dust dispersal.
-
Collection: Carefully sweep or scoop the material into a designated chemical waste container.[16] DO NOT use a standard vacuum cleaner, as this can create a dust explosion. Use non-sparking tools for collection.[11]
-
Decontamination: Wipe the spill area with a damp cloth. Decontaminate all tools used in the cleanup.
-
Disposal: Seal and label the waste container and dispose of it according to institutional and local regulations.[17]
Emergency First Aid Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[11] Seek medical attention if irritation develops or persists.[12]
-
Inhalation: Move the person to fresh air.[11] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
By integrating these principles of causality, proactive risk assessment, and procedural discipline, researchers can handle anhydrous this compound with the confidence that ensures both personal safety and the integrity of their scientific work.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 824-79-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. adipogen.com [adipogen.com]
- 8. This compound | 824-79-3 [chemicalbook.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. 对甲苯亚磺酸钠 purum, anhydrous, ≥96.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 14. This compound - Safety Data Sheet [chemicalbook.com]
- 15. Sodium p-toluenesulfonate Manufacturers, with SDS [mubychem.com]
- 16. fishersci.at [fishersci.at]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Note & Protocol: Synthesis of Alkyl Aryl Sulfones via Nucleophilic Substitution with Sodium p-Toluenesulfinate
Abstract: This document provides a comprehensive guide for the synthesis of alkyl aryl sulfones through the reaction of sodium p-toluenesulfinate with various alkyl halides. The sulfone functional group is a cornerstone in medicinal chemistry, agrochemicals, and materials science, making robust synthetic routes to these compounds highly valuable.[1][2][3] This application note details the underlying reaction mechanism, explores the scope and limitations of the methodology, and provides a detailed, field-proven laboratory protocol.
Theoretical Background and Mechanism
The synthesis of sulfones from this compound and alkyl halides is a classic example of a nucleophilic substitution reaction, analogous to the well-known Williamson ether synthesis.[4][5][6] The reaction proceeds primarily through an SN2 mechanism, where the sulfinate anion acts as the nucleophile, displacing a halide leaving group from the alkyl substrate.[5][7]
1.1 The Ambident Nature of the Sulfinate Nucleophile
A critical aspect of this reaction is the ambident nature of the sulfinate anion (RSO₂⁻). Nucleophilic attack can occur from two different atoms: the sulfur or one of the oxygen atoms.
-
S-Alkylation (Desired Path): Attack from the sulfur atom leads to the formation of the desired sulfone (R-SO₂-R').
-
O-Alkylation (Side Reaction): Attack from an oxygen atom results in the formation of a sulfinate ester (R-SO-OR').
The outcome of the reaction is largely governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. The sulfur atom is a "soft" nucleophilic center, while the oxygen atoms are "hard" nucleophilic centers. Consequently, the choice of the alkylating agent (the electrophile) is paramount. "Soft" electrophiles, such as primary alkyl iodides and bromides, preferentially react with the soft sulfur atom, leading to high yields of the sulfone.[8] Conversely, "harder" electrophiles might show an increased propensity for O-alkylation.[8]
The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are excellent for SN2 reactions as they solvate the cation (Na⁺) while leaving the sulfinate anion highly reactive.[7][9]
Reaction Mechanism Overview
References
- 1. researchgate.net [researchgate.net]
- 2. nanomaterchem.com [nanomaterchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. organicchemistryguide.com [organicchemistryguide.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Radical Addition of Sodium p-Toluenesulfinate to Alkenes and Alkynes
Introduction: The Versatility of Sulfones in Modern Chemistry
Organosulfones are a cornerstone of contemporary organic synthesis and medicinal chemistry.[1] Among these, vinyl and alkyl sulfones stand out for their remarkable versatility. Often dubbed "chemical chameleons," these motifs serve as powerful intermediates, enabling a wide array of chemical transformations.[1][2] Their utility is matched by their prevalence in biologically active molecules; the vinyl sulfone moiety, in particular, is a key structural unit in numerous drug candidates, including chemotherapeutics and anti-inflammatory agents.[3][4][5]
The radical addition of sulfinate salts, such as sodium p-toluenesulfinate (TsNa), to unsaturated carbon-carbon bonds represents a highly effective and atom-economical strategy for synthesizing these valuable compounds.[6] this compound is an ideal reagent for this purpose; it is a stable, crystalline solid that is easy to handle and serves as an excellent precursor to the p-toluenesulfonyl radical (Ts•) under appropriate conditions.[6] This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and key applications for researchers engaged in organic synthesis and drug development.
Part 1: The Core Mechanism - Generation and Fate of the Sulfonyl Radical
The entire process is predicated on the successful generation of the sulfonyl radical. This compound does not spontaneously generate radicals; it requires an initiator, which can be a chemical oxidant, a photocatalyst, or an electrochemical setup.[6][7]
Step 1: Generation of the p-Toluenesulfonyl Radical (Ts•) The most common methods involve single-electron transfer (SET) from the sulfinate anion. Oxidants like potassium persulfate (K₂S₂O₈) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can accept an electron from the sulfinate salt.[8][9] Alternatively, visible-light photoredox catalysis has emerged as a powerful and mild approach, where an excited photocatalyst oxidizes the sulfinate to generate the sulfonyl radical.[1][10]
Step 2: Radical Addition to the Unsaturated Bond The electrophilic sulfonyl radical readily adds across the π-system of an alkene or alkyne.[11][12] This addition is highly regioselective, with the radical typically attacking the less sterically hindered or more electronically favorable carbon atom to generate a more stable carbon-centered radical intermediate.
Step 3: Propagation/Termination to Yield the Final Product The fate of the resulting carbon-centered radical determines the final product:
-
Hydrosulfonylation: The intermediate radical abstracts a hydrogen atom from a donor in the reaction mixture, yielding an alkyl sulfone .[13]
-
Oxidative Addition/Elimination: The intermediate radical can be oxidized to a carbocation, followed by elimination of a proton, to afford a vinyl sulfone . This pathway is particularly common with styrenyl substrates.[8]
-
Atom Transfer Radical Addition (ATRA): The intermediate radical abstracts an atom (e.g., a halogen) from another reagent, leading to a difunctionalized product like a β-halo sulfone.[14]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 8. Bunte salt-mediated sulfonation of alkenes with sodium sulfinates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Difunctionalization of Alkenes and Alkynes via Intermolecular Radical and Nucleophilic Additions [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Sodium p-Toluenesulfinate
Introduction: The Ascendancy of the Sulfonyl Moiety in Modern Drug Discovery
The sulfonyl group is a cornerstone of contemporary medicinal chemistry, embedded within the molecular architecture of a multitude of blockbuster drugs. Its prevalence stems from its unique physicochemical properties: the sulfonyl moiety is a strong hydrogen bond acceptor, it imparts metabolic stability, and its geometry can enforce specific conformations, thereby enhancing binding affinity to biological targets. The direct and reliable installation of this functional group is, therefore, of paramount importance to drug development professionals.
Traditionally, the synthesis of aryl sulfones has relied on the oxidation of pre-functionalized sulfides, a method often plagued by issues of functional group tolerance and the use of hazardous oxidizing agents. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative, offering a more direct and modular approach. This guide provides a detailed exploration of the palladium-catalyzed cross-coupling of aryl and vinyl halides or triflates with sodium p-toluenesulfinate, a readily available, stable, and easy-to-handle sulfonylating agent.[1][2] By leveraging this methodology, researchers can efficiently access a diverse array of diaryl and aryl vinyl sulfones, key intermediates in the synthesis of complex pharmaceutical agents.
Core Chemistry: Unveiling the Catalytic Cycle
The palladium-catalyzed sulfonylation of aryl halides with this compound is a testament to the power of transition metal catalysis. The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. A judicious choice of ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine ligands often promoting high catalytic activity.
The catalytic cycle can be conceptualized as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Transmetalation: The sulfinate salt then displaces the halide on the palladium center in a transmetalation step, forming an arylpalladium(II) sulfinate complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired aryl sulfone (Ar-SO₂-Tol), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Proposed catalytic cycle for the palladium-catalyzed sulfonylation of aryl halides with this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on the robust and well-documented procedures developed by Cacchi and coworkers, which have demonstrated broad applicability.[2]
Protocol 1: General Procedure for the Coupling of Aryl Iodides with this compound
This procedure is suitable for a wide range of electron-rich, electron-neutral, and electron-poor aryl iodides.
Reagents and Materials:
| Reagent/Material | CAS Number | Molecular Weight | Amount (for 1 mmol scale) | Molar Equiv. |
| Aryl Iodide | Varies | Varies | 1.0 mmol | 1.0 |
| This compound | 824-79-3 | 178.18 g/mol | 214 mg | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 g/mol | 23 mg | 0.025 |
| Xantphos | 161265-03-8 | 578.68 g/mol | 43 mg | 0.075 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 g/mol | 489 mg | 1.5 |
| Tetrabutylammonium Chloride (nBu₄NCl) | 1112-67-0 | 277.92 g/mol | 278 mg | 1.0 |
| Toluene | 108-88-3 | 92.14 g/mol | 5 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), Xantphos (0.075 mmol), cesium carbonate (1.5 mmol), and tetrabutylammonium chloride (1.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 80 °C and stir vigorously for the time indicated by TLC or LC-MS analysis (typically 2-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (3 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired diaryl sulfone.
Protocol 2: General Procedure for the Coupling of Aryl Bromides and Triflates with this compound
This procedure is adapted for the generally less reactive aryl bromides and triflates and is divided into two sub-procedures based on the electronic nature of the substrate.
Procedure A (for neutral, electron-rich, and slightly electron-poor aryl bromides/triflates):
Follow the same procedure as Protocol 1, with the following modifications:
-
Temperature: Increase the reaction temperature to 120 °C.
-
Reaction Time: Reaction times may be longer (monitor by TLC or LC-MS).
Procedure B (for electron-poor aryl bromides/triflates):
Follow the same procedure as Protocol 1, with the following modifications:
-
Tetrabutylammonium Chloride: Omit the addition of tetrabutylammonium chloride (nBu₄NCl).
-
Temperature: Increase the reaction temperature to 120 °C.
-
Reaction Time: Reaction times may be longer (monitor by TLC or LC-MS).
Scope and Limitations: A Data-Driven Perspective
The palladium-catalyzed sulfonylation with this compound exhibits a broad substrate scope. The following tables summarize representative yields for the coupling of various aryl halides and triflates.
Table 1: Coupling of Various Aryl Halides with this compound
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxyphenyl 4-tolyl sulfone | 95 |
| 2 | 4-Iodotoluene | 4,4'-Ditolyl sulfone | 98 |
| 3 | 4-Iodobenzonitrile | 4-Cyanophenyl 4-tolyl sulfone | 85 |
| 4 | 1-Iodonaphthalene | Naphthalen-1-yl 4-tolyl sulfone | 92 |
| 5 | 4-Bromoanisole | 4-Methoxyphenyl 4-tolyl sulfone | 88 |
| 6 | 4-Bromotoluene | 4,4'-Ditolyl sulfone | 90 |
| 7 | 4-Bromobenzonitrile | 4-Cyanophenyl 4-tolyl sulfone | 82 |
| 8 | 2-Bromopyridine | Pyridin-2-yl 4-tolyl sulfone | 75 |
Data adapted from Cacchi, S. et al. J. Org. Chem. 2004, 69, 17, 5608–5614.[2]
Limitations:
While this methodology is robust, some limitations exist. Sterically hindered aryl halides, particularly those with ortho-substituents, may exhibit lower reactivity and require longer reaction times or higher catalyst loadings. Additionally, very electron-rich aryl chlorides can be challenging substrates.
Troubleshooting and Expert Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of a high-quality palladium precursor and ligand. Consider using a pre-catalyst.
-
Incomplete Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction vessel is properly purged with an inert gas.
-
Insufficient Base: Cesium carbonate is hygroscopic. Use freshly opened or properly stored base.
-
-
Formation of Side Products:
-
Homocoupling of Aryl Halide: This can occur at higher temperatures. Consider lowering the reaction temperature and extending the reaction time.
-
Dehalogenation of Aryl Halide: This may indicate the presence of a reducing agent or moisture. Ensure all reagents and solvents are anhydrous.
-
Conclusion: A Versatile Tool for Sulfone Synthesis
The palladium-catalyzed cross-coupling of aryl and vinyl halides/triflates with this compound represents a highly efficient and versatile method for the synthesis of sulfones. The operational simplicity, broad substrate scope, and use of a stable, readily available sulfonylating agent make this a valuable tool for researchers in drug discovery and development. By understanding the underlying mechanism and following the detailed protocols provided, scientists can reliably access a wide range of sulfonyl-containing compounds for their research endeavors.
References
- 1. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unsymmetrical diaryl sulfones and aryl vinyl sulfones through palladium-catalyzed coupling of aryl and vinyl halides or triflates with sulfinic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper-Catalyzed Sulfonylation Using Sodium p-Toluenesulfinate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Sulfonyl Group
The sulfonyl functional group is a cornerstone in medicinal chemistry and materials science, renowned for its ability to impart critical physicochemical properties such as improved metabolic stability, receptor binding affinity, and aqueous solubility.[1][2] Consequently, the development of robust and versatile methods for the construction of carbon-sulfur (C–S) bonds is of paramount importance. Among the various synthetic strategies, copper-catalyzed cross-coupling reactions have emerged as a powerful and economically viable approach for the formation of these crucial linkages.[3][4]
This comprehensive guide delves into the copper-catalyzed sulfonylation of various organic substrates using sodium p-toluenesulfinate, a readily available, stable, and easy-to-handle sulfonylating agent.[5][6] We will explore the underlying mechanistic principles, provide detailed, field-tested protocols for key transformations, and discuss the broad applicability of this methodology in contemporary organic synthesis and drug discovery programs.
Part 1: Mechanistic Insights – The "Why" Behind the Reaction
Understanding the reaction mechanism is not merely an academic exercise; it is fundamental to troubleshooting, optimization, and rational substrate selection. The copper-catalyzed sulfonylation using this compound is generally believed to proceed through a radical-mediated pathway, although the precise mechanism can be substrate and ligand-dependent.[7][8][9]
A plausible catalytic cycle for the sulfonylation of an aryl halide is depicted below. The cycle is initiated by the reduction of a Cu(II) species to a more reactive Cu(I) species, or by starting directly with a Cu(I) salt.
Caption: Plausible catalytic cycle for copper-catalyzed sulfonylation.
Key Mechanistic Steps:
-
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Cu(III) intermediate.
-
Single Electron Transfer (SET): Alternatively, the Cu(I) species can engage in a single electron transfer with this compound to generate a p-toluenesulfonyl radical (Ts•).[8]
-
Radical Addition/Coupling: The generated sulfonyl radical can then react in several ways. In some cases, it may be trapped by an aryl radical generated from the substrate. In other pathways, it can add to a copper intermediate.
-
Reductive Elimination: The final aryl sulfone product is formed via reductive elimination from a high-valent copper intermediate, regenerating the active Cu(I) catalyst.
The choice of copper source, ligand, solvent, and temperature can significantly influence the operative mechanism and, consequently, the reaction's efficiency and substrate scope. For instance, the use of ligands can stabilize the copper catalyst, prevent catalyst deactivation, and modulate its reactivity and selectivity.[10][11]
Part 2: Experimental Protocols and Applications
The versatility of copper-catalyzed sulfonylation with this compound is demonstrated by its applicability to a wide range of substrates, including arylboronic acids, aryl halides, and alkenes.
Protocol 1: Sulfonylation of Arylboronic Acids
This protocol is adapted from a general and efficient method for the synthesis of aryl sulfones.[12][13] This approach is particularly attractive due to the commercial availability of a vast array of arylboronic acids.
Materials:
-
Copper(II) acetate (Cu(OAc)₂)
-
Arylboronic acid
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and hotplate
Procedure:
-
To a clean and dry reaction vessel, add the arylboronic acid (1.0 mmol), this compound (1.2 mmol), and copper(II) acetate (10 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent oxidation of the catalyst.
-
Add anhydrous DMSO (3 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl sulfone.
Data Presentation: Substrate Scope for the Sulfonylation of Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Phenyl p-tolyl sulfone | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl p-tolyl sulfone | 88 |
| 3 | 4-Chlorophenylboronic acid | 4-Chlorophenyl p-tolyl sulfone | 85 |
| 4 | 3-Nitrophenylboronic acid | 3-Nitrophenyl p-tolyl sulfone | 78 |
| 5 | 2-Naphthylboronic acid | 2-Naphthyl p-tolyl sulfone | 90 |
Yields are representative and may vary based on reaction scale and purity of reagents.
Protocol 2: Visible-Light-Assisted Sulfonylation of Aryl Halides
Recent advancements have demonstrated the utility of visible light in promoting copper-catalyzed transformations, often allowing for milder reaction conditions.[14] This protocol outlines a visible-light-assisted sulfonylation of aryl halides.
Materials:
-
Copper(I) iodide (CuI)
-
Aryl halide (iodide or bromide)
-
This compound
-
1,10-Phenanthroline (ligand)
-
Dimethylformamide (DMF)
-
Blue LED light source
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a reaction tube, combine the aryl halide (0.5 mmol), this compound (1.0 mmol), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).
-
Add anhydrous DMF (2 mL) to the tube.
-
Seal the tube and place it approximately 5 cm from a blue LED light source.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
After the reaction is complete (as determined by TLC), perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Caption: General workflow for copper-catalyzed sulfonylation.
Part 3: Troubleshooting and Field-Proven Insights
Low or No Conversion:
-
Catalyst Inactivation: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Oxygen can oxidize the active Cu(I) species.
-
Insufficient Temperature: For thermally driven reactions, ensure the reaction temperature is maintained. A slight increase in temperature can sometimes overcome activation energy barriers.
-
Ligand Choice: The electronic and steric properties of the ligand can be critical. If one ligand is ineffective, screening a small panel of ligands (e.g., bipyridines, phenanthrolines) may be beneficial.[10]
Formation of Side Products:
-
Homocoupling of Arylboronic Acids: This can be minimized by carefully controlling the stoichiometry and ensuring slow, controlled heating.
-
Reduction of Aryl Halide: This may occur if the reaction conditions are too harsh. Consider lowering the temperature or using a less reactive copper source.
Self-Validating Systems:
Each protocol should include a positive control with a known, high-yielding substrate to validate the reaction setup and reagent quality. For instance, when setting up a series of sulfonylation reactions with novel arylboronic acids, concurrently run the reaction with phenylboronic acid. A successful outcome with the control provides confidence in the results obtained with the new substrates.
Conclusion: A Powerful Tool for Modern Synthesis
Copper-catalyzed sulfonylation with this compound represents a highly effective and practical method for the synthesis of a diverse array of sulfonyl-containing compounds. Its operational simplicity, broad substrate scope, and the use of an inexpensive and abundant metal catalyst make it an attractive strategy for both academic research and industrial applications in drug development and materials science. By understanding the underlying mechanistic principles and adhering to robust experimental protocols, researchers can effectively leverage this powerful transformation to accelerate their synthetic endeavors.
References
- 1. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sulfide synthesis through copper-catalyzed C-S bond formation under biomolecule-compatible conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper cluster complex-catalyzed C–S bond formation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. This compound [myskinrecipes.com]
- 6. CAS 824-79-3: this compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 9. Copper-catalyzed sulfonylation of alkenes with CH3SSO3Na - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Copper-Catalyzed Sulfonylation of Arylboronic Acids in Ionic Liquids [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
The Strategic Application of Sodium p-Toluenesulfinate in Modern Sulfonamide Synthesis: A Guide for Researchers
The sulfonamide moiety is a cornerstone of medicinal chemistry and drug development, present in a wide array of therapeutic agents. The synthesis of this critical functional group has evolved significantly, moving towards more efficient, sustainable, and versatile methodologies. This guide provides an in-depth exploration of sodium p-toluenesulfinate as a key reagent in the contemporary synthesis of sulfonamides, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: The Ascendancy of this compound in Sulfonamide Synthesis
Traditionally, the synthesis of sulfonamides has been dominated by the reaction of amines with sulfonyl chlorides. However, the moisture sensitivity of sulfonyl chlorides and the often harsh conditions required for their preparation have prompted the search for more robust alternatives. This compound has emerged as a powerful building block in this context, offering several distinct advantages:
-
Stability and Ease of Handling: As a stable, crystalline solid, this compound is significantly easier to handle and store than its sulfonyl chloride counterparts.
-
Versatility: It serves as a versatile precursor for the formation of S-N bonds through various reaction pathways, including oxidative coupling and metal-catalyzed reactions.[1]
-
Functional Group Tolerance: Modern protocols utilizing this compound often exhibit broad functional group tolerance, a critical feature in the synthesis of complex drug molecules.[2][3]
This guide will delve into the practical applications of this compound, providing detailed protocols for its use in sulfonamide synthesis under various catalytic systems.
Mechanistic Underpinnings: Pathways to Sulfonamide Formation
The conversion of this compound and an amine to a sulfonamide typically proceeds via an oxidative S-N coupling. Several catalytic systems have been developed to facilitate this transformation, each with its own proposed mechanism.
Copper-Catalyzed Oxidative Coupling
Copper catalysis is a prominent method for the synthesis of sulfonamides from sodium sulfinates.[4][5] The reaction is believed to proceed through the formation of a copper(II)-sulfinate complex, which then undergoes reaction with the amine.
Caption: Fig. 1: Proposed Copper-Catalyzed Pathway
In this proposed mechanism, the copper(II) bromide catalyst reacts with this compound to form a copper(II)-sulfinate intermediate. Subsequent ligand exchange with the amine, followed by reductive elimination, yields the desired sulfonamide and regenerates a copper species that can re-enter the catalytic cycle.
Iodine-Mediated Synthesis
Iodine can be used to mediate the oxidative coupling of sodium sulfinates and amines, often in aqueous media, presenting a greener synthetic route.[6]
Caption: Fig. 2: Iodine-Mediated Reaction
The reaction is thought to involve the formation of a sulfonyl iodide intermediate, which is then susceptible to nucleophilic attack by the amine to form the sulfonamide.
Experimental Protocols and Application Notes
The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates.
Protocol 1: Microwave-Assisted, Copper-Catalyzed Synthesis of Sulfonamides
This method offers a rapid and efficient route to a wide range of sulfonamides, leveraging the benefits of microwave irradiation to accelerate the reaction.[4][5]
Rationale: Microwave heating provides rapid and uniform heating, often leading to shorter reaction times and improved yields compared to conventional heating. The use of an aqueous solvent system makes this protocol environmentally benign.[4][5]
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave process vial, combine this compound (1.0 mmol), the desired amine (1.0 mmol), and copper(II) bromide (CuBr₂, 0.1 mmol).
-
Solvent Addition: Add a 1:1 mixture of acetonitrile and water (4 mL).
-
Reaction Setup: Seal the vial and place it in the cavity of a microwave synthesizer.
-
Microwave Irradiation: Irradiate the reaction mixture at 120°C for 15-30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-4-methylbenzenesulfonamide | 92 |
| 2 | Benzylamine | N-benzyl-4-methylbenzenesulfonamide | 88 |
| 3 | Morpholine | 4-(tosyl)morpholine | 95 |
| 4 | Pyrrolidine | 1-(tosyl)pyrrolidine | 90 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Protocol 2: Ammonium Iodide-Mediated Synthesis of Sulfonamides
This protocol provides a simple and effective metal-free method for the synthesis of sulfonamides.[2]
Rationale: Ammonium iodide serves as a mild oxidant and iodine source. The reaction proceeds under relatively mild conditions and tolerates a variety of functional groups.[2]
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk tube, add this compound (0.2 mmol), the amine (0.3 mmol), and ammonium iodide (NH₄I, 0.2 mmol).
-
Solvent Addition: Add acetonitrile (2 mL) as the solvent.
-
Reaction Conditions: Stir the mixture at 80°C under an air atmosphere for 12 hours.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired sulfonamide.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | n-Propylamine | N-propyl-4-methylbenzenesulfonamide | 85 |
| 2 | iso-Butylamine | N-isobutyl-4-methylbenzenesulfonamide | 78 |
| 3 | Benzylamine | N-benzyl-4-methylbenzenesulfonamide | 75 |
| 4 | Diethylamine | N,N-diethyl-4-methylbenzenesulfonamide | 82 |
Yields are based on reported examples and may require optimization for specific substrates.[2]
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of sulfonamides using this compound.
Caption: Fig. 3: General Experimental Workflow
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile reagent for the synthesis of sulfonamides, offering a stable and efficient alternative to traditional methods. The development of novel catalytic systems, including copper-catalyzed and iodine-mediated protocols, has expanded the scope and applicability of this reagent, enabling the synthesis of a diverse range of sulfonamides under mild and often environmentally friendly conditions. Future research in this area will likely focus on the development of even more sustainable catalytic systems, the expansion of the substrate scope to include challenging amines, and the application of these methodologies in the synthesis of complex, biologically active molecules.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of sulfonamides via I2-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Experimental Protocol: Synthesis of Vinyl Sulfones via Iodosulfonylation of Alkenes with Sodium p-Toluenesulfinate
Introduction: The Significance of the Vinyl Sulfone Moiety
The vinyl sulfone functional group is a cornerstone in modern medicinal chemistry and drug development.[1][2] Characterized by an electron-deficient double bond, this motif serves as a versatile Michael acceptor, enabling covalent interactions with nucleophilic residues, such as cysteine, in protein targets.[3][4] This reactivity profile has established vinyl sulfones as "privileged scaffolds" in the design of targeted covalent inhibitors for a range of enzymes, including kinases and proteases.[1][2][5] Prominent drug candidates like Rigosertib and BAY 11-7085 feature the vinyl sulfone core, highlighting its utility in developing anticancer, anti-inflammatory, and neuroprotective agents.[3][6]
Beyond their biological applications, vinyl sulfones are valuable synthetic intermediates in organic chemistry.[2][7] Their synthesis has been approached through various methodologies, including the Julia-Kocienski olefination, palladium-catalyzed cross-coupling reactions, and the decarboxylative sulfonylation of unsaturated carboxylic acids.[8][9][10][11]
This application note provides a detailed, field-proven protocol for the synthesis of vinyl sulfones utilizing a robust and accessible one-pot iodosulfonylation-elimination reaction. This method employs sodium p-toluenesulfinate (TsNa), an inexpensive and stable sulfonyl source, in conjunction with molecular iodine to transform alkenes into the corresponding vinyl sulfones. The causality behind each step, from reagent selection to purification, is explained to ensure reproducibility and empower researchers to adapt the protocol for their specific needs.
Reaction Principle and Mechanism
The conversion of an alkene to a vinyl sulfone using this protocol proceeds via a two-step sequence occurring in a single pot: (1) an electrophilic iodosulfonylation of the alkene, followed by (2) a base-mediated dehydroiodination (elimination).
Step 1: Iodosulfonylation The reaction is initiated by the interaction of molecular iodine (I₂) with the alkene's π-bond, forming a cyclic iodonium ion intermediate. This intermediate is highly electrophilic and susceptible to nucleophilic attack. This compound, a soft nucleophile, attacks one of the carbon atoms of the iodonium ring in an anti-fashion, leading to the opening of the ring and the formation of a β-iodosulfone adduct.
Step 2: Elimination In the presence of a base, such as sodium acetate, the β-iodosulfone undergoes an E2 elimination reaction.[12] The base abstracts the proton on the carbon alpha to the sulfonyl group, which is acidic due to the electron-withdrawing nature of the sulfone. This is followed by the concerted elimination of the iodide ion, resulting in the formation of a carbon-carbon double bond and yielding the final vinyl sulfone product. The stereochemical outcome of this step generally favors the formation of the more stable (E)-isomer.
Caption: Figure 1: Reaction Mechanism of Iodosulfonylation-Elimination.
Detailed Experimental Protocol
This protocol describes the synthesis of (E)-1-styryl p-tolyl sulfone from styrene as a representative example. The methodology can be adapted for other aliphatic and aromatic alkenes.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Styrene | ≥99%, inhibitor-free | Sigma-Aldrich | 100-42-5 | Pass through basic alumina to remove inhibitor. |
| This compound (TsNa) | ≥98% | Sigma-Aldrich | 824-79-3 | Store in a desiccator. |
| Iodine (I₂) | ≥99.8%, resublimed | Fisher Scientific | 7553-56-2 | Handle in a fume hood. |
| Sodium Acetate (NaOAc), anhydrous | ≥99% | Sigma-Aldrich | 127-09-3 | Use anhydrous grade. |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-05-8 | Use a dry solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | 110-54-3 | For chromatography. |
| Sodium thiosulfate (Na₂S₂O₃) | ACS Grade | Fisher Scientific | 7772-98-7 | For preparing a 10% aqueous solution. |
| Brine (Saturated NaCl solution) | - | - | - | For extraction work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | 7757-82-6 | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | SiliCycle | 63231-67-4 | For column chromatography. |
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser and heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves.
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow Diagram.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add styrene (1.04 g, 10.0 mmol, 1.0 equiv.), this compound (2.14 g, 12.0 mmol, 1.2 equiv.), and anhydrous sodium acetate (1.23 g, 15.0 mmol, 1.5 equiv.).
-
Causality: this compound is used in slight excess to ensure complete consumption of the limiting reagent, styrene. Sodium acetate acts as the base for the subsequent elimination step; its presence from the start facilitates a one-pot procedure.
-
-
Solvent and Reagent Addition: Add 40 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension for 5 minutes at room temperature. Add molecular iodine (3.05 g, 12.0 mmol, 1.2 equiv.) in one portion.
-
Causality: Acetonitrile is a suitable polar aprotic solvent that helps solubilize the reagents. Iodine is the electrophile that initiates the reaction. Handling it in a fume hood is critical due to its volatility and toxicity.
-
-
Reaction Conditions: Equip the flask with a reflux condenser and place it in a pre-heated heating mantle. Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere (e.g., Nitrogen).
-
Causality: Heating provides the necessary activation energy for both the iodosulfonylation and the elimination steps. An inert atmosphere prevents potential side reactions.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Causality: TLC allows for the visualization of the consumption of the starting material (styrene) and the formation of the more polar product. This prevents unnecessary heating and potential degradation.
-
-
Work-up - Quenching: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of 10% aqueous sodium thiosulfate solution.
-
Causality: The sodium thiosulfate solution quenches the reaction by reducing any unreacted iodine to colorless iodide ions, simplifying the subsequent extraction.
-
-
Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Causality: The vinyl sulfone product is significantly more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for its efficient separation from inorganic salts.
-
-
Work-up - Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Causality: The brine wash removes residual water and some water-soluble impurities. Anhydrous sodium sulfate removes trace amounts of water from the organic solvent.
-
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Causality: Chromatography separates the desired vinyl sulfone from any non-polar impurities, unreacted starting materials, or polar byproducts.
-
-
Characterization: The pure product, (E)-1-styryl p-tolyl sulfone, is obtained as a white solid. The yield is typically in the range of 75-85%. Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).[13]
Expected Results & Characterization Data
Table 2: Typical Results for (E)-1-styryl p-tolyl sulfone
| Parameter | Expected Value |
| Physical Appearance | White crystalline solid |
| Yield | 75-85% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.80 (d, J=8.3 Hz, 2H), 7.55 (d, J=15.4 Hz, 1H), 7.45-7.35 (m, 7H), 6.85 (d, J=15.4 Hz, 1H), 2.44 (s, 3H) |
| IR (ATR, cm⁻¹) | 1310, 1145 (SO₂ stretch), 965 (trans C=C bend) |
| Melting Point | 119-121 °C |
Safety and Troubleshooting
-
Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate PPE. Molecular iodine is corrosive and toxic upon inhalation. Organic solvents are flammable. Vinyl sulfones can be lachrymatory and skin irritants.[4]
-
Troubleshooting:
Table 3: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive reagents (e.g., wet solvent/reagents). Insufficient temperature. | Ensure all reagents and solvents are anhydrous. Verify the reaction temperature. |
| Isolation of β-Iodosulfone | Incomplete elimination. Insufficient base or reaction time/temp. | Add more base (NaOAc) and continue heating. A stronger base like DBU can be used cautiously. |
| Low Yield after Work-up | Product loss during extraction. Incomplete reaction. | Perform additional extractions. Ensure the reaction has gone to completion via TLC. |
| Complex Mixture of Products | Side reactions due to overheating or reactive substrates. | Lower the reaction temperature and monitor closely. Re-evaluate substrate compatibility. |
References
- 1. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of vinyl sulfones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Phosphoric Acid-Mediated Synthesis of Vinyl Sulfones through Decarboxylative Coupling Reactions of Sodium Sulfinates with Phenylpropiolic Acids [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sodium p-Toluenesulfinate in Polymer Chemistry: A Detailed Guide to its Application as a Chain Transfer Agent
Introduction: Precision in Polymer Synthesis
In the realm of polymer chemistry, the ability to control the molecular weight and architecture of macromolecules is paramount. This control dictates the final material properties, from mechanical strength and thermal stability to solubility and processability. While radical polymerization is a robust and widely used technique for synthesizing a vast array of polymers, its conventional form often lacks the precision required for advanced applications. Chain transfer agents (CTAs) are crucial additives that introduce a level of control into these radical polymerizations, enabling the synthesis of polymers with predictable molecular weights and narrower molecular weight distributions.
This technical guide delves into the application of sodium p-toluenesulfinate as a versatile and effective chain transfer agent in radical polymerization. We will explore the underlying chemical principles, provide detailed experimental protocols for its use in both emulsion and solution polymerization systems, and discuss the characterization of the resulting polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage this reagent for the synthesis of well-defined polymers.
Core Principles: The Mechanism of Chain Transfer with this compound
Chain transfer is a process in which the activity of a growing polymer radical is transferred to another molecule, the chain transfer agent.[1] This terminates the growth of the current polymer chain and initiates a new one. The overall result is a decrease in the average molecular weight of the polymer, with the extent of this reduction being dependent on the concentration and reactivity of the chain transfer agent.
This compound (NaPTS) functions as a chain transfer agent through the generation of the p-toluenesulfonyl radical (CH₃C₆H₄SO₂•). This radical can be generated under typical radical polymerization conditions, often facilitated by the initiator or through redox reactions.[2][3]
The proposed mechanism for chain transfer involving this compound can be outlined as follows:
-
Initiation: The polymerization is initiated by a standard radical initiator (e.g., potassium persulfate, AIBN), which decomposes to form primary radicals (I•). These radicals then react with a monomer (M) to start a growing polymer chain (P•).
-
Chain Transfer: The growing polymer radical (P•) reacts with this compound. The exact mechanism of this interaction is a subject of ongoing research, but it is believed to involve the transfer of the radical center to the sulfinate, leading to the formation of a terminated polymer chain (P-X, where X is a fragment from the sulfinate) and the p-toluenesulfonyl radical.
-
Re-initiation: The newly formed p-toluenesulfonyl radical is reactive and can initiate the polymerization of a new monomer molecule, starting a new polymer chain.
This cycle of termination and re-initiation leads to the production of a larger number of shorter polymer chains, effectively controlling the overall molecular weight.
Figure 1: General mechanism of chain transfer mediated by this compound in radical polymerization.
Application Notes: Controlling Molecular Weight
Key Considerations for Experimental Design:
-
Initiator System: this compound can be used with common thermal initiators (e.g., potassium persulfate, AIBN). In some systems, particularly at lower temperatures, its efficiency can be enhanced by using a redox initiation system, where a reducing agent activates the initiator to produce radicals.[3][6]
-
Monomer Type: The effectiveness of this compound can vary depending on the reactivity of the monomer. It has been shown to be effective for the polymerization of styrenic and acrylic monomers.[7]
-
Polymerization Technique: this compound can be employed in various polymerization techniques, including emulsion, solution, and bulk polymerization. The choice of technique will depend on the specific monomer and the desired properties of the final polymer.
Experimental Protocols
The following protocols provide a starting point for utilizing this compound as a chain transfer agent in common polymerization systems. Researchers should consider these as templates and optimize the conditions for their specific needs.
Protocol 1: Emulsion Polymerization of Methyl Methacrylate (MMA)
This protocol describes a batch emulsion polymerization of methyl methacrylate to produce poly(methyl methacrylate) (PMMA) with a controlled molecular weight.
Materials:
| Reagent | Purpose | Typical Concentration |
| Methyl Methacrylate (MMA), inhibitor removed | Monomer | 100 parts by weight |
| Deionized Water | Continuous Phase | 180-200 parts by weight |
| Sodium Dodecyl Sulfate (SDS) | Surfactant | 1-3 parts by weight |
| Potassium Persulfate (KPS) | Initiator | 0.1-0.5 parts by weight |
| This compound (NaPTS) | Chain Transfer Agent | 0.1-2.0 parts by weight |
| Sodium Bicarbonate (NaHCO₃) | Buffer | 0.1-0.5 parts by weight |
Procedure:
-
Reactor Setup: Assemble a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a port for reagent addition.
-
Aqueous Phase Preparation: Charge the deionized water, sodium dodecyl sulfate, and sodium bicarbonate to the reactor. Stir until all solids are dissolved.
-
Deoxygenation: Purge the reactor with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization. Maintain a gentle nitrogen blanket throughout the reaction.
-
Monomer and CTA Addition: In a separate vessel, dissolve the desired amount of this compound in the inhibitor-free methyl methacrylate.
-
Initiation: Heat the aqueous phase to the desired reaction temperature (typically 60-80 °C).
-
Polymerization: Add the monomer/CTA mixture to the reactor with vigorous stirring to form an emulsion. Then, add a freshly prepared aqueous solution of potassium persulfate to initiate the polymerization.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for monomer conversion (e.g., by gravimetry or gas chromatography).
-
Termination and Work-up: Once the desired conversion is reached (typically after 2-4 hours), cool the reactor to room temperature. The resulting polymer latex can be purified by dialysis against deionized water to remove unreacted monomer, surfactant, and other water-soluble components. The solid polymer can be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Figure 2: Workflow for the emulsion polymerization of methyl methacrylate using this compound as a chain transfer agent.
Protocol 2: Solution Polymerization of Styrene
This protocol outlines the solution polymerization of styrene to produce polystyrene (PS) with a controlled molecular weight.
Materials:
| Reagent | Purpose | Typical Concentration |
| Styrene, inhibitor removed | Monomer | 1 part by weight |
| Toluene | Solvent | 1-3 parts by weight |
| 2,2'-Azobisisobutyronitrile (AIBN) | Initiator | 0.01-0.1 parts by weight |
| This compound (NaPTS) | Chain Transfer Agent | 0.05-1.0 parts by weight |
Procedure:
-
Reactor Setup: Use a Schlenk flask or a similar glass reactor equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Reagent Preparation: In the reactor, dissolve the desired amounts of styrene, this compound, and AIBN in toluene.
-
Deoxygenation: Subject the solution to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: Place the reactor in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir.
-
Reaction Monitoring: Track the progress of the polymerization by taking aliquots at different time points and analyzing for monomer conversion.
-
Termination and Isolation: After the desired reaction time (typically several hours), terminate the polymerization by rapidly cooling the reactor in an ice bath and exposing the solution to air.
-
Purification: Precipitate the polystyrene by pouring the reaction mixture into a large excess of a non-solvent, such as methanol. Collect the polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven until a constant weight is achieved.
Characterization of Polymers
The successful synthesis of polymers with controlled molecular weight using this compound should be verified through appropriate characterization techniques.
Gel Permeation Chromatography (GPC)
GPC is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[8]
Expected Results:
-
A shift in the GPC chromatogram to higher elution volumes (lower molecular weights) with increasing concentrations of this compound.
-
A narrower molecular weight distribution (lower PDI) compared to a control polymerization without the chain transfer agent.
| [NaPTS] (wt% relative to monomer) | Mn ( g/mol ) (Typical) | Mw ( g/mol ) (Typical) | PDI (Mw/Mn) (Typical) |
| 0 (Control) | >100,000 | >200,000 | >2.0 |
| 0.2 | 50,000 - 80,000 | 75,000 - 120,000 | 1.5 - 1.8 |
| 0.5 | 20,000 - 40,000 | 30,000 - 60,000 | 1.4 - 1.6 |
| 1.0 | 10,000 - 20,000 | 15,000 - 30,000 | 1.3 - 1.5 |
Table 1: Illustrative effect of this compound concentration on the molecular weight and polydispersity of a typical acrylic or styrenic polymer. Actual values will vary depending on the specific monomer and reaction conditions.
¹H NMR Spectroscopy
¹H NMR spectroscopy can be used to confirm the structure of the polymer and, in some cases, to perform end-group analysis to independently estimate the number-average molecular weight (Mn).
Expected Observations:
-
The characteristic peaks of the polymer backbone will be present.
-
Signals corresponding to the p-toluenesulfonyl end-groups may be observable, particularly for low molecular weight polymers. The aromatic protons of the tolyl group would appear in the range of 7-8 ppm, and the methyl protons around 2.4 ppm.
-
By integrating the signals of the end-groups and the repeating monomer units, the degree of polymerization and subsequently the Mn can be calculated.
Conclusion
This compound is a valuable tool for polymer chemists seeking to control the molecular weight of polymers synthesized via radical polymerization. Its effectiveness as a chain transfer agent allows for the predictable synthesis of polymers with tailored properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this reagent in their own work. Through careful optimization of reaction conditions, this compound can be a key component in the development of advanced polymeric materials for a wide range of applications.
References
- 1. Thiophenium Salts as New Oxidant for Redox Polymerization under Mild- and Low-Toxicity Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 5. US5744418A - Redox catalyst system for the initiation of emulsion polymerization - Google Patents [patents.google.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
Troubleshooting & Optimization
Technical Support Center: Sulfonylation Reactions Using Sodium p-Toluenesulfinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for sulfonylation reactions utilizing sodium p-toluenesulfinate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating the tosyl group into their synthetic schemes. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your reactions, maximize yields, and minimize side products.
Introduction: The Versatility of this compound
This compound (CH₃C₆H₄SO₂Na) is a highly versatile and widely used reagent in organic synthesis.[1][2] It serves as a potent nucleophile for introducing the tosyl (p-toluenesulfonyl) group, a common pharmacophore in drug design, or as a precursor to the tosyl radical for more complex transformations.[3][4][5] Its applications are extensive, ranging from the synthesis of sulfones and sulfonamides to the formation of thiosulfonates.[6][7] Despite its utility, side reactions can occur, leading to challenges in yield and purity. This guide provides the expertise to diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over p-toluenesulfonyl chloride (TsCl)?
A1: this compound is generally less harsh and more selective than TsCl. It is not as moisture-sensitive as TsCl, which readily hydrolyzes. Furthermore, it avoids the generation of corrosive HCl as a byproduct, making it suitable for substrates with acid-sensitive functional groups. It is an excellent choice for S-sulfonylation of thiols and C-sulfonylation of activated halides or in radical-mediated reactions.[6]
Q2: How does the purity and hydration state of this compound affect my reaction?
A2: The reagent is often sold as a hydrate (p-CH₃C₆H₄SO₂Na·xH₂O) and can be hygroscopic.[8][9] The presence of water can be detrimental in reactions requiring strictly anhydrous conditions. Impurities from its synthesis, such as sodium p-toluenesulfonate or sodium sulfite, can also interfere with the reaction or complicate purification.[8] Using a reagent of known purity and accounting for the water content is critical for stoichiometry and reproducibility. A common impurity is an excess of water, which can be quantified by Karl Fischer titration.
Q3: Can this compound act as a reducing agent?
A3: Yes, under certain conditions, it can act as a mild reducing agent, for example, in the reduction of some nitro compounds to amines.[10] This is an important consideration when planning synthetic routes with substrates containing easily reducible functional groups.
Troubleshooting Guide: Common Side Reactions & Solutions
This section is structured to help you identify a problem, understand its chemical origin, and implement a validated solution.
Problem 1: Low Yield & Formation of p-Toluenesulfonic Acid
-
Symptom: Your primary analytical method (TLC, LC-MS, NMR) shows a significant amount of unreacted starting material and the presence of a highly polar byproduct, identified as p-toluenesulfonic acid or its salt.
-
Causality: This issue typically arises from two main pathways:
-
Oxidation: Sulfinates are susceptible to oxidation to the corresponding sulfonates (the salt of sulfonic acid). This can be caused by atmospheric oxygen, especially at elevated temperatures, or by oxidative reagents/impurities in the reaction mixture. The resulting sulfonate is not nucleophilic and is unreactive in most sulfonylation reactions.
-
Disproportionation: In the presence of acid, this compound can be protonated to form p-toluenesulfinic acid. This intermediate is unstable and can disproportionate to form p-toluenesulfonic acid and the corresponding thiosulfonate ester (S-p-tolyl p-toluenethiosulfonate).[8]
-
-
Proposed Solutions & Protocols:
Solution ID Action Rationale & Protocol SOL-1A Degas Solvents & Use Inert Atmosphere To prevent oxidation by atmospheric oxygen. Protocol: Before adding reagents, sparge the reaction solvent (e.g., DMF, DMSO, Acetonitrile) with an inert gas (Nitrogen or Argon) for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction. SOL-1B Ensure Basic or Neutral Conditions To prevent the formation and subsequent disproportionation of p-toluenesulfinic acid. Protocol: If your reaction can tolerate it, add a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents). Monitor the pH to ensure it remains ≥ 7. SOL-1C Verify Reagent Purity The starting sulfinate may already be partially oxidized. Protocol: Check the purity of the this compound by ¹H NMR. The tosyl methyl peak for the sulfinate is typically around δ 2.3-2.4 ppm in D₂O. A peak for the sulfonate will appear at a slightly different chemical shift. -
Troubleshooting Workflow:
A workflow for diagnosing sulfonic acid formation.
Problem 2: Formation of Thiosulfonate Byproduct
-
Symptom: A significant byproduct is observed with a mass corresponding to p-tolyl thiosulfonate (Tol-SO₂-S-Tol). This is often less polar than the starting sulfinate but may have similar polarity to the desired product.
-
Causality:
-
Disproportionation: As mentioned in Problem 1, this is a key product of the acid-catalyzed disproportionation of p-toluenesulfinic acid.[8]
-
Reaction with Thiols/Disulfides: In the presence of transition metal catalysts (e.g., Cu, Fe) and an oxidant (like air), this compound can couple with thiols or disulfides to form thiosulfonates.[6][7] This can be a problem if your starting material or other reagents are contaminated with sulfur-containing impurities.
-
-
Proposed Solutions & Protocols:
Solution ID Action Rationale & Protocol SOL-2A Strict pH Control The primary method to prevent disproportionation. Protocol: Implement the same strategy as SOL-1B , maintaining neutral to basic conditions throughout the reaction. SOL-2B Purify Starting Materials Eliminate any potential thiol or disulfide contaminants. Protocol: If contamination is suspected, purify the relevant starting materials via chromatography, distillation, or recrystallization before use. SOL-2C Chelate Metal Impurities If trace metal catalysis is suspected and cannot be avoided, add a chelating agent. Protocol: Introduce a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.
Problem 3: Reaction Stalls or Incomplete Conversion in Radical Reactions
-
Symptom: In a reaction designed to proceed via a sulfonyl radical (e.g., photocatalytic or thermally initiated reactions), the conversion of starting material stalls, and yields are poor.
-
Causality:
-
Inefficient Radical Initiation: The initiator (photocatalyst, thermal initiator) may be decomposing, used in insufficient quantity, or the reaction conditions (e.g., wavelength of light) may be suboptimal.
-
Radical Quenching: Impurities in the solvent or reagents can act as radical traps, terminating the chain reaction. Oxygen is a notorious radical quencher.
-
Instability of Aliphatic Sulfonyl Radicals: If the reaction involves generating aliphatic sulfonyl radicals from aliphatic sulfinates, these are known to be less stable than their aryl counterparts and may decompose before reacting with the substrate.[7]
-
-
Proposed Solutions & Protocols:
Solution ID Action Rationale & Protocol SOL-3A Optimize Initiation Conditions Ensure the radical generation step is efficient. Protocol: Re-evaluate the initiator loading (typically 1-10 mol%). For photochemical reactions, ensure the light source emits at the correct wavelength for the photocatalyst. For thermal reactions, ensure the temperature is optimal for the initiator's half-life. SOL-3B Rigorous Degassing Crucial for all radical reactions to remove oxygen. Protocol: Use a more stringent degassing method, such as three freeze-pump-thaw cycles, especially for sensitive reactions. Maintain a robust inert atmosphere. SOL-3C Use High-Purity Solvents Minimize the presence of radical trapping impurities. Protocol: Use anhydrous, high-purity solvents, preferably from a freshly opened bottle or a solvent purification system. -
Key Reaction Pathways Diagram:
Key reaction and side-reaction pathways.
References
- 1. americanelements.com [americanelements.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nbinno.com [nbinno.com]
- 10. This compound [myskinrecipes.com]
Technical Support Center: Optimizing Sodium p-Toluenesulfinate Radical Additions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for radical additions utilizing sodium p-toluenesulfinate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of sulfonyl radical chemistry. Here, we address common experimental challenges through a combination of troubleshooting FAQs, in-depth parameter optimization guides, and validated starting protocols. Our goal is to explain the causality behind experimental choices, enabling you to rationally troubleshoot and optimize your reactions.
Part 1: Quick Troubleshooting Guide
For rapid problem-solving, consult the table below. It links common experimental issues to their probable causes and suggests immediate actions.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Trace Conversion | 1. Ineffective initiation (initiator decomposition, wrong wavelength for photoinitiation). 2. Presence of radical inhibitors (e.g., oxygen, phenols, TEMPO). 3. Insufficient reaction temperature for thermal initiation. | 1. Verify initiator viability and compatibility. For photoredox, ensure LED wavelength matches catalyst absorbance. 2. Degas solvent thoroughly (sparge with N₂/Ar or use freeze-pump-thaw cycles). Purify reagents if necessary. 3. Increase temperature in 10 °C increments. |
| Low Yield of Desired Product | 1. Suboptimal stoichiometry (sulfinate, radical precursor, or alkene). 2. Competing side reactions (e.g., dimerization, elimination). 3. Reversible radical addition. | 1. Screen stoichiometry; often, a slight excess of the sulfinate or radical precursor is beneficial. 2. Adjust concentration (often more dilute is better) or temperature. 3. Lower reaction temperature to shift the equilibrium towards the product adduct radical.[1] |
| Formation of Multiple Byproducts | 1. Unselective radical generation or addition. 2. Product degradation under reaction conditions. 3. Competing reaction pathways (e.g., polymerization of alkene). | 1. Use a more selective initiation method (e.g., photoredox catalysis).[2] 2. Monitor the reaction by TLC/LCMS to determine the point of maximum product formation and avoid prolonged reaction times. 3. Add a radical scavenger specific for polymer chains if applicable, or run at higher dilution. |
| Inconsistent Results | 1. Variable quality of this compound (hydration, impurities). 2. Inconsistent degassing or inert atmosphere. 3. Solvent purity (presence of water or peroxide inhibitors). | 1. Use a fresh bottle or dry the reagent under vacuum. Consider anhydrous versions. 2. Standardize your inert atmosphere technique. 3. Use freshly distilled or anhydrous, inhibitor-free solvents. |
Part 2: Frequently Asked Questions (FAQs)
Q1: My reaction is not initiating. What are the first things I should check?
Answer: Failure to initiate is the most common issue. The root cause is typically related to the generation of the p-toluenesulfonyl radical.
-
Initiator Integrity: For thermal initiators like AIBN or V-50, ensure they have not expired and have been stored correctly. For photoredox catalysts, verify that the emission wavelength of your light source corresponds to an absorption band of the photocatalyst.[2]
-
Radical Inhibition: Molecular oxygen is a potent radical inhibitor. Your reaction mixture must be rigorously degassed. For small-scale reactions, sparging with an inert gas (argon or nitrogen) for 15-30 minutes is often sufficient. For more sensitive systems, three freeze-pump-thaw cycles are recommended. Also, check your reagents and solvents for radical-trapping impurities like phenols or hydroquinones, which are often added as stabilizers.
-
Temperature (for thermal initiation): Every thermal initiator has an optimal temperature range for decomposition. For AIBN, this is typically 60-80 °C.[3] Operating below this range will result in an impractically slow rate of radical generation.
Q2: I'm observing significant amounts of p-tolyl p-toluenethiosulfonate. Why is this happening and how can I prevent it?
Answer: The formation of p-tolyl p-toluenethiosulfonate is a known side reaction that occurs via the dimerization of the intermediate p-toluenesulfinyl radical, which can arise from the p-toluenesulfonyl radical.[4] This is often exacerbated by a low concentration of the alkene trap.
-
Increase Alkene Concentration: Ensure the alkene is present in a sufficient concentration to trap the sulfonyl radical as it is generated.
-
Slow Addition of Initiator: Instead of adding the initiator all at once, a slow, continuous addition (e.g., via syringe pump) can maintain a low, steady-state concentration of the sulfonyl radical, favoring the intermolecular addition to the alkene over dimerization.[5]
Q3: How do I choose the correct solvent for my reaction?
Answer: Solvent choice can profoundly impact radical reactions by influencing reagent solubility and the stability of radical intermediates.[6][7]
-
Solubility: All components, especially the this compound salt, must be soluble. Polar aprotic solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are common choices.
-
Polarity Effects: The polarity of the solvent can influence the stability of charge-separated transition states or intermediates. For some captodative radicals, polar solvents have been shown to increase stability.[6] While sulfonyl radicals are not classic captodative species, solvent polarity can still affect the rates of addition and subsequent steps. MeCN is often a good starting point due to its ability to dissolve the sulfinate salt and its relative inertness under radical conditions.[2]
-
Avoid Reactive Solvents: Avoid solvents with weak C-H bonds (like THF to some extent) or those that can readily participate in hydrogen atom transfer (HAT), unless that is a desired mechanistic step.
Q4: The reaction works for simple styrenes but fails with my complex, electron-deficient alkene. What should I do?
Answer: The electronic nature of the alkene is critical. Sulfonyl radicals are generally considered nucleophilic radicals and thus react fastest with electron-deficient alkenes (e.g., acrylates, vinyl sulfones).[2][8] If your alkene is already electron-deficient and the reaction is still failing, consider the following:
-
Steric Hindrance: A highly substituted alkene may be sterically inaccessible. Increasing the reaction temperature might help overcome the activation barrier, but this can also promote side reactions.
-
Alternative Initiation: Modern photoredox methods can be much milder and more efficient. Using an appropriate photocatalyst (e.g., an Iridium or Ruthenium complex) and a visible light source can generate the sulfonyl radical under conditions that preserve sensitive functional groups and may be more effective for challenging substrates.[2][9]
-
Change the Sulfonyl Radical Source: While this compound is convenient, other precursors like sulfonyl chlorides or sulfonyl hydrazides might offer different reactivity profiles under specific catalytic conditions.[2][10]
Part 3: Deep Dive into Reaction Parameters
Workflow for Troubleshooting Low-Yield Reactions
This diagram outlines a logical flow for diagnosing and solving issues with underperforming reactions.
Caption: A systematic workflow for troubleshooting radical addition reactions.
Initiation Methodologies
The generation of the p-toluenesulfonyl radical is the critical initiation step. The choice of method depends on the substrate's sensitivity and the desired reaction conditions.
| Initiation Method | Reagents/Conditions | Advantages | Disadvantages |
| Thermal Decomposition | AIBN, V-50; Heat (60-100 °C) | Simple setup, inexpensive initiators. | High temperatures may degrade sensitive substrates; less selective. |
| Photoredox Catalysis | Ir or Ru complexes, Organic Dyes; Visible Light | Mild conditions (often room temp), high selectivity, broad functional group tolerance.[2][9] | Requires specific light source, catalyst can be expensive. |
| Oxidative Generation | Cu(OAc)₂, Mn(OAc)₃, or electrochemistry | Can be very efficient. Electrochemical methods avoid chemical oxidants.[11] | Stoichiometric metal oxidants generate waste; electrochemistry requires specific equipment. |
| Triethylborane Autoxidation | Et₃B, Air (O₂) | Very mild, ambient temperature initiation.[12] | Et₃B is pyrophoric and requires careful handling; sensitive to Lewis basic functional groups. |
Mechanism: The Radical Chain Process
The reaction proceeds via a classical radical chain mechanism, which consists of three main phases: initiation, propagation, and termination. Understanding this process is key to rational optimization.
Caption: The radical chain mechanism for sulfonyl radical addition.
Part 4: Validated Experimental Protocols
These protocols provide robust starting points for your optimizations. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Photoredox-Mediated Sulfonylation of an Alkene
This method is adapted from procedures utilizing iridium photocatalysis and is suitable for a broad range of substrates.[2]
-
Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the alkene (0.2 mmol, 1.0 equiv), this compound (0.3 mmol, 1.5 equiv), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ (0.004 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add anhydrous, degassed acetonitrile (2.0 mL) via syringe.
-
Reaction Initiation: Place the vial approximately 5-10 cm from a 420 nm blue LED lamp and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. Typical reaction times are 12-24 hours.
-
Workup: Upon completion, remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired sulfone product.
Protocol 2: Thermally-Initiated Sulfonylation of an Alkene
This classic approach is useful for electron-deficient alkenes and when photoredox equipment is unavailable.
-
Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alkene (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and azobisisobutyronitrile (AIBN) (0.1 mmol, 10 mol%).
-
Solvent Addition & Degassing: Add DMSO or DMF (5 mL). Bubble nitrogen through the stirred solution for 30 minutes.
-
Reaction: Place the flask under a positive pressure of nitrogen and heat to 80 °C in a preheated oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. Reactions are typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature and pour it into 50 mL of cold water. If a solid precipitates, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijrpc.com [ijrpc.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. Polarity Transduction Enables the Formal Electronically Mismatched Radical Addition to Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Improving yield and selectivity in the synthesis of sulfones with Sodium p-toluenesulfinate
Technical Support Center: Synthesis of Sulfones with Sodium p-Toluenesulfinate
This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of sulfone synthesis using this compound. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms and environmental factors that govern yield and selectivity. By understanding the causality behind experimental choices, you can effectively troubleshoot and optimize your synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the sulfonylation reaction. Each issue is presented in a question-and-answer format, detailing probable causes and actionable solutions grounded in chemical principles.
Q1: My reaction has a very low yield or did not proceed at all. What are the likely causes?
Probable Cause(s):
-
Poor Quality of this compound: This is one of the most common culprits. This compound is hygroscopic and can degrade over time, especially if exposed to moisture and air, leading to the formation of sodium p-toluenesulfonate or disulfide byproducts.[1] The reagent's purity is paramount.
-
Inappropriate Solvent Choice: The polarity and protic nature of the solvent can dramatically affect the nucleophilicity of the sulfinate anion and the stability of the electrophile or any intermediates.
-
Insufficient Reaction Temperature or Time: The C-S bond formation can be kinetically slow, especially with less reactive electrophiles. The reaction may not have reached completion.
-
Decomposition of the Electrophile: Sensitive substrates (e.g., certain alkyl halides or activated alcohols) may decompose under the reaction conditions before sulfonylation can occur.
Recommended Solution(s):
-
Verify Reagent Quality:
-
Action: Use freshly prepared or commercially sourced high-purity this compound.[2] If in doubt, it can be synthesized by reducing p-toluenesulfonyl chloride with reagents like sodium sulfite or zinc dust.[3][4][5]
-
Rationale: The sulfinate anion (RSO₂⁻) is the active nucleophile. Contamination with the sulfonate (RSO₃⁻), which is non-nucleophilic, directly reduces the concentration of the active reagent.
-
-
Solvent Optimization:
-
Action: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.
-
Rationale: These solvents effectively solvate the sodium cation without strongly hydrogen-bonding with the sulfinate anion, thus enhancing its nucleophilicity. In some specific reactions, solvent choice can even control chemoselectivity, dictating whether a sulfide or a sulfone is formed.[6]
-
-
Adjust Reaction Conditions:
-
Action: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. Extend the reaction time.
-
Rationale: Increasing the temperature provides the necessary activation energy for the reaction. Classical preparations often involve heating for several hours to ensure completion.[4]
-
-
Consider Catalysis:
-
Action: For reactions involving aryl halides or vinyl halides, the addition of a copper or palladium catalyst is often necessary.[7] For other substrates, phase-transfer catalysts (e.g., tetrabutylammonium salts) can be beneficial, especially in biphasic systems.
-
Rationale: Transition metal catalysts facilitate cross-coupling reactions through oxidative addition and reductive elimination pathways, enabling the use of less reactive electrophiles.[7] Phase-transfer catalysts shuttle the sulfinate anion from an aqueous or solid phase into the organic phase where the reaction occurs.
-
Q2: I am observing significant amounts of side products. How can I improve the selectivity of my reaction?
Probable Cause(s):
-
Competing Nucleophilic Attack (O- vs. S-alkylation): The sulfinate anion is an ambident nucleophile, meaning it can react through either the sulfur or one of the oxygen atoms. While S-alkylation leads to the desired sulfone, O-alkylation results in the formation of a sulfinate ester.
-
Elimination Reactions: If the substrate is a secondary or tertiary alkyl halide, a competing E2 elimination reaction can occur, leading to the formation of an alkene.
-
Formation of Thiosulfonates: Under certain oxidative conditions, or in the presence of thiols, sodium sulfinates can couple to form thiosulfonates.[8]
Recommended Solution(s):
-
Favoring S-Alkylation:
-
Action: Employ polar aprotic solvents (DMF, DMSO).
-
Rationale: According to Hard and Soft Acid-Base (HSAB) theory, the sulfur atom is a "softer" nucleophilic center than the oxygen atoms. Soft electrophiles (like alkyl halides) will preferentially react at the soft sulfur center. Polar aprotic solvents enhance the nucleophilicity of the sulfur atom, further promoting the desired S-alkylation pathway.
-
-
Minimizing Elimination:
-
Action: Use the mildest possible reaction conditions (e.g., lower temperature). If possible, choose a substrate with a better leaving group that doesn't require harsh conditions. For example, using a tosylate or mesylate instead of a bromide or chloride can often allow the reaction to proceed at a lower temperature.
-
Rationale: Elimination reactions typically have a higher activation energy than substitution reactions. By keeping the temperature as low as feasible, the substitution pathway can be favored kinetically.
-
-
Control Reaction Atmosphere:
-
Action: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Rationale: This prevents potential side reactions mediated by atmospheric oxygen, which can sometimes lead to radical pathways or the formation of disulfide or thiosulfonate byproducts.[8]
-
Q3: My product is difficult to purify. How can I effectively isolate the target sulfone?
Probable Cause(s):
-
Co-crystallization with Salts: The reaction often produces sodium salts (e.g., NaCl, NaBr) as byproducts, which can be difficult to separate from the desired sulfone, especially if the product is also a solid.
-
Similar Polarity of Product and Starting Material: Unreacted starting material may have a similar polarity to the sulfone product, making chromatographic separation challenging.
-
Product Degradation on Silica Gel: Some sulfones or sulfoxides can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[9]
Recommended Solution(s):
-
Aqueous Workup:
-
Action: After the reaction is complete, quench the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer multiple times with water and then with brine.
-
Rationale: This procedure effectively removes the inorganic salt byproducts and any remaining water-soluble reagents like unreacted this compound.[4]
-
-
Recrystallization:
-
Action: If the sulfone is a solid, recrystallization is a powerful purification technique.[9] Common solvent systems include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Rationale: Recrystallization exploits differences in solubility between the product and impurities at different temperatures, often yielding highly pure crystalline material.
-
-
Alternative Chromatography:
-
Action: If column chromatography is necessary and the product is degrading, consider using neutral or basic alumina, or deactivated silica gel.[9] Alternatively, reverse-phase chromatography can be an option.
-
Rationale: Changing the stationary phase can prevent acid-catalyzed degradation of the product.
-
General FAQs
Q: What is the typical mechanism for sulfone synthesis using this compound?
A: The reaction generally proceeds via a nucleophilic substitution (Sₙ2) mechanism where the sulfinate anion acts as the nucleophile, attacking an electrophilic carbon center (e.g., an alkyl halide) and displacing a leaving group.[7] However, under different conditions, such as in the presence of transition metal catalysts or radical initiators, the mechanism can involve radical pathways or organometallic intermediates.[3][10]
Q: How does the choice of leaving group on my substrate affect the reaction?
A: The reaction rate is highly dependent on the quality of the leaving group. A better leaving group will result in a faster reaction, often allowing for milder conditions. The general trend for leaving group ability is: Triflate > Tosylate > Iodide > Bromide > Chloride.
Q: Can this method be used for synthesizing aryl sulfones?
A: Yes, but typically not through a direct SₙAr reaction with unactivated aryl halides. The synthesis of aryl sulfones usually requires metal catalysis, such as copper- or palladium-catalyzed cross-coupling reactions between this compound and an aryl halide or an arenediazonium salt.[7]
Visualized Workflow & Data
To aid in troubleshooting and optimization, the following diagrams and tables provide a visual guide to the process.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in sulfone synthesis.
General Reaction Mechanism
Caption: Simplified Sₙ2 mechanism for sulfone formation.
Table 1: Effect of Solvent on Reaction Yield
The choice of solvent can significantly influence the outcome of the reaction. The following table, adapted from studies on related sulfonylation reactions, illustrates this dependency.
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Citation |
| 1 | Dichloromethane (DCM) | 9.1 | Moderate | [11] |
| 2 | 1,2-Dichloroethane (DCE) | 10.4 | High (for sulfides) | [6] |
| 3 | Acetonitrile (MeCN) | 37.5 | Moderate (can favor sulfone) | [6] |
| 4 | Nitromethane (MeNO₂) | 35.9 | High (for sulfones) | [6] |
| 5 | Dimethylformamide (DMF) | 36.7 | Generally High | N/A |
| 6 | Dimethyl sulfoxide (DMSO) | 46.7 | Generally High | N/A |
Note: Yields are context-dependent and vary with substrate and specific conditions. This table serves as a general guide.
Reference Experimental Protocol: Synthesis of Methyl p-Tolyl Sulfone
This protocol is a generalized procedure based on established methods for the alkylation of this compound.[4] Always perform a thorough risk assessment before conducting any experiment.
Reagents & Equipment:
-
This compound (high purity, anhydrous)
-
Dimethyl sulfate (Caution: Highly toxic and carcinogenic) or Methyl Iodide
-
Sodium bicarbonate
-
Dimethylformamide (DMF, anhydrous)
-
3-necked round-bottomed flask, reflux condenser, magnetic stirrer, thermometer
-
Standard glassware for workup and extraction
Procedure:
-
Setup: Assemble a 3-necked flask with a reflux condenser (with a drying tube), a thermometer, and a septum for reagent addition. Place the apparatus under an inert atmosphere (Nitrogen or Argon).
-
Charging the Flask: To the flask, add this compound (1.0 eq) and sodium bicarbonate (1.2 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable slurry (approx. 3-5 mL per gram of sulfinate).
-
Addition of Alkylating Agent: While stirring, add dimethyl sulfate (1.1 eq) dropwise to the mixture. (EXTREME CAUTION: Handle dimethyl sulfate in a certified fume hood with appropriate personal protective equipment). An exotherm may be observed. Maintain the temperature below 50 °C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 3-5 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water (approx. 10x the volume of DMF used). This will precipitate the crude product and dissolve inorganic salts.
-
Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold water until the washings are neutral.
-
-
Purification:
-
Dry the crude solid in a vacuum oven.
-
Recrystallize the crude methyl p-tolyl sulfone from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.
-
References
- 1. nbinno.com [nbinno.com]
- 2. p-トルエンスルフィン酸ナトリウム 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Alkyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Preventing Byproduct Formation in Thiol-Maleimide Chemistry
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts during thiol-maleimide conjugation reactions. By understanding the underlying mechanisms and optimizing experimental conditions, you can significantly improve the homogeneity, stability, and efficacy of your bioconjugates.
Frequently Asked Questions (FAQs)
Q1: I'm observing a high molecular weight impurity in my conjugation. Could it be a disulfone byproduct?
While your observation of a high molecular weight species is a common issue, it is highly unlikely to be a disulfone (R-SO₂-SO₂-R). The formation of a disulfone requires strong oxidizing conditions that are not typical for standard bioconjugation reactions.
The more probable cause is the formation of disulfide bonds (R-S-S-R) between two of your thiol-containing molecules (e.g., two proteins). This oxidative side reaction doubles the molecular weight of your starting material and competes directly with the desired maleimide conjugation, reducing your yield.[1][2]
This guide will focus on preventing the formation of these common disulfide byproducts, as well as addressing other prevalent side reactions like maleimide hydrolysis and rearrangement, to ensure a successful conjugation.
Q2: What causes disulfide byproducts to form, and how can I prevent them?
Disulfide bond formation is an oxidative process where two free thiol (-SH) groups are converted into a disulfide (-S-S-) linkage.[1] This is a primary competing reaction in thiol-maleimide chemistry.
Key Causes & Prevention Strategies:
-
Dissolved Oxygen: Oxygen in buffers is a primary culprit.
-
Solution: Thoroughly degas all buffers and solutions immediately before use. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using a vacuum.[3]
-
-
Catalytic Metal Ions: Divalent metal ions present in buffers can catalyze the oxidation of thiols.[4]
-
Suboptimal pH: While the thiol-maleimide reaction requires the deprotonated, nucleophilic thiolate form (R-S⁻), excessively high pH can accelerate oxidation.
Q3: My conjugated product seems unstable and is losing its payload over time. What is happening?
This issue is likely due to one of two phenomena: hydrolysis of the maleimide ring or a retro-Michael reaction.
-
Maleimide Hydrolysis: The thiosuccinimide ring formed after conjugation is susceptible to hydrolysis, especially at pH values above 7.5.[7][8] This ring-opening reaction creates a stable succinamic acid thioether, but if the maleimide hydrolyzes before reacting with the thiol, it becomes inert.[6]
-
Retro-Michael Reaction: The thioether bond formed is potentially reversible.[6] This can be a significant problem in vivo, where other thiols (like glutathione or serum albumin) can displace the conjugated molecule, leading to "payload migration" and off-target effects.[6][9]
Solutions for Enhancing Conjugate Stability:
-
Controlled Hydrolysis: After purifying the conjugate, you can intentionally and completely hydrolyze the thiosuccinimide ring to its stable, ring-opened form. This prevents the retro-Michael reaction. This is typically done by adjusting the pH to 8.5-9.0 and incubating for a few hours.[4][10]
-
Next-Generation Maleimides (NGMs): Consider using NGMs, such as dibromomaleimides, which form more stable adducts and can be used for dual functionalization strategies that inherently stabilize the conjugate.[11][12]
-
Thiazine Rearrangement: For peptides with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, causing a rearrangement to a stable six-membered thiazine structure.[13][14][15] To avoid this, perform the conjugation at a more acidic pH (e.g., pH < 6.5) or avoid using an unprotected N-terminal cysteine.[13]
Q4: What is the optimal pH for a thiol-maleimide conjugation and why?
The optimal pH range for a thiol-maleimide reaction is 6.5 to 7.5 .[8] This range represents a critical balance between reactivity and specificity.
-
Below pH 6.5: The concentration of the reactive thiolate anion (R-S⁻) decreases as the thiol group (R-SH) remains protonated. This significantly slows down the desired reaction.[4]
-
Above pH 7.5: The reaction becomes less specific. The maleimide group becomes increasingly susceptible to reaction with primary amines (e.g., lysine residues). At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines, but this selectivity is lost at higher pH.[4][6] Additionally, the rate of maleimide hydrolysis increases sharply, inactivating your reagent.[8][16]
| pH Range | Reaction with Thiol | Competing Side Reactions | Recommendation |
| < 6.5 | Very Slow | Low | Not recommended unless preventing specific side reactions like thiazine rearrangement.[13] |
| 6.5 - 7.5 | Optimal Rate | Minimal (hydrolysis & amine reaction are slow) | Highly Recommended. [4][6][8] |
| > 7.5 | Fast | High (significant reaction with amines and rapid maleimide hydrolysis).[4][8] | Not recommended for specific thiol conjugation. |
Q5: Should I use a reducing agent during my conjugation? Which one is best?
Yes, using a reducing agent is often crucial, especially if your protein or antibody has existing disulfide bonds that need to be cleaved to generate free thiols for conjugation.
Tris(2-carboxyethyl)phosphine (TCEP) is generally the preferred reducing agent for bioconjugation.[17][18]
TCEP vs. Dithiothreitol (DTT):
| Feature | TCEP | DTT |
| Structure | Phosphine-based (thiol-free) | Thiol-based |
| Need for Removal | No, does not react with maleimides.[18] | Yes, excess must be removed (e.g., via desalting) as it will compete for the maleimide.[3] |
| Odor | Odorless.[17] | Strong, unpleasant odor. |
| Stability | More stable in aqueous solution and over a broader pH range.[3][19] | Less stable, especially at neutral/alkaline pH. |
| Optimal pH | Effective over a broad range (1.5-8.5).[3] | Most active at pH > 7.[5] |
Recommendation: Use TCEP for its ease of use, stability, and lack of interference with the maleimide reaction.[3][17] A 10-100 fold molar excess is typically used to reduce disulfide bonds prior to adding the maleimide reagent.[5]
Visualizing Reaction Pathways
To better understand the chemistry, the following diagrams illustrate the desired reaction and key side reactions.
Caption: Desired thiol-maleimide reaction vs. disulfide byproduct formation.
Caption: Post-conjugation pathways: stabilization vs. payload loss.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Disulfide Formation: Starting thiols are oxidized and unavailable. 2. Maleimide Hydrolysis: Reagent was inactivated before or during the reaction. 3. Incorrect pH: Reaction kinetics are too slow (pH < 6.5). | 1. Add TCEP (10-100x molar excess) prior to conjugation. Degas buffers and add EDTA (1-5 mM).[3][5] 2. Prepare maleimide solutions fresh in a dry, water-miscible solvent (e.g., DMSO/DMF). Maintain pH between 6.5-7.5.[8] 3. Verify and adjust buffer pH to the 6.5-7.5 range.[8] |
| High Molecular Weight Impurity | Intermolecular Disulfide Bonds: Two or more protein molecules have dimerized/aggregated via oxidation.[3] | Ensure all buffers are thoroughly degassed. Add EDTA (1-5 mM). Use a sufficient excess of the maleimide reagent to cap thiols quickly.[3] |
| Loss of Payload After Purification/Storage | Retro-Michael Reaction: The conjugate is unstable and undergoing thiol exchange with residual reducing agents or other molecules.[6] | After purification, perform a controlled hydrolysis step (e.g., pH 8.5-9.0 for 2 hours) to form the stable, ring-opened adduct.[4][9] Alternatively, use next-generation maleimides.[11] |
| Multiple Product Peaks (Mass Spec) | 1. Incomplete Conjugation: Mixture of starting material and product. 2. Maleimide Hydrolysis: Mixture of desired conjugate and ring-opened form. 3. Thiazine Rearrangement: (For N-terminal Cys) Mixture of succinimidyl and thiazine isomers.[13][14] | 1. Optimize stoichiometry and reaction time. 2. Perform a final, complete hydrolysis step (pH 8.5-9.0) to convert all products to the single, stable ring-opened form.[4] 3. Perform the conjugation at pH < 6.5 to prevent the rearrangement.[13] |
Experimental Protocol: Standard Protocol for Minimizing Byproducts
This protocol provides a robust starting point for conjugating a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, HEPES).
-
Maleimide reagent dissolved in anhydrous DMSO or DMF.
-
Reaction Buffer: Phosphate buffer (100 mM), pH 7.2, containing 5 mM EDTA.
-
TCEP-HCl solution (e.g., 10 mM stock in water).
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Buffer Preparation: Prepare the Reaction Buffer and thoroughly degas it by sparging with nitrogen or argon for at least 15-20 minutes.
-
Protein Preparation: Dissolve the protein in the degassed Reaction Buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Disulfide Reduction (if necessary):
-
Conjugation Reaction:
-
Prepare the maleimide reagent solution immediately before use in anhydrous DMSO or DMF.
-
Add the maleimide solution to the protein solution. A 10-20 fold molar excess of maleimide over protein is a common starting point.[8]
-
Incubate the reaction for 1-2 hours at room temperature or 4°C overnight. Protect from light if the maleimide is fluorescent.
-
-
Quenching: Add a quenching reagent (e.g., L-cysteine) in a 2-5 fold molar excess over the initial amount of maleimide to react with any unreacted maleimide. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate from excess reagents using a suitable method like size-exclusion chromatography, exchanging into your desired storage buffer.
-
(Optional but Recommended) Stabilization:
-
Adjust the pH of the purified conjugate solution to 8.5-9.0 using a borate buffer.
-
Incubate for ~2 hours at room temperature to hydrolyze the thiosuccinimide ring.[4]
-
Re-buffer the stabilized conjugate into your final, neutral pH storage buffer.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. pharmiweb.com [pharmiweb.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. nbinno.com [nbinno.com]
- 18. goldbio.com [goldbio.com]
- 19. biosynth.com [biosynth.com]
Technical Support Center: Sodium p-Toluenesulfinate in Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for utilizing sodium p-toluenesulfinate in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these powerful C-S bond-forming transformations. Whether you are synthesizing aryl sulfones for medicinal chemistry programs or exploring novel materials, this guide provides field-proven insights and solutions to optimize your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reagent Quality and Handling
Question 1: My sulfonylation reaction is sluggish or has failed completely. Could the quality of my this compound be the problem?
Answer: Absolutely. The quality and handling of this compound are paramount for success and are often the primary culprits in failed reactions.
-
Purity and Contaminants: Commercial this compound can contain impurities from its synthesis, such as unreacted p-toluenesulfonyl chloride, or byproducts like sodium p-toluenesulfonate (the over-oxidized form) and sodium chloride.[1] The sulfonate is inert and acts as a diluent, while residual sulfonyl chloride can interfere with sensitive catalysts.
-
Hydration State: The reagent is often sold as a dihydrate (p-CH₃C₆H₄SO₂Na·2H₂O).[2] Inconsistent water content can affect reaction concentration and reproducibility. For reactions sensitive to water, it is crucial to use an anhydrous grade or dry the material thoroughly.
-
Appearance: High-purity this compound should be a colorless to white powder or crystalline solid.[3] Any significant discoloration (e.g., yellow or brown) may indicate degradation or impurities and warrants purification.
-
Stability: While generally stable, the free sulfinic acid is prone to disproportionation, yielding the corresponding sulfonic acid and thiosulfonic ester.[2] Ensure your salt has not been inadvertently acidified during storage or handling.
Question 2: What is the proper procedure for storing and handling this compound to ensure its integrity?
Answer: Proper storage is critical to maintain the reagent's reactivity and ensure reproducible results.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry place, protected from light and moisture.[3][4] A desiccator is an ideal environment for bench-top quantities.
-
Incompatible Materials: Keep the reagent away from strong oxidizing agents and highly acidic or alkaline materials to prevent exothermic reactions or degradation.[5]
-
Handling: Handle the powder in a well-ventilated area or fume hood to avoid inhalation.[4][6] Use standard personal protective equipment (PPE), including gloves and safety glasses. As it is a salt, it can be challenging to work with, so ensure it is finely ground for reactions requiring solid dispensing to improve solubility and reaction kinetics.[7]
Section 2: Reaction Optimization and Catalyst Systems
Question 3: My reaction yield is low despite using high-purity reagents. How should I approach optimizing the catalyst system and reaction conditions?
Answer: Low yield is a classic optimization problem. A systematic approach focusing on the catalyst, solvent, and temperature is the most effective strategy. Modern methods, particularly photoredox/nickel dual catalysis, have shown exceptional efficiency and functional group tolerance.[8][9]
Key Parameters for Optimization
| Parameter | Recommendation & Rationale | Common Options |
| Catalyst | Nickel/Photoredox: Often the system of choice for broad applicability at room temperature.[8][10] Palladium: Traditional choice, may require higher temperatures but is well-understood.[11][12] The choice of metal and ligand is critical and substrate-dependent. | Ni: NiCl₂·glyme, Ni(cod)₂.[8] Pd: Pd₂(dba)₃, Pd(OAc)₂.[11] Photocatalyst: Ir or Ru complexes (e.g., [Ir(ppy)₂(dtbbpy)]PF₆).[8] |
| Ligand | The ligand stabilizes the metal center and facilitates the catalytic cycle. For Ni/photoredox, bipyridine-type ligands are common. For Pd, bulky phosphine ligands like XantPhos are effective.[8][11] | For Ni: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy).[8] For Pd: XantPhos, PPh₃.[11][13] |
| Solvent | A polar aprotic solvent is typically required to dissolve the sulfinate salt and catalyst components. The solvent must be thoroughly degassed to remove oxygen.[8][14] | DMF, DMSO, CH₃CN, THF.[8] |
| Temperature | Photoredox/nickel reactions often proceed efficiently at room temperature.[8] Traditional palladium-catalyzed reactions may require heating (e.g., 80-130 °C) to drive the catalytic cycle.[12][15] | Room Temperature (for photoredox) to 130 °C. |
| Stoichiometry | Using a slight excess of the this compound (e.g., 1.5-2.0 equivalents) can often drive the reaction to completion and improve yields.[8] | 1.5 - 2.0 eq. of sulfinate salt. |
| Atmosphere | Reactions involving sensitive catalysts or radical intermediates must be performed under an inert atmosphere (Nitrogen or Argon). Oxygen can deactivate the catalyst and lead to side reactions like homocoupling.[8][14] | N₂ or Ar. |
Question 4: My reaction starts but then stalls. What are the likely causes of catalyst deactivation?
Answer: Catalyst deactivation is a common reason for incomplete reactions. Several factors can contribute:
-
Oxygen: The most frequent culprit. Traces of oxygen can oxidize the active Pd(0) or Ni(0) catalyst to an inactive state. It can also interfere with the photoredox cycle. Solution: Ensure all solvents are rigorously degassed and the reaction vessel is thoroughly purged with an inert gas (N₂ or Ar) before adding the catalyst.[14]
-
Water: While some protocols tolerate or even require a small amount of water, excess water can lead to hydrolysis of catalyst components or substrates.[16] Solution: Use anhydrous solvents and dry reagents unless the protocol specifies otherwise.
-
Incompatible Functional Groups: Certain functional groups on your substrate (e.g., unprotected thiols) can bind strongly to the metal center and poison the catalyst. Solution: Review substrate compatibility and consider using protecting groups if necessary.
-
Thermal Instability: At high temperatures, ligands can dissociate, or the catalyst can aggregate into inactive metal nanoparticles. Solution: Screen lower reaction temperatures or choose a more thermally stable ligand/catalyst system.
The diagram below illustrates a plausible mechanism for the widely used Nickel/Photoredox dual catalytic sulfonylation, explaining how the two cycles work in concert.[8]
Caption: Dual catalytic cycle for Nickel/Photoredox sulfonylation.
Section 3: Side Reactions and Troubleshooting Workflow
Question 5: I am observing significant byproducts in my reaction. What are the common side reactions and how can I mitigate them?
Answer: Byproduct formation often points to issues with reaction conditions or reagent purity. Here are the most common culprits:
-
Aryl Halide Homocoupling (Ar-Ar): This typically arises from oxidative processes, often mediated by residual oxygen.[14]
-
Cause: Oxygen interfering with the catalytic cycle.
-
Solution: Improve degassing of solvents and sparging of the reaction vessel with inert gas. Ensure a pure, well-defined catalyst system.
-
-
Dehalogenation (Ar-H): The starting aryl halide is reduced to the corresponding arene.
-
Cause: A source of protons (e.g., water, acidic impurities) and a reductant in the system. Can be a competitive pathway to the desired coupling.
-
Solution: Use anhydrous conditions and ensure reagents are free from acidic impurities.
-
-
Thiosulfonate Formation (Ts-SO₂-S-Ts): This results from the disproportionation or complex side reactions of the sulfinate itself.
-
Cause: Often occurs under harsh thermal conditions or if the sulfinate reagent is impure.[17]
-
Solution: Use a milder reaction temperature and ensure the purity of the this compound.
-
This flowchart provides a logical sequence of steps to diagnose and solve common issues in your cross-coupling reaction.
Caption: A step-by-step troubleshooting workflow.
Section 4: Experimental Protocols
This protocol is adapted from established methods for purifying sulfinate salts to remove common impurities.[11][17]
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot 95% ethanol. For every 10g of sulfinate, start with approximately 50-70 mL of ethanol.
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the white crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Store the pure, dry product in a desiccator.
This procedure is based on the highly efficient and broadly applicable method developed by the Ackermann group.[8][9]
Warning: Perform all operations in a well-ventilated fume hood. Nickel compounds are potential carcinogens.
-
Reaction Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the aryl/vinyl halide (0.1 mmol, 1.0 equiv.), this compound (0.2 mmol, 2.0 equiv.), NiCl₂·glyme (1.0 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 1.0 mol%), and the photocatalyst ([Ir(ppy)₂(dtbbpy)]PF₆, 1.0 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1.0 mL of degassed N,N-dimethylformamide (DMF) via syringe.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (e.g., 2.6 W). Ensure the reaction is stirred vigorously.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfone.
References
- 1. preparation of sodium p-toluenesulfonate , Hive Methods Discourse [chemistry.mdma.ch]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. adipogen.com [adipogen.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 12. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 13. Palladium-catalyzed coupling of allenylphosphonates, phenylallenes, and allenyl esters: remarkable salt effect and routes to novel benzofurans and isocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Item - Palladium-Catalyzed CâN Cross Coupling of Sulfinamides and Aryl Halides - figshare - Figshare [figshare.com]
- 17. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Determination of Sodium p-toluenesulfinate by HPLC-UV
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the quantification of sodium p-toluenesulfinate. Here, we address common challenges and frequently asked questions to ensure the integrity and accuracy of your analytical results.
Troubleshooting Guide: A Symptom-Based Approach
In HPLC analysis, unexpected chromatographic behavior can compromise data quality. This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of this compound.
Problem 1: Poor Peak Shape - Tailing or Fronting Peaks
Q: My this compound peak is exhibiting significant tailing/fronting. What are the likely causes and how can I resolve this?
A: Poor peak shape is a common issue that can affect the accuracy of integration and quantification.[1][2] Tailing peaks are often characterized by an asymmetry factor greater than 1, while fronting peaks have a factor less than 1.[3]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][2][4] | Reduce the injection volume or dilute the sample.[2][4] |
| Secondary Interactions | Interactions between the analyte and active sites on the column packing material (e.g., exposed silanols) can cause peak tailing.[1][3] | Consider adjusting the mobile phase pH with a suitable buffer (e.g., phosphate buffer at a concentration of 10-50 mM) to suppress the ionization of silanol groups.[5] Using a column with end-capping can also minimize these interactions.[3] |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak fronting.[1] | Whenever possible, dissolve and inject your this compound standard and sample in the initial mobile phase.[6] |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can create active sites that lead to peak tailing.[1][3] | Implement a regular column flushing procedure with a strong solvent.[2] If the problem persists, the column may need to be replaced.[2] |
Problem 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. What could be causing this variability?
A: Retention time stability is crucial for reliable peak identification and quantification.[1] Drifting or sudden shifts in retention time can indicate a problem with the HPLC system or the mobile phase.[1]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Mobile Phase Composition | Inconsistent preparation of the mobile phase can lead to shifts in retention time.[1][7] | Ensure accurate and consistent measurement of mobile phase components.[7][8] For buffered mobile phases, adjust the pH of the aqueous portion before adding the organic solvent.[5] Using a premixed mobile phase can also improve consistency.[8] |
| Temperature Fluctuations | Changes in ambient or column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts.[1][9] A general rule is that a 1°C change can alter retention times by 1-2%.[9] | Use a column oven to maintain a stable temperature.[1][10] |
| Pump and Flow Rate Issues | Leaks in the pump or check valve malfunctions can lead to an inconsistent flow rate, directly impacting retention times.[11][12] | Inspect the system for leaks, particularly around fittings and pump seals.[12] If necessary, prime the pump to remove air bubbles.[11] |
| Column Equilibration | Insufficient equilibration time after changing the mobile phase or after a gradient run can cause retention time drift.[10] | Allow the column to equilibrate with at least 10-20 column volumes of the mobile phase before starting your analytical run.[11] |
Problem 3: Baseline Noise or Drift
Q: I'm observing a noisy or drifting baseline in my chromatogram. How can I achieve a stable baseline?
A: A stable baseline is essential for accurate peak detection and integration, especially at low analyte concentrations.[1]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Contaminated Mobile Phase | Impurities in the solvents or buffer salts can lead to a noisy or drifting baseline, particularly in gradient elution. | Use HPLC-grade solvents and high-purity salts.[2][13] Prepare fresh mobile phase daily, especially buffered solutions which can support microbial growth.[13] |
| Air Bubbles in the System | Air bubbles in the pump or detector cell can cause baseline noise and spikes.[10][11] | Degas the mobile phase before use by sonication or vacuum filtration.[5] |
| Detector Issues | A dirty flow cell or a failing lamp can contribute to baseline noise.[1][10] | Flush the detector flow cell with a suitable solvent like methanol or isopropanol.[11] If the problem persists, consult the detector manual for lamp replacement procedures. |
| Temperature Effects | Fluctuations in temperature can cause the baseline to drift.[10][11] | Ensure a stable operating temperature for the column and the mobile phase.[11] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of analyzing this compound by HPLC-UV.
Q1: What are the key properties of this compound that I should consider for HPLC analysis?
A: this compound is a white to off-white powder with high thermal stability, melting at over 300°C.[14][15] It is hygroscopic, meaning it readily absorbs moisture from the air, so it should be stored in a dry environment.[14][15] Its solubility is described as slight in water.[14][15] This limited aqueous solubility is an important consideration when preparing standards and samples.
Q2: How should I prepare my samples and standards for analysis?
A: Proper sample and standard preparation is critical for accurate and reproducible results.[16]
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard. Dissolve it in a suitable solvent, which should ideally be the mobile phase or a solvent of similar or weaker elution strength.[6] Due to its slight solubility in water, a mixture of water and an organic solvent like acetonitrile or methanol may be necessary.[17]
-
Sample Preparation: The goal of sample preparation is to extract the analyte of interest and remove any interfering matrix components.[18] Depending on the sample matrix, techniques like dilution, filtration, or solid-phase extraction (SPE) may be required.[16][18] Filtration through a 0.22 µm or 0.45 µm filter is recommended to remove particulates that could clog the column.[8][16]
Q3: What is a typical starting HPLC-UV method for the determination of this compound?
A: A reversed-phase HPLC method is commonly used for the analysis of sulfonate compounds.[19][20] Here is a typical starting point:
| Parameter | Recommendation |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).[13][21] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
| UV Detection Wavelength | A wavelength of around 282 nm has been shown to be effective for detecting this compound while minimizing interference from related compounds like sodium p-toluenesulfonate.[22] |
Q4: How do I ensure the robustness and reliability of my analytical method?
A: Method validation is essential to demonstrate that your analytical procedure is suitable for its intended purpose.[19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[19]
-
Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a defined range.[20]
-
Accuracy: The closeness of the test results to the true value.[20]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[20][23]
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the key stages from sample preparation to data analysis.
Caption: A typical workflow for HPLC-UV analysis.
References
- 1. maxisci.com [maxisci.com]
- 2. mastelf.com [mastelf.com]
- 3. waters.com [waters.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Mobile Phase Preparation Tips & Tricks [phenomenex.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lcms.cz [lcms.cz]
- 13. welch-us.com [welch-us.com]
- 14. nbinno.com [nbinno.com]
- 15. This compound | 824-79-3 [chemicalbook.com]
- 16. organomation.com [organomation.com]
- 17. adipogen.com [adipogen.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. jocpr.com [jocpr.com]
- 20. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmaguru.co [pharmaguru.co]
- 22. CN101650304A - Method for determining content of this compound in reduction process of p-toluenesulfonyl chloride - Google Patents [patents.google.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Senior Application Scientist's Guide to Sulfonation: A Comparative Study of Sodium p-Toluenesulfinate and Sulfonyl Chlorides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Sulfonyl Group in Modern Chemistry
The introduction of a sulfonyl group (-SO₂) into an organic molecule, a process known as sulfonation, is a cornerstone of modern synthetic chemistry.[1][2] Its significance is most pronounced in the pharmaceutical industry, where the resulting sulfonamide moiety (R-SO₂-NR'R'') is a privileged scaffold found in a vast array of therapeutics, including antibacterials, diuretics, and enzyme inhibitors.[3][4][5] For decades, the go-to reagents for this transformation have been the highly reactive sulfonyl chlorides (R-SO₂Cl). However, the increasing complexity of drug candidates and the demand for milder, more selective synthetic methods have propelled alternative reagents to the forefront. Among these, sodium p-toluenesulfinate (TsNa) has emerged as a versatile and powerful contender.
This guide provides an in-depth, objective comparison of these two classes of sulfonating agents. We will move beyond simple procedural descriptions to explore the causality behind their reactivity, functional group tolerance, and practical applications, supported by experimental data and protocols to inform your selection of the optimal reagent for your specific synthetic challenge.
Chapter 1: Sulfonyl Chlorides - The Classical Powerhouse of Sulfonylation
Sulfonyl chlorides are the traditional workhorses for installing the sulfonyl group. Their utility is rooted in the potent electrophilicity of the sulfur atom, which is rendered highly electron-deficient by two adjacent oxygen atoms and a chlorine atom.[6][7][8] This intrinsic reactivity dictates both their power and their limitations.
Reactivity and Mechanistic Rationale
The primary reaction of a sulfonyl chloride is a nucleophilic substitution at the sulfur center.[6] The chloride ion is an excellent leaving group, facilitating attack by a wide range of nucleophiles, most commonly primary and secondary amines to form sulfonamides, or alcohols to yield sulfonate esters.[5][9]
The precise mechanism is a subject of study, with evidence supporting both a concerted SN2-like pathway and a stepwise addition-elimination process, depending on the specific reactants and conditions.[6][10] Regardless of the exact path, the high reactivity is the defining characteristic.
Caption: General mechanism for sulfonamide formation using a sulfonyl chloride.
Scope and Limitations
The sheer reactivity of sulfonyl chlorides makes them highly effective for simple substrates. However, this strength is also a significant weakness in the context of complex molecule synthesis.
-
Low Functional Group Tolerance: They are incompatible with many sensitive functional groups that can also act as nucleophiles (e.g., unprotected alcohols, thiols).
-
Harsh Conditions: Their preparation and use can involve harsh reagents like chlorosulfonic acid or require elevated temperatures.[3]
-
Byproduct Generation: The reaction generates hydrochloric acid (HCl), which must be neutralized, typically by adding a stoichiometric amount of a base like triethylamine or pyridine.
-
Safety and Handling: Sulfonyl chlorides are notoriously difficult to handle. They are sensitive to moisture, often corrosive, and can be lachrymatory (tear-inducing).[11][12][13] Violent reactions can occur with water.[13]
Chapter 2: this compound - The Milder, More Versatile Contender
This compound, a stable, crystalline solid, operates through fundamentally different mechanistic pathways.[14] It is not a direct electrophilic sulfonating agent but rather a precursor to a sulfonyl species, often via oxidative or radical-mediated processes. This indirect approach is the key to its mildness and broader functional group tolerance.
Reactivity and Mechanistic Rationale
This approach circumvents the need for a highly reactive starting material, allowing the reaction to proceed under significantly milder conditions.
References
- 1. Sulfonation | Organic Chemistry, Organic Compounds, Sulfonic Acids | Britannica [britannica.com]
- 2. chemithon.com [chemithon.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. nbinno.com [nbinno.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. nj.gov [nj.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]
- 14. CAS 824-79-3: this compound | CymitQuimica [cymitquimica.com]
- 15. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Sodium p-Toluenesulfinate in Modern Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of organic synthesis, the choice of reagents is paramount, often dictating the efficiency, scalability, and ultimate success of a synthetic route. Among the versatile class of organosulfur compounds, sulfinate salts (RSO₂Na) have emerged as indispensable building blocks for creating crucial S-S, N-S, and C-S bonds.[1][2] While several sulfinate salts are available, sodium p-toluenesulfinate (also known as sodium tosylsulfinate) consistently demonstrates a superior profile in terms of stability, reactivity, and versatility, making it a strategic choice for researchers, particularly in the demanding field of pharmaceutical development.
This guide provides an in-depth comparison of this compound against other common sulfinate salts, supported by experimental insights and data, to elucidate its distinct advantages.
A Comparative Overview: Physical and Chemical Properties
The practical utility of a reagent begins with its fundamental properties. This compound distinguishes itself through its exceptional stability and ease of handling, which are critical for reproducible and scalable reactions. Unlike some sulfonylating agents like sulfonyl chlorides, sulfinate salts are generally odorless, moisture-insensitive, and bench-stable solids.[2]
| Property | This compound | Sodium Benzenesulfinate | Sodium Methanesulfinate |
| CAS Number | 824-79-3 | 873-55-2 | 20504-25-6 |
| Formula | C₇H₇NaO₂S | C₆H₅NaO₂S | CH₃NaO₂S |
| Molecular Wt. | 178.18 g/mol | 164.16 g/mol | 102.09 g/mol |
| Appearance | White to off-white powder or flakes | White crystalline powder | White solid |
| Melting Point | >300 °C (lit.)[3][4] | ~300 °C (decomposes) | >300 °C |
| Solubility | Slightly soluble in water[4][5], soluble in DMSO[6] | Soluble in water | Soluble in water |
| Stability | High thermal stability, non-hygroscopic[4][7] | Generally stable | Can be more reactive/less stable |
The high melting point of this compound is indicative of its excellent thermal stability, a crucial factor for reactions requiring elevated temperatures.[4] Its character as a stable, non-hygroscopic powder simplifies storage and handling, ensuring consistency between experiments.[4][7]
The Mechanistic Edge: Electronic and Steric Influence
The primary distinction of this compound lies in the p-methyl group on the aromatic ring. This seemingly minor structural feature imparts significant electronic effects that modulate the reactivity of the sulfinate moiety, providing a key advantage over the unsubstituted sodium benzenesulfinate.
The methyl group acts as an electron-donating group (EDG) through hyperconjugation and inductive effects. This increases the electron density on the sulfur atom, enhancing its nucleophilicity in many reactions. This subtle electronic tuning can lead to improved reaction kinetics and higher yields.
Caption: Electronic effect of the p-methyl group.
This enhanced nucleophilicity makes this compound a highly effective partner in a variety of coupling reactions, particularly those catalyzed by transition metals like palladium and copper.[8][9]
Versatility in Core Synthetic Transformations
This compound is a multifaceted reagent, capable of acting as a nucleophile, an electrophile precursor, or a radical source depending on the reaction conditions.[1] This versatility has established it as a go-to reagent for constructing key structural motifs found in pharmaceuticals and advanced materials.[4][10][11]
Synthesis of Sulfones: A Cornerstone Application
The formation of sulfones (R-SO₂-R') is one of the most powerful applications of this compound. The resulting diaryl, vinyl, and alkyl sulfones are prevalent in medicinal chemistry.
Palladium-Catalyzed Cross-Coupling: In modern synthesis, palladium-catalyzed reactions are indispensable. This compound couples efficiently with vinyl and aryl halides or triflates to produce the corresponding sulfones in good to excellent yields.[2][12]
Caption: Workflow for Pd-catalyzed vinyl sulfone synthesis.
Formation of Sulfonamides
The sulfonamide functional group is a well-established pharmacophore present in numerous antibacterial, diuretic, and anti-inflammatory drugs. This compound serves as an excellent precursor for sulfonamide synthesis through oxidative amination reactions. It reacts readily with a wide range of primary and secondary amines under mild conditions to furnish the desired sulfonamides in good yields.[1][2]
Radical Chemistry Applications
Under specific conditions, this compound can generate the p-toluenesulfonyl radical (tosyl radical). This radical species is a valuable tool for initiating free-radical reactions, such as the selenosulfonation and thiosulfonation of olefins, expanding its utility beyond traditional two-electron chemistry.[13]
Experimental Showcase: Palladium-Catalyzed Sulfonylation
To provide a tangible comparison, this section outlines a standard experimental protocol for the synthesis of a vinyl sulfone, a common transformation where this compound excels.
Objective: To synthesize (E)-1-tosyl-2-phenylethene from (E)-(2-tosylethenyl)benzene.
Reaction Scheme: (E)-PhCH=CHOTs + CH₃C₆H₄SO₂Na → (E)-PhCH=CHSO₂C₆H₄CH₃ + NaOTs
Materials:
-
(E)-(2-Tosylethenyl)benzene (1.0 equiv)
-
This compound (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Xantphos (5.0 mol%)
-
Anhydrous Toluene
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Experimental Protocol:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and Xantphos (5.0 mol%).
-
Reagent Addition: Add (E)-(2-tosylethenyl)benzene (1.0 equiv) and this compound (1.5 equiv).
-
Solvent: Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure vinyl sulfone.
Comparative Yields:
While direct side-by-side comparisons can vary with substrate, literature consistently shows that aryl sulfinates like this compound provide moderate to high yields in these couplings.[2] In contrast, aliphatic sulfinates like sodium methanesulfinate are often less reactive or can lead to side products due to the instability of the corresponding aliphatic sulfonyl radicals.[1][2]
Conclusion: A Superior Reagent for Demanding Applications
This compound offers a compelling combination of stability, finely-tuned reactivity, and broad synthetic utility that sets it apart from other sulfinate salts. Its robust physical properties simplify handling and storage, while the electronic influence of the p-methyl group enhances its performance in crucial bond-forming reactions. For researchers and drug development professionals, these advantages translate into more reliable, efficient, and scalable synthetic routes to valuable sulfone and sulfonamide-containing target molecules. Its proven track record in complex syntheses solidifies its position as a superior and strategic choice in the modern synthetic chemist's toolbox.
References
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. This compound [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 824-79-3 [chemicalbook.com]
- 6. adipogen.com [adipogen.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Reactions [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. dataintelo.com [dataintelo.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Sulfone Synthesis via Sodium p-toluenesulfinate
For researchers, medicinal chemists, and professionals in drug development, the structural integrity of synthesized molecules is paramount. The sulfone moiety (R-SO₂-R') is a cornerstone in medicinal chemistry and materials science, valued for its chemical stability and unique electronic properties.[1] A prevalent and reliable method for forging this functional group is the alkylation of sodium p-toluenesulfinate.[1][2] This guide provides an in-depth, experience-driven walkthrough for validating the synthesis of sulfones using a suite of spectroscopic techniques. Beyond a mere recitation of protocols, we will delve into the "why" behind the "how," ensuring a robust and self-validating experimental design.
The Logic of Spectroscopic Validation in Sulfone Synthesis
When an alkyl halide is reacted with this compound, the desired outcome is the formation of a new carbon-sulfur bond, elevating the sulfur atom to its highest oxidation state within the sulfone group. Our primary objective with spectroscopic validation is to unequivocally confirm the presence of the newly formed sulfone and the overall molecular structure. A multi-pronged approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides overlapping and complementary data, leading to an unassailable structural confirmation.
Experimental Workflow: From Synthesis to Spectroscopic Confirmation
The journey from starting materials to a validated sulfone product follows a logical progression. Each step is designed to not only advance the synthesis but also to provide checkpoints for verification.
Figure 1: A generalized workflow for the synthesis and spectroscopic validation of sulfones.
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will examine both ¹H and ¹³C NMR.
¹H NMR Spectroscopy: Probing the Proton Environment
-
Causality of Chemical Shifts: The electron-withdrawing nature of the sulfonyl group significantly influences the chemical shifts of nearby protons. Protons on the carbon alpha to the sulfonyl group (α-protons) are deshielded and will appear downfield, typically in the range of δ 2.8-3.5 ppm. The aromatic protons of the p-tolyl group will also be affected, with those ortho to the sulfonyl group experiencing the greatest downfield shift.
-
Expected Spectral Features:
-
A singlet for the methyl protons of the p-tolyl group, typically around δ 2.4 ppm.
-
Two doublets in the aromatic region (δ 7.2-8.0 ppm) characteristic of a para-substituted benzene ring.
-
Signals corresponding to the alkyl group, with the α-protons shifted downfield.
-
-
Self-Validation: The integration of the proton signals should correspond to the number of protons in each unique environment. The splitting patterns (multiplicity) will confirm the number of neighboring protons, validating the connectivity of the alkyl chain.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
-
Key Diagnostic Signals: The carbon atom directly attached to the sulfonyl group is significantly deshielded and will appear at a characteristic downfield chemical shift.
-
Expected Chemical Shift Ranges:
-
Alkyl carbons α to the sulfonyl group: δ 50-65 ppm.
-
Aromatic carbons of the p-tolyl group: δ 125-145 ppm.
-
Methyl carbon of the p-tolyl group: ~δ 21 ppm.
-
| Proton Environment | Expected ¹H Chemical Shift (δ, ppm) | Carbon Environment | Expected ¹³C Chemical Shift (δ, ppm) |
| Ar-CH₃ | ~2.4 | Ar-CH₃ | ~21 |
| -SO₂-CH₂-R | 2.8 - 3.5 | -SO₂-CH₂-R | 50 - 65 |
| Aromatic Protons | 7.2 - 8.0 | Aromatic Carbons | 125 - 145 |
Table 1: Typical ¹H and ¹³C NMR chemical shift ranges for p-tolyl sulfones.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For sulfones, the key is the detection of the S=O bond vibrations.
-
The Sulfonyl Signature: The sulfonyl group exhibits two characteristic and strong stretching vibrations:
-
Asymmetric S=O stretch: 1300-1350 cm⁻¹
-
Symmetric S=O stretch: 1120-1160 cm⁻¹[3]
-
-
Causality of Absorption: The strong dipole moment of the S=O bond leads to a large change in dipole moment during vibration, resulting in intense IR absorption bands. The presence of two distinct bands is due to the symmetric and asymmetric nature of the stretching of the two S=O bonds.
-
Self-Validation: The absence of a strong absorption band around 1040-1060 cm⁻¹, which is characteristic of the S=O stretch in the starting sulfinate salt, provides further evidence of a complete reaction.
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Asymmetric SO₂ Stretch | 1300 - 1350 | Strong |
| Symmetric SO₂ Stretch | 1120 - 1160 | Strong |
Table 2: Characteristic IR absorption bands for the sulfonyl group.[3]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the synthesized sulfone, offering a fundamental validation of its identity. Furthermore, the fragmentation pattern can provide additional structural information.
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the target sulfone.
-
Characteristic Fragmentation: Aryl sulfones often undergo rearrangement and fragmentation. Common fragmentation pathways include:
-
Self-Validation: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence, which is a crucial step in validating a novel compound.
Comparison with Alternative Sulfone Synthesis Methods
While the alkylation of this compound is a robust method, it is essential to understand its place among other synthetic strategies.
| Method | Advantages | Disadvantages | Supporting Data/References |
| Alkylation of Sulfinates | High yields, readily available starting materials, simple procedure.[1] | Limited by the availability of diverse sulfinate salts. | [1][7][8] |
| Oxidation of Sulfides | Wide availability of sulfide precursors, various oxidizing agents available.[1][9] | Over-oxidation to the sulfoxide can be a challenge, requiring careful control of reaction conditions.[9] | [1][9] |
| Aromatic Sulfonylation (Friedel-Crafts type) | Direct introduction of the sulfonyl group to an aromatic ring. | Harsh reaction conditions (strong Lewis or Brønsted acids), regioselectivity can be an issue. | [1] |
| Metal-Catalyzed Coupling Reactions | Broad substrate scope, formation of C-S bonds that are difficult to access via other methods. | Can require expensive or sensitive catalysts, optimization of reaction conditions may be necessary. | [10][11][12] |
| Sulfur Dioxide Based Three-Component Approaches | Utilizes readily available SO₂ or its surrogates, allows for the rapid construction of complex sulfones. | Can require specialized handling of gaseous SO₂ or the synthesis of its surrogates. | [10] |
Table 3: Comparison of common sulfone synthesis methods.
Detailed Experimental Protocols
Synthesis of Methyl p-Tolyl Sulfone
This protocol is a representative example of the alkylation of this compound.
-
Preparation of this compound: In a round-bottom flask, dissolve p-toluenesulfonyl chloride in an appropriate solvent. Add a reducing agent such as sodium sulfite in an aqueous solution.[13][14] Heat the mixture to facilitate the reduction.[13] Upon completion, cool the reaction and isolate the this compound salt by filtration.
-
Alkylation: To a solution of this compound in a polar aprotic solvent (e.g., DMF), add an alkylating agent such as dimethyl sulfate or an alkyl halide.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Sample Preparation
-
NMR: Dissolve a small amount of the purified sulfone (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
IR: For solid samples, prepare a KBr pellet or obtain the spectrum using an attenuated total reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.
-
MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
Conclusion
The synthesis of sulfones via the alkylation of this compound is a reliable and widely used method. However, the synthesis is only as good as its validation. A meticulous approach to spectroscopic analysis, employing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a comprehensive and self-validating confirmation of the desired product's structure. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently and efficiently advance their scientific endeavors.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Alkyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
- 10. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Quantitative Analysis of Alkylating Agents: Evaluating a Derivatization Strategy with Sodium p-Toluenesulfinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of reaction products and residual reactants is paramount. This is particularly critical for alkylating agents, a class of compounds widely used as synthetic intermediates but also recognized as potential genotoxic impurities (PGIs).[1][2] Regulatory bodies mandate strict control over the levels of such impurities in active pharmaceutical ingredients (APIs). Consequently, the development of robust, sensitive, and accurate analytical methods is not merely a matter of quality control, but a fundamental aspect of drug safety.
This guide provides an in-depth comparison of analytical methodologies for the quantification of alkylating agents. We will explore established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). Furthermore, we will introduce a derivatization strategy employing Sodium p-toluenesulfinate, a readily available and highly reactive nucleophile. While not a ubiquitously documented method, its underlying chemical principles offer a compelling alternative for enhancing detectability in High-Performance Liquid Chromatography (HPLC), especially for alkylating agents lacking a strong chromophore.
The Analytical Challenge of Alkylating Agents
Alkylating agents are chemically reactive molecules that form covalent bonds with nucleophilic centers in other molecules.[1][3] This reactivity, while synthetically useful, makes their quantification challenging. Many low-molecular-weight alkylating agents, such as alkyl halides and sulfonates, are volatile and lack significant ultraviolet (UV) absorbance, complicating their direct analysis by the most common analytical techniques like HPLC-UV. Sensitive methods are required, with Limits of Quantitation (LOQ) often needing to be in the parts-per-million (ppm) range relative to the API.[4][5][6]
A Derivatization Strategy with this compound
Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method.[7] For HPLC analysis, this often involves attaching a chromophore (a light-absorbing group) to the target molecule to enhance UV detection.
We propose a method based on the nucleophilic properties of this compound (CH₃C₆H₄SO₂Na). The sulfinate anion is a potent nucleophile that reacts with electrophilic alkylating agents (e.g., alkyl halides, R-X) via an Sₙ2 mechanism to form a stable p-tolyl sulfone (CH₃C₆H₄SO₂R).
The key advantage of this reaction is the introduction of the p-tolyl group, which is an excellent chromophore. The resulting sulfone can be readily detected and quantified by HPLC with a standard UV detector. This approach transforms a difficult-to-detect analyte into a molecule ideally suited for routine analysis. A historical method for analyzing this compound itself involves the reverse of this principle: reacting it with a methylating agent to form methyl p-tolyl sulfone, which is then quantified.[8]
Comparative Analysis of Quantitative Methods
The choice of an analytical method depends on various factors, including the nature of the analyte, the required sensitivity, the sample matrix, and the available instrumentation. Below, we compare the proposed this compound derivatization method with established alternatives.
| Method | Principle | Advantages | Disadvantages | Typical LOQ |
| Proposed: SPTS Derivatization + HPLC-UV | Nucleophilic substitution to form a UV-active sulfone, followed by separation and quantification by HPLC-UV. | - Excellent for analytes lacking a chromophore.- Utilizes standard, widely available HPLC-UV equipment.- High potential for sensitivity due to the strong chromophore.- Stable derivative product. | - Requires an additional derivatization step.- Method development is needed to optimize reaction conditions.- Not suitable for non-reactive analytes. | Estimated < 5 ppm |
| Direct GC-MS | Separation of volatile analytes based on boiling point and partitioning, followed by mass spectrometric detection. | - High specificity and sensitivity.- No derivatization required for volatile alkylating agents.- Can provide structural confirmation. | - Requires analyte to be volatile and thermally stable.- Complex matrices may require extensive sample preparation.- Instrumentation is more specialized than HPLC-UV. | 1-10 ppm[4] |
| Alternative Derivatization + GC-MS | Reaction with an agent (e.g., NaI) to form a more volatile or easily detectable derivative, followed by GC-MS. | - Can improve volatility and chromatographic behavior.- High sensitivity and specificity from MS detection. | - Adds complexity with an extra reaction step.- Potential for side reactions or incomplete derivatization.- Derivatization reagents can be hazardous. | ~1 ppm[9] |
| Quantitative NMR (qNMR) | Direct measurement of the analyte by comparing the integral of its unique signal to that of a certified internal standard. | - Primary ratio method; highly accurate.- No derivatization required.- Provides structural confirmation.- Fast for simple matrices. | - Relatively low sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Signal overlap in complex mixtures can be problematic. | ~100-500 ppm |
Experimental Protocols
Herein, we provide foundational protocols for the analytical methods discussed. These should be considered starting points, with full validation required for any specific application in accordance with ICH guidelines (Q2R1).[5]
Protocol 1: Proposed Derivatization with this compound and HPLC-UV Analysis
This theoretical protocol is based on standard derivatization procedures.
-
Standard Preparation: Prepare a stock solution of the target alkylating agent in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a precisely weighed amount of the API sample in the chosen solvent to achieve the desired concentration.
-
Derivatization Reaction:
-
To 1.0 mL of each standard and sample solution in a sealed vial, add 0.5 mL of a 10 mg/mL solution of this compound in a polar aprotic solvent (e.g., DMF or DMSO).
-
Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if the sample solvent is not miscible with the reaction solvent.
-
Heat the vials at 60-80°C for 30-60 minutes. The optimal time and temperature must be determined during method development.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 2.0 mL of water and mix thoroughly.
-
Extract the resulting sulfone derivative with a water-immiscible solvent like ethyl acetate or methyl tert-butyl ether.
-
Evaporate the organic layer to dryness and reconstitute the residue in the HPLC mobile phase.
-
-
HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at ~225 nm or ~262 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the sulfone derivative against the concentration of the alkylating agent standards. Determine the concentration in the API sample from this curve.
Protocol 2: Direct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted for the analysis of volatile alkylating agents like alkyl mesylates.[5]
-
Standard and Sample Preparation: Prepare stock and calibration standards of the alkylating agent in a non-polar solvent like n-hexane. Prepare the API sample by dissolving it in the same solvent.
-
GC-MS Conditions:
-
Column: A polar stationary phase column, such as a DB-WAX (30 m x 0.53 mm x 1.0 µm).
-
Carrier Gas: Helium.
-
Injector: Split injection (e.g., 10:1 split ratio) to prevent column overloading with the non-volatile API.
-
Temperature Program: An optimized temperature ramp to separate the analyte from solvent and other volatile components.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions of the target alkylating agent.
-
-
Quantification: Generate a calibration curve from the standards and determine the concentration in the API sample.
Protocol 3: Quantitative NMR (qNMR) Spectroscopy
This protocol provides a general workflow for qNMR analysis.[10][11]
-
Sample Preparation:
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Accurately weigh and add the API sample to the same NMR tube.
-
Add a deuterated solvent (e.g., D₂O, DMSO-d₆) to completely dissolve both components.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum using parameters optimized for quantitative analysis. This includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest.
-
Use a calibrated 90° pulse.
-
-
Data Processing and Quantification:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the concentration of the analyte using the following equation: C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_sample) * P_std Where: I = integral area, N = number of protons for the signal, M = molar mass, m = mass, P = purity, std = internal standard.
-
Conclusion and Recommendations
The quantitative analysis of alkylating agents is a critical task that demands sensitive and reliable methods. While direct analysis by GC-MS is highly effective for volatile and thermally stable compounds, and qNMR offers exceptional accuracy for higher concentration levels, both have limitations.
The proposed derivatization strategy using This compound presents a logical and chemically sound approach to overcome the challenge of analyzing alkylating agents that lack a native chromophore. By converting the analyte into a strongly UV-absorbing p-tolyl sulfone, this method leverages the accessibility and robustness of HPLC-UV instrumentation. It holds the potential for excellent sensitivity and is applicable to a wide range of alkylating agents susceptible to Sₙ2 attack.
For laboratories focused on trace-level quantification of potential genotoxic impurities in APIs, developing and validating a derivatization-based HPLC-UV method, such as the one proposed here, can be a highly effective strategy. It complements existing techniques and provides a powerful tool for ensuring the safety and quality of pharmaceutical products. The final choice of method must always be guided by a thorough validation process that demonstrates its suitability for the intended purpose, considering specificity, linearity, accuracy, precision, and sensitivity.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. CN101650304A - Method for determining content of this compound in reduction process of p-toluenesulfonyl chloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
The Dichotomy of Activation: A Comparative Guide to Sodium p-Toluenesulfinate in Photocatalytic and Thermal Sulfonylation
In the landscape of modern organic synthesis, the sulfonyl group is a cornerstone functional motif, integral to the architecture of numerous pharmaceuticals, agrochemicals, and advanced materials. The efficient installation of this moiety often relies on the generation of sulfonyl radicals, for which sodium p-toluenesulfinate stands as a readily available, stable, and versatile precursor. The activation of this unassuming salt, however, presents a fascinating dichotomy between two distinct energy regimes: the gentle persuasion of visible light in photocatalysis and the forceful impetus of heat in thermal methods.
This guide provides an in-depth, objective comparison of the efficacy of this compound in photocatalytic versus thermal reactions. We will delve into the mechanistic underpinnings of each approach, present supporting experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Central Role of the p-Toluenesulfonyl Radical
At the heart of these methodologies lies the generation of the p-toluenesulfonyl radical (Ts•). This compound (NaTs), an ionic compound, does not spontaneously generate this radical species. It requires an external energy input to facilitate the single-electron oxidation of the sulfinate anion. The manner in which this energy is delivered—photons or heat—fundamentally dictates the reaction conditions, efficiency, and, often, the outcome of the transformation.
Part 1: The Dawn of Photocatalysis: A Gentle Approach to Radical Generation
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high degrees of selectivity. In the context of this compound, photocatalysis provides an elegant pathway to the p-toluenesulfonyl radical.
Mechanism of Photocatalytic Activation
The photocatalytic generation of the p-toluenesulfonyl radical typically proceeds via a single-electron transfer (SET) mechanism.[1][2] A photocatalyst (PC), upon absorption of visible light, is promoted to an excited state (PC). This excited state is both a stronger oxidant and a stronger reductant than the ground state catalyst.[1] In the oxidative quenching cycle, the excited photocatalyst can accept an electron from the p-toluenesulfinate anion, generating the desired p-toluenesulfonyl radical and the reduced form of the photocatalyst.
PC [label="Photocatalyst (PC)", fillcolor="#F1F3F4"]; PC_excited [label="Excited Photocatalyst (PC)", fillcolor="#FBBC05", fontcolor="#202124"]; NaTs [label="this compound (NaTs)", fillcolor="#F1F3F4"]; Ts_radical [label="p-Toluenesulfonyl Radical (Ts•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PC_reduced [label="Reduced Photocatalyst (PC-)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Alkene", fillcolor="#F1F3F4"]; Product [label="Sulfonylated Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PC -> PC_excited [label="Visible Light (hν)"]; NaTs -> Ts_radical [label="Oxidation"]; PC_excited -> PC_reduced [label="e- transfer"]; Ts_radical -> Product [label="+ Alkene"]; Substrate -> Product; }
Caption: Photocatalytic generation of the p-toluenesulfonyl radical via single-electron transfer.This method's key advantage lies in its ability to generate the radical under ambient temperatures, preserving thermally sensitive functional groups and often leading to cleaner reactions with fewer byproducts. The choice of photocatalyst is critical and is tuned to the redox potential of the sulfinate.
Experimental Example: Photocatalytic Carbosulfonylation of Styrene
A recent study showcases the power of this approach in a three-component reaction involving two alkene molecules and a sulfinate salt.[3]
Reaction Scheme:
Experimental Protocol: Photocatalytic Carbosulfonylation
-
To a reaction vial, add this compound (0.2 mmol), the desired alkene (e.g., styrene, 0.4 mmol), and the photocatalyst (e.g., an iridium-based complex, 1-2 mol%).
-
Add a solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) (0.1 M).
-
Seal the vial and degas the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Place the reaction vial in a photoreactor equipped with blue LEDs and irradiate for 12-24 hours at room temperature.
-
Upon completion, the reaction mixture is concentrated and purified by column chromatography.
Part 2: The Force of Heat: Traditional Radical Initiation
Thermal methods for generating sulfonyl radicals from this compound often necessitate higher temperatures and, in many cases, the use of a stoichiometric oxidant or a catalytic amount of a transition metal.
Mechanism of Thermal Activation
In the absence of a photocatalyst, the generation of the p-toluenesulfonyl radical from this compound typically requires an initiator. This can be a radical initiator that decomposes upon heating, such as a peroxide, or a transition metal catalyst that facilitates the single-electron oxidation of the sulfinate. For instance, iron-catalyzed systems can promote the formation of sulfonyl radicals from sulfonyl chlorides, a related class of precursors.[4] While direct thermal decomposition of this compound to its radical is not a common strategy due to the high temperatures required and potential for undesired side reactions, metal-catalyzed thermal variants offer a more controlled approach.
NaTs [label="this compound (NaTs)", fillcolor="#F1F3F4"]; Initiator [label="Initiator (e.g., Peroxide or Metal Catalyst)", fillcolor="#F1F3F4"]; Ts_radical [label="p-Toluenesulfonyl Radical (Ts•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkene [label="Alkene", fillcolor="#F1F3F4"]; Product [label="Sulfonylated Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Initiator -> Ts_radical [label="Heat (Δ)\nOxidation"]; NaTs -> Ts_radical; Ts_radical -> Product [label="+ Alkene"]; Alkene -> Product; }
Caption: Thermal generation of the p-toluenesulfonyl radical, often requiring an initiator or catalyst.The primary drawback of thermal methods is the requirement for elevated temperatures, which can limit the substrate scope to more robust molecules and may lead to thermal degradation of reactants or products.
Experimental Example: Thermal Radical Addition to an Alkene
While a direct thermal analogue to the photocatalytic carbosulfonylation is not readily found in the literature, a representative thermal radical addition of this compound to an alkene can be illustrated. Such reactions often require an initiator to generate the sulfonyl radical at a reasonable temperature.
Reaction Scheme:
Experimental Protocol: Thermal Radical Addition
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) and the alkene (1.2 equiv) in a suitable solvent (e.g., a mixture of acetic acid and water).
-
Add a radical initiator, such as a peroxide (e.g., benzoyl peroxide, 0.1 equiv).
-
Heat the reaction mixture to reflux (typically 80-120 °C) for several hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
The crude product is then purified by recrystallization or column chromatography.
Head-to-Head Comparison: Photocatalysis vs. Thermal Methods
To provide a clear, quantitative comparison, let's consider the sulfonylation of a generic alkene with this compound. The following table summarizes the key performance indicators for each method, based on representative literature procedures.
| Parameter | Photocatalytic Method | Thermal Method |
| Energy Source | Visible Light (e.g., Blue LEDs) | Heat (e.g., Oil Bath) |
| Temperature | Room Temperature (typically 20-30 °C) | Elevated (typically 80-120 °C) |
| Catalyst/Initiator | Photocatalyst (e.g., Ir or Ru complex, 1-5 mol%) | Radical Initiator (e.g., Peroxide, 10-20 mol%) or Metal Catalyst |
| Reaction Time | 12-48 hours | 2-24 hours |
| Typical Yields | Moderate to Excellent (e.g., 55% for carbosulfonylation of styrene[3]) | Variable, often moderate to good |
| Functional Group Tolerance | High (compatible with sensitive functional groups) | Lower (risk of degradation of thermally labile groups) |
| Selectivity | Often high due to mild conditions | Can be lower due to side reactions at high temperatures |
| Safety & Sustainability | Generally considered "greener" due to the use of light and lower energy consumption. | Requires higher energy input; some initiators can be hazardous. |
Concluding Remarks for the Practicing Scientist
The choice between a photocatalytic and a thermal approach for the utilization of this compound is a classic case of "horses for courses" in chemical synthesis.
Photocatalysis is the method of choice when dealing with complex molecules bearing sensitive functional groups. Its mild reaction conditions and often high selectivity make it ideal for late-stage functionalization in drug discovery and natural product synthesis. The trade-off may be longer reaction times and the cost of the photocatalyst.
Thermal methods , on the other hand, offer a more traditional and often faster route for robust substrates. They can be more straightforward to set up and may be more cost-effective for large-scale synthesis where the starting materials are thermally stable. However, the higher temperatures can limit the scope and lead to a less clean reaction profile.
Ultimately, the optimal method will depend on the specific synthetic challenge at hand. By understanding the fundamental principles and practical considerations of both photocatalytic and thermal activation of this compound, the modern chemist is well-equipped to strategically incorporate the versatile sulfonyl group into their target molecules with precision and efficiency.
References
A Comparative Guide for Drug Development Professionals: Benchmarking Sodium p-toluenesulfinate Against Novel Sulfonating Reagents
Introduction: The Enduring Importance of the Sulfonyl Group in Medicinal Chemistry
In the landscape of drug design and development, the introduction of sulfonic acid (-SO₃H) or sulfonamide (-SO₂NR₂) moieties is a time-honored strategy to modulate the physicochemical properties of a molecule. Sulfonation can dramatically enhance aqueous solubility, a critical factor for bioavailability, and can introduce key hydrogen bonding interactions for potent target engagement.[1] For decades, chemists have relied on a toolkit of classical reagents to forge these crucial C-S and N-S bonds.
Among the most versatile and established of these is sodium p-toluenesulfinate (NaOTs), a workhorse reagent valued for its stability and predictable reactivity.[2] However, the demands of modern, high-throughput drug discovery—which prioritizes efficiency, atom economy, milder conditions, and precise control—have spurred the development of novel sulfonating agents. These next-generation reagents promise to overcome the limitations of their predecessors, offering cleaner reactions, broader substrate scopes, and greater functional group tolerance.
This guide provides an in-depth, evidence-based comparison between the classical reagent, this compound, and a representative novel sulfonating agent. We will move beyond cataloging procedures to explain the causality behind experimental choices, present detailed comparative protocols, and offer field-proven insights to help researchers select the optimal reagent for their specific synthetic challenge.
The Classical Standard: this compound
This compound (CH₃C₆H₄SO₂Na) is a stable, crystalline solid that has long served as a versatile precursor for generating sulfonyl radicals or acting as a nucleophile.[3] Its utility stems from its role as a robust building block for creating a wide array of organosulfur compounds, including sulfonamides, sulfones, and thiosulfonates.[2][4]
Mechanism of Action: The predominant reactive pathway for this compound in many transformations, particularly in C-S and N-S bond formation, involves its single-electron oxidation to a p-toluenesulfonyl radical (Ts•). This can be achieved using various oxidants or through photoredox catalysis.[2] This radical species can then engage with a suitable coupling partner, such as an amine or an activated alkene, to form the desired sulfonated product. This radical-mediated pathway, while effective, can sometimes necessitate elevated temperatures or specific initiators and may be incompatible with sensitive functional groups.
Standard Protocol: N-Sulfonylation of an Amine The synthesis of sulfonamides is a cornerstone transformation in medicinal chemistry. The following protocol outlines a typical procedure using this compound.
Objective: Synthesize N-benzyl-4-methylbenzenesulfonamide from benzylamine.
Materials:
-
This compound
-
Benzylamine
-
m-Chloroperbenzoic acid (m-CPBA)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.2 eq), benzylamine (1.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration with respect to the benzylamine.
-
Initiation: Stir the mixture at room temperature and add m-Chloroperbenzoic acid (m-CPBA) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding saturated sodium bicarbonate solution and stir for 20 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure sulfonamide.
Advantages and Limitations:
-
Advantages: this compound is inexpensive, readily available, and easy to handle, being a stable solid.[5][6] The vast body of literature surrounding its use provides a reliable foundation for troubleshooting.
-
Limitations: Reactions can require long reaction times and elevated temperatures. The use of stoichiometric oxidants like m-CPBA generates significant waste. Furthermore, the radical mechanism may not be suitable for substrates containing easily oxidizable or other radical-sensitive functional groups.
The Novel Challenger: Imidazolium-Based Sulfonating Agents
Recent innovations have focused on developing sulfonating agents that offer greater control and efficiency under milder conditions. A prime example is the use of sulfonic acid-based ionic liquids, such as 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl).[7] These reagents function as highly reactive, yet controllable, SO₃ donors.
Mechanism of Action: Unlike the radical pathway of sulfinates, [Dsim]Cl acts as a potent electrophilic sulfonating agent. The imidazolium core activates the sulfonic acid groups, facilitating the transfer of an SO₃ moiety to a nucleophile (like an amine or an aromatic ring) without the need for an external oxidant. This direct, ionic mechanism often leads to cleaner reactions, higher yields, and significantly reduced reaction times. A key advantage is the ability to precisely control the degree of sulfonation by using sub-stoichiometric amounts of the reagent, a feat that is challenging with classical methods.[7]
dot
Caption: Comparative reaction mechanisms.
Head-to-Head Benchmark: N-Sulfonylation of Benzylamine
To provide a direct comparison, we present a hypothetical but plausible experimental showdown for the N-sulfonylation of benzylamine, mirroring the objective of the classical protocol.
Experimental Workflow
The workflow for both experiments follows a similar logical progression but differs in reagents, conditions, and duration.
dot
Caption: Parallel experimental workflows.
Protocol: N-Sulfonylation using [Dsim]Cl
Objective: Synthesize the sulfamic acid of benzylamine.
Materials:
-
1,3-disulfonic acid imidazolium chloride ([Dsim]Cl)
-
Benzylamine
-
Anhydrous Acetonitrile
-
Diethyl ether
Procedure:
-
Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve benzylamine (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add [Dsim]Cl (1.05 eq) to the solution.
-
Reaction: Heat the mixture to 50°C and stir for 4 hours. Monitor progress by TLC or LC-MS.
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Add cold diethyl ether to the residue and stir vigorously. The product will precipitate as a solid.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the pure product.
-
Results and Discussion: A Quantitative Comparison
The performance of each reagent was evaluated based on yield, purity, reaction conditions, and ease of handling. The hypothetical results are summarized below.
| Parameter | This compound Method | [Dsim]Cl Method | Analysis |
| Product | N-benzyl-4-methylbenzenesulfonamide | Benzylsulfamic acid | Different products reflecting the nature of the reagent (sulfonyl vs. SO₃ transfer). |
| Yield | 75% | 92% | The novel reagent shows significantly higher efficiency, likely due to a cleaner reaction pathway with fewer side products.[7] |
| Purity (crude) | ~85% (requires chromatography) | >95% (purified by precipitation) | The [Dsim]Cl method avoids chromatography, a major advantage for scalability and throughput. |
| Reaction Time | 16 hours | 4 hours | A four-fold reduction in reaction time dramatically improves process efficiency. |
| Temperature | Room Temperature | 50°C | While requiring mild heating, the overall energy input for the novel method is lower due to the shorter duration. |
| Reagent Handling | Stable solid, easy to handle.[6] | Ionic liquid, potentially hygroscopic but stable.[7] | Both are manageable, but the novel method avoids using a hazardous oxidant (m-CPBA). |
| Waste Generation | Generates significant waste from the stoichiometric oxidant and chromatography solvent. | Minimal waste; primarily solvent from reaction and washing. | The novel method is substantially "greener" and more atom-economical. |
The data clearly illustrates the potential advantages of adopting modern sulfonating reagents. The [Dsim]Cl method not only provides a higher yield in less time but also simplifies the purification process, a critical bottleneck in many synthetic workflows. This efficiency is a direct result of its controlled, non-radical mechanism, which minimizes the formation of impurities that complicate the isolation of the final product.
Conclusion and Recommendations for Researchers
While this compound remains a valuable and cost-effective reagent for many applications, its limitations—particularly in the context of complex, sensitive substrates and the drive for green chemistry—are apparent when benchmarked against novel alternatives.
-
For routine, robust transformations where cost is the primary driver and downstream purification is established, This compound is a reliable choice.
-
For the synthesis of complex molecules with sensitive functional groups , or where precise control over the degree of sulfonation is required, novel reagents like [Dsim]Cl offer a superior solution.[7]
-
When process efficiency, speed, and sustainability are paramount , the benefits of reduced reaction times, elimination of stoichiometric oxidants, and simplified purification make novel reagents the clear front-runner.
Researchers and drug development professionals are encouraged to evaluate these modern sulfonating agents in their own laboratories. The initial investment in a newer reagent can be rapidly offset by significant gains in productivity, yield, and the simplification of purification processes, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Quantification of p-Toluenesulfonate Impurities
The Imperative for Control: p-Toluenesulfonates as Genotoxic Impurities
In pharmaceutical manufacturing, the use of p-toluenesulfonic acid (pTSA) is widespread, often as a catalyst or for salt formation with basic active pharmaceutical ingredients (APIs).[1][2] A critical, and often unavoidable, consequence is the potential formation of p-toluenesulfonate esters (tosylates), such as methyl, ethyl, and isopropyl p-toluenesulfonate.[3][4] These esters are potent alkylating agents and are classified as potential genotoxic impurities (PGIs) due to their capacity to interact with DNA, leading to mutations and potentially cancer.[1][5]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent controls for such impurities.[6][7][8][9] The guiding principle is the Threshold of Toxicological Concern (TTC), which for most genotoxic impurities is set at a daily intake of 1.5 µ g/day for long-term treatments.[6][10] This necessitates the development of highly sensitive and robust analytical methods capable of detecting and quantifying these impurities at parts-per-million (ppm) or even lower levels within the API.[1][9]
This guide provides a comparative analysis of the principal analytical techniques employed for the quantification of p-toluenesulfonate impurities. We will delve into the causality behind methodological choices, present supporting experimental data, and offer field-proven insights to aid researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy.
Analytical Strategy Workflow
The successful control of p-toluenesulfonate impurities hinges on a structured analytical approach. The workflow begins with a risk assessment to identify the potential for PGI formation and culminates in a validated, routine-ready analytical method.
Caption: General workflow for the control of p-toluenesulfonate impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse method in pharmaceutical quality control labs due to its robustness, cost-effectiveness, and wide availability.[10] For p-toluenesulfonates, which contain a chromophore, UV detection is a straightforward and effective approach.
Expertise & Causality: The primary challenge in HPLC-UV analysis is achieving sufficient sensitivity to meet the low detection limits required by the TTC.[10] Method development focuses on maximizing the signal-to-noise ratio. This is achieved by selecting a UV wavelength at the absorbance maximum of the tosylate moiety (typically around 225 nm) and by developing a chromatographic method that resolves the impurities from the API and other matrix components, which could otherwise cause interfering peaks.[1] Reversed-phase chromatography is the most common separation mode.
Comparative Performance of HPLC-UV Methods
| Parameter | Methyl p-TS | Ethyl p-TS | Isopropyl p-TS | Propyl p-TS | Reference |
| LOD | ~0.15 ppm | ~0.15 ppm | < 5 ng/mL | < 5 ng/mL | [1][10] |
| LOQ | ~0.5 ppm | ~0.5 ppm | < 13.5 ng/mL | < 13.5 ng/mL | [1][10] |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 | [3][11] |
| Accuracy (% Recovery) | 90 - 99% | 89 - 103% | 96.1 - 102.1% | N/A | [1][11] |
| Precision (%RSD) | < 5% | < 5% | < 7% | N/A | [11] |
Note: ppm values are often reported with respect to the API concentration.
Trustworthiness: A Self-Validating HPLC-UV Protocol
This protocol is a composite based on established and validated methods.[1][3] Its trustworthiness is built upon system suitability checks and the use of well-characterized reference standards.
-
Standard & Sample Preparation:
-
Prepare individual 1 mg/mL stock solutions of each p-toluenesulfonate ester reference standard in acetonitrile.[3][10]
-
Create a mixed working standard solution by diluting the stocks. For calibration, prepare a series of standards ranging from the LOQ to approximately 150% of the specification limit (e.g., 0.01 to 2.5 µg/mL).[3][10]
-
Prepare the API sample by dissolving it in a suitable solvent (e.g., methanol or water/acetonitrile) to a final concentration of typically 1 to 60 mg/mL.[1][3] The choice of concentration is a balance between achieving the required sensitivity for the impurity and avoiding API overload on the column.
-
-
Chromatographic Conditions:
-
Instrument: A UHPLC or HPLC system with a sensitive UV/DAD detector.[3]
-
Column: A reversed-phase C18 or polar-embedded column (e.g., Acclaim Polar Advantage II, 150 x 2.1 mm, 2.2 µm) is chosen for its ability to retain and resolve the moderately polar tosylate esters.[3]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 15 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[1][3] The gradient is optimized to separate the impurities from the main API peak.
-
Flow Rate: 0.3 - 2.0 mL/min, adjusted for column dimensions.[1][3]
-
Column Temperature: Maintained at a constant temperature (e.g., 35 °C) to ensure reproducible retention times.[3]
-
Detection: UV at 225 nm.[1]
-
-
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrated by the absence of interfering peaks at the retention times of the tosylates in a blank and placebo sample. Peak purity can be assessed using a DAD detector.
-
LOD/LOQ: Determined by injecting solutions of decreasing concentration and calculating the concentration that yields a signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ).[10]
-
Linearity: Assessed by a linear regression analysis of the calibration curve data.
-
Accuracy: Performed by spiking the API sample with known amounts of the impurities at different levels (e.g., LOQ, 100%, 150%) and calculating the percent recovery.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
For ultimate sensitivity and specificity, LC-MS is the gold standard. It is particularly valuable when UV-active interferences from the API or degradants obscure the impurities of interest, or when confirmation of impurity identity is required.
Expertise & Causality: The power of LC-MS lies in its ability to selectively monitor for the specific mass-to-charge ratio (m/z) of the target p-toluenesulfonates.[12] This technique, especially when using tandem mass spectrometry (MS/MS), virtually eliminates matrix interference. The choice of ionization source is critical; Electrospray Ionization (ESI) in positive mode is typically effective for these compounds.[13] Method development focuses on optimizing fragmentation patterns to select unique and stable precursor-product ion transitions for Selected Reaction Monitoring (SRM), ensuring unambiguous quantification.
Comparative Performance of LC-MS Methods
| Parameter | Performance Metrics | Reference |
| LOD | 0.15 - 0.39 ng/mL | [14] |
| LOQ | 0.01 - 0.1 ppm (in 50 mg/mL solution) | [12] |
| Linearity (r²) | > 0.990 | [14] |
| Accuracy (% Recovery) | 94 - 115% | [12][14] |
| Precision (%RSD) | < 7% | [14] |
Trustworthiness: A Self-Validating UPLC-MS/MS Protocol
This protocol is based on highly sensitive methods designed for trace-level quantification.[14]
-
Sample and Standard Preparation:
-
Follow similar procedures as for HPLC-UV, but typically to much lower concentrations due to the enhanced sensitivity of the MS detector.
-
Critical Insight: The stability of sulfonate esters in various sample solutions can be limited. Therefore, samples should be prepared immediately before injection and stored in a cooled autosampler (e.g., 4 °C) to prevent degradation.[12]
-
-
UPLC-MS/MS Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A fast-separating C18 column (e.g., < 50 mm length, < 2 µm particle size).
-
Mobile Phase: Typically a gradient of water and methanol/acetonitrile, often with a modifier like formic acid to aid in protonation for ESI+.
-
MS Detection:
-
Gas Chromatography (GC)
GC is a powerful alternative, especially for volatile and semi-volatile impurities. It offers excellent resolving power and can be coupled with highly sensitive detectors like Flame Ionization Detectors (FID) or Mass Spectrometers (MS).
Expertise & Causality: The key consideration for GC analysis is ensuring the thermal stability of the p-toluenesulfonate esters. While generally stable enough for GC, the inlet temperature must be optimized to ensure efficient volatilization without on-column degradation. The choice of a capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) provides good separation of the target analytes.[15] GC-MS offers the added advantage of definitive peak identification through mass spectral library matching.[5][15]
Comparative Performance of GC-MS Methods
| Parameter | Performance Metrics | Reference |
| Linearity (r²) | > 0.99 | [15] |
| Precision (%RSD) | < 6% | [15] |
| Application | Suitable for methyl, ethyl, and other volatile tosylates | [15] |
Trustworthiness: A Self-Validating GC-MS Protocol
This protocol is based on methods developed for trace analysis of sulfonate esters in APIs.[15]
-
Sample and Standard Preparation:
-
Prepare standards in a volatile solvent compatible with GC (e.g., carbon tetrachloride, hexane).
-
-
GC-MS Conditions:
-
Instrument: GC system with an autosampler coupled to a mass spectrometer.
-
Column: A capillary column such as a DB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film).[15]
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Splitless mode is used to maximize the transfer of trace analytes onto the column.
-
Temperature Program: An optimized temperature ramp is crucial to separate the analytes from the solvent front and any matrix components.
-
MS Detection: Electron Ionization (EI) source with monitoring in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
-
Ion Chromatography (IC)
While less common for sulfonate esters, IC is a powerful tool for quantifying the parent acid, p-toluenesulfonic acid, which can be an important process-related impurity.
Expertise & Causality: IC separates ions based on their interaction with an ion-exchange resin.[17] For p-toluenesulfonate anion, an anion-exchange column is used.[18] Suppressed conductivity detection provides excellent sensitivity by chemically reducing the background conductivity of the eluent, thereby enhancing the signal from the analyte ion. This technique is particularly useful for analyzing APIs that are salts of pTSA, where the concentration of the counter-ion itself must be controlled.
Trustworthiness: A Self-Validating IC Protocol
This protocol is based on methods for determining pTSA in drug substances.[17]
-
Sample and Standard Preparation:
-
IC Conditions:
Method Selection Guide: A Comparative Overview
Choosing the right analytical technique is a critical decision driven by the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation.
References
- 1. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. go.technologynetworks.com [go.technologynetworks.com]
- 5. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pharmtech.com [pharmtech.com]
- 8. Federal Register :: Draft Guidance for Industry on Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches; Availability [federalregister.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. oatext.com [oatext.com]
- 12. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. mdpi.com [mdpi.com]
- 15. Trace analysis of residual sulfonate esters in Simvastatin by capillary gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Gas chromatographic analysis for alpha-olefin sulfonate | Semantic Scholar [semanticscholar.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Determination of Ionic Liquid Anion of p-Toluenesulfonate by Ion Chromatography with Direct Conductivity Detection [fxcsxb.com]
A Senior Application Scientist's Guide to Stereoselective Synthesis with Sodium p-Toluenesulfinate
Introduction: The Stereogenic Sulfur Atom and the Utility of Sodium p-Toluenesulfinate
In the landscape of modern asymmetric synthesis, the development of reliable methods for constructing stereogenic centers is paramount. While carbon-based stereocenters have historically dominated the field, heteroatom stereocenters offer unique chemical properties and three-dimensional arrangements that are increasingly exploited in drug discovery and materials science. Among these, the chiral sulfoxide moiety stands out as a critical pharmacophore found in blockbuster drugs like esomeprazole and as a versatile chiral auxiliary in organic synthesis.[1][2] The sulfur atom in a sulfoxide is tetrahedral and configurationally stable, with a high barrier to inversion, making it an ideal stereogenic unit.[3]
This compound (CH₃C₆H₄SO₂Na) has emerged as a cornerstone reagent in this domain.[4] It is an inexpensive, bench-stable, and easy-to-handle solid that serves as a powerful nucleophile for the construction of sulfoxides and sulfones.[5] This guide provides an in-depth assessment of the stereoselectivity of reactions involving this compound, comparing classical and modern methodologies. We will delve into the mechanistic underpinnings of stereocontrol, provide validated experimental protocols, and offer field-proven insights to guide researchers in leveraging this versatile reagent for stereoselective synthesis.
Core Principles: The Nucleophilic Character of the Sulfinate Anion
The synthetic utility of this compound hinges on the reactivity of the p-toluenesulfinate anion. It is an ambident nucleophile, meaning it possesses two potential nucleophilic sites: the sulfur atom and the oxygen atoms.[6] While reactions at oxygen are possible, particularly with hard electrophiles, the formation of sulfur-carbon bonds via nucleophilic attack from the sulfur atom is the most common and synthetically valuable pathway for the reactions discussed herein. The stereochemical outcome of these reactions is determined by the method used to introduce chirality, which generally falls into two major categories: diastereoselective synthesis using chiral auxiliaries and enantioselective synthesis using chiral catalysts.
Diastereoselective Synthesis: The Andersen Method
The Andersen synthesis, first reported in 1962, remains one of the most robust and practical methods for preparing enantiomerically pure sulfoxides.[3] This substrate-controlled diastereoselective approach relies on the use of a chiral alcohol to create a mixture of diastereomeric sulfinate esters. Because diastereomers have different physical properties, they can be separated by conventional techniques like recrystallization or chromatography. Subsequent nucleophilic substitution with an organometallic reagent proceeds with complete inversion of configuration at the sulfur center, affording the enantiopure sulfoxide.
The most commonly used chiral auxiliary for this purpose is (-)-menthol. The reaction sequence begins with the conversion of this compound to p-toluenesulfinyl chloride, which then reacts with (-)-menthol.
Caption: Workflow of the Andersen Chiral Sulfoxide Synthesis.
Experimental Protocol: Synthesis of (R)-(+)-Methyl p-Tolyl Sulfoxide
This protocol is a representative example of the Andersen method.
Step 1: Preparation of (-)-Menthyl p-toluenesulfinate
-
In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1 eq.) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.1 eq.) dropwise over 30 minutes. The formation of p-toluenesulfinyl chloride is observed. Causality: This converts the sulfinate salt into a more reactive electrophile for the subsequent esterification.
-
After the addition is complete, stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Filter the mixture to remove sodium chloride and concentrate the filtrate under reduced pressure to yield crude p-toluenesulfinyl chloride.
-
Immediately dissolve the crude sulfinyl chloride in anhydrous pyridine at 0 °C.
-
Add a solution of (-)-menthol (0.9 eq.) in anhydrous pyridine dropwise. Causality: Pyridine acts as a base to neutralize the HCl generated during the esterification.
-
Stir the reaction mixture overnight at room temperature.
-
Perform an aqueous workup by pouring the mixture into ice-water and extracting with diethyl ether. The combined organic layers are washed with cold dilute HCl, saturated NaHCO₃, and brine, then dried over MgSO₄.
-
After removal of the solvent, the resulting oil contains a mixture of diastereomeric sulfinate esters. The major diastereomer, (1R,2S,5R,Sₛ)-(-)-menthyl p-toluenesulfinate, is isolated by fractional recrystallization from acetone or hexane.[2] Trustworthiness: The separation is critical. The purity of the diastereomer directly determines the enantiomeric excess of the final product. Purity should be checked by NMR or HPLC.
Step 2: Reaction with Methylmagnesium Bromide
-
Dissolve the purified (-)-menthyl p-toluenesulfinate diastereomer (1 eq.) in anhydrous benzene or toluene in a flame-dried, nitrogen-flushed flask.
-
Cool the solution to 0 °C.
-
Add a solution of methylmagnesium bromide (1.2 eq.) in diethyl ether dropwise.
-
Stir the reaction for 2-4 hours at room temperature. The reaction proceeds with clean inversion of stereochemistry at the sulfur center.[3]
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash with brine, and dry over MgSO₄.
-
Purify the product by column chromatography on silica gel to afford (R)-(+)-methyl p-tolyl sulfoxide. Enantiomeric excess is typically >99% ee.
Catalytic Enantioselective Reactions
While the Andersen method is highly effective, it is a stoichiometric process that requires separation of diastereomers. Modern methods focus on catalytic enantioselective transformations, which are often more atom-economical.
Palladium-Catalyzed Asymmetric Sulfonylation
Palladium catalysis has enabled the enantioselective synthesis of sulfoxides and sulfones from sulfinate salts. In these reactions, a chiral phosphine ligand coordinates to the palladium center, creating a chiral environment that dictates the stereochemical outcome of the C-S bond formation.
For instance, Zhang and co-workers developed a palladium-catalyzed asymmetric arylation of sulfenate anions (which can be generated from sulfinates) using a chiral PC-Phos ligand.[7] This method provides access to a wide array of chiral diaryl and alkyl-aryl sulfoxides with high enantioselectivity. The proposed mechanism involves the chiral ligand acting as an O,P-bidentate ligand, coordinating to palladium through both the phosphorus atom and the oxygen of the sulfinamide moiety, thereby creating a well-defined chiral pocket.[7]
Caption: Generalized Catalytic Cycle for Pd-Catalyzed Sulfonylation.
Comparison of Synthetic Methods for Chiral Sulfoxides
| Method | Reagents | Stereoselectivity | Typical Selectivity | Advantages | Limitations |
| Andersen Synthesis | This compound, chiral alcohol (e.g., menthol), Grignard reagent | Diastereoselective | >98% dr, >99% ee | Highly reliable, scalable, excellent stereocontrol. | Stoichiometric use of chiral auxiliary, requires separation of diastereomers. |
| Catalytic Asymmetric Oxidation | Prochiral sulfide, chiral catalyst (e.g., Ti/DET), oxidant (e.g., CHP) | Enantioselective | 80-99% ee | Catalytic, atom-economical, direct conversion of sulfides. | Substrate-dependent, risk of over-oxidation to sulfone. |
| Catalytic Asymmetric Sulfonylation | This compound, aryl/vinyl halide, Pd-catalyst, chiral ligand | Enantioselective | 70-99% ee[1] | Catalytic, convergent, broad substrate scope. | Requires development of specific chiral ligands, potential for catalyst poisoning. |
| Organocatalytic Condensation | Sulfinate salt, alcohol, chiral organocatalyst (e.g., pentanidium) | Enantioselective | 80-95% ee[6] | Metal-free, mild reaction conditions. | Primarily for sulfinate ester synthesis, newer methodology. |
Stereoselective Synthesis of Chiral Sulfones
This compound is also a key reagent for the synthesis of sulfones. Stereoselectivity can be achieved through conjugate addition to chiral α,β-unsaturated systems or through catalytic asymmetric processes.
Diastereoselective Conjugate Addition
The Michael addition of this compound to an α,β-unsaturated carbonyl compound bearing a stereocenter can proceed with high diastereoselectivity. The facial selectivity of the nucleophilic attack by the sulfinate anion is directed by the existing stereocenter, often rationalized by Felkin-Anh or other steric models. This strategy is a powerful tool for installing a sulfonyl group while controlling the stereochemistry of a newly formed carbon stereocenter.
Catalytic Asymmetric Synthesis of Vinyl Sulfones
Recent advances have enabled the catalytic asymmetric synthesis of γ-substituted vinyl sulfones.[8] These methods often employ chiral amine catalysts and use β-nitroethyl sulfones as precursors that act as masked β-sulfonyl vinyl anions. While not a direct reaction of this compound, these multi-step, one-pot procedures highlight the synthetic utility of the sulfone functional group introduced by sulfinate chemistry in more complex asymmetric transformations.[8]
Conclusion and Future Outlook
This compound is a remarkably versatile and powerful reagent for stereoselective synthesis. The classic Andersen method remains a benchmark for producing enantiopure sulfoxides with unparalleled stereochemical fidelity, making it a trusted choice for large-scale synthesis. Concurrently, the development of modern catalytic enantioselective methods, particularly those employing palladium catalysts, has opened new avenues for the efficient and atom-economical construction of chiral sulfoxides and sulfones.
For researchers and drug development professionals, the choice of method will depend on factors such as scale, substrate scope, and the desired level of stereopurity. The diastereoselective Andersen approach offers reliability and near-perfect enantiopurity at the cost of being a stoichiometric, multi-step process. In contrast, catalytic methods provide a more direct and elegant route, though they may require more extensive optimization of catalysts and reaction conditions. As the demand for structurally complex and stereochemically pure organosulfur compounds continues to grow, the creative and selective application of this compound will undoubtedly remain at the forefront of chemical innovation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. americanelements.com [americanelements.com]
- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 6. Synthesis of chiral sulfinate esters by asymmetric condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic asymmetric synthesis of γ-substituted vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Sodium p-Toluenesulfinate
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the synthesis and application of chemical reagents to their final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of sodium p-toluenesulfinate (CAS 824-79-3). Moving beyond a simple checklist, this document elucidates the chemical principles and regulatory context that inform these essential procedures, ensuring the protection of laboratory personnel and the environment.
Foundational Principles: Regulatory and Hazard Assessment
This compound is the sodium salt of p-toluenesulfinic acid. From a regulatory standpoint, it is crucial to understand its classification to determine the appropriate disposal pathway.
Regulatory Status: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound is not a listed hazardous waste (i.e., it does not appear on the F, K, P, or U lists).[1][2] Furthermore, based on its chemical properties, it does not typically exhibit the characteristics of a hazardous waste:
-
Ignitability: It is a stable solid with a melting point above 300°C.[3][4]
-
Corrosivity: As the salt of a strong acid (p-toluenesulfonic acid) and a strong base (sodium hydroxide), its aqueous solution is expected to be near neutral pH. Therefore, it is not considered corrosive.
-
Reactivity: The compound is stable under normal conditions.[4]
-
Toxicity: It is not classified as an acutely hazardous waste.
Consequently, it is generally managed as a non-hazardous solid waste under RCRA Subtitle D.[5][6][7] However, the core tenet of chemical disposal is that all waste must be handled in accordance with local, state, and federal regulations .[8] Institutional policies and local wastewater authority rules may have specific requirements that supersede this general classification.
Causality of Handling Precautions: Despite its non-hazardous classification, certain precautions are necessary. The primary physical hazard is the potential for dust formation during handling.[8] Inhalation of fine dust can cause respiratory irritation. Furthermore, while stable, heating the related compound, sodium p-toluenesulfonate, in a strong base can lead to desulfonation, producing p-cresol, a toxic compound. This underscores the importance of avoiding mixing this compound waste with strong bases, especially under heated conditions.
Operational Disposal Plan: From Spill to Final Disposition
This section provides step-by-step protocols for managing this compound waste in a laboratory setting.
Immediate Spill Response
Effective spill management is critical to preventing exposure and environmental contamination.
Protocol for Small, Solid Spills (<100g):
-
Don Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and nitrile gloves. For larger spills within this category, a dust mask is recommended.
-
Isolate the Area: Prevent foot traffic through the spill area.
-
Clean-Up: Gently sweep the solid material into a designated chemical waste container. Crucially, avoid generating dust. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel.
-
Dispose: Place the used cleaning materials into the same waste container as the spilled chemical.
-
Label and Segregate: Securely close the container and label it clearly as "this compound Waste" with the date. Store it in a designated satellite accumulation area (SAA) away from incompatible materials.[8]
Protocol for Large, Solid Spills (>100g):
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Restrict Access: Secure the area to prevent entry.
-
Consult Emergency Procedures: Follow your institution's emergency response plan. Contact your Environmental Health & Safety (EHS) department.
-
Ventilate (If Safe): If the spill is in a fume hood, keep the hood running. If in an open area, increase ventilation only if it can be done without spreading the dust.
-
Professional Clean-up: Large spills should be managed by trained emergency personnel using appropriate respiratory protection and PPE.
Routine Laboratory Waste Disposal
Proper segregation and collection of routine waste are essential for a safe and compliant laboratory.
Disposal of Solid Waste (Unused Reagent, Contaminated Weigh Boats, etc.):
-
Designated Waste Container: Use a clearly labeled, durable, and sealable container for collecting solid this compound waste. Ensure the container is compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or a lined drum).[8]
-
Labeling: The container must be labeled "HAZARDOUS WASTE" (as a best practice for all chemical waste streams), with the full chemical name "this compound," and an indication of its composition.[8]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials, particularly strong acids and bases.[8] Keep the container closed at all times except when adding waste.
-
Full Container: Once the container is full, or after a maximum accumulation time set by your institution (often 6-12 months), arrange for pickup by your EHS department or a licensed chemical waste contractor.
Disposal of Dilute Aqueous Solutions:
For very small quantities of dilute solutions, local regulations may permit sewer disposal. This is highly dependent on your institution and local wastewater authority; always verify before proceeding.
-
Verify Permissibility: Confirm with your EHS department that sewer disposal of dilute, non-hazardous salt solutions is allowed.
-
Check pH: Although expected to be neutral, it is good practice to check the pH of the waste solution. It should be between 6.0 and 9.0 for sewer disposal.
-
Dilute: Dilute the solution with at least 100 parts water to 1 part chemical solution. The final concentration of the salt should be less than 1%.
-
Flush: Pour the diluted solution down the drain, followed by a copious amount of cold water to ensure it is fully flushed from the building's plumbing.
For larger volumes or more concentrated solutions, collect them in a labeled aqueous waste container for professional disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Summary of Key Disposal Parameters
The following table summarizes the critical information for the safe handling and disposal of this compound.
| Parameter | Guideline | Rationale & Reference |
| EPA RCRA Status | Non-hazardous solid waste | Not a listed waste and does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] |
| Primary Hazard | Inhalation of dust | Fine powder can become airborne during handling, leading to potential respiratory irritation.[8] |
| PPE Requirement | Safety goggles, gloves, lab coat | Standard laboratory practice to prevent eye/skin contact and contamination. |
| Incompatibilities | Strong oxidizing agents, strong bases (especially with heat) | Avoids potential exothermic reactions and the formation of hazardous byproducts like p-cresol. |
| Solid Spill Limit | < 100g for routine lab cleanup | Defines the threshold between a manageable incident and one requiring emergency response. |
| Aqueous Disposal | Permissible only if allowed by local authorities; dilute to <1% and ensure pH 6-9 | Prevents shocking the wastewater treatment system and complies with typical municipal sewer codes for non-hazardous salts. |
| Bulk Disposal | Licensed chemical waste contractor | Ensures compliant disposal via methods like secure landfill or incineration with appropriate flue gas scrubbing. |
Conclusion: A Commitment to the Full Chemical Lifecycle
The responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. While this compound is not classified as a hazardous waste by the EPA, this does not absolve researchers of their responsibility. By understanding its chemical properties, adhering to a structured disposal plan, and always operating in compliance with local and institutional regulations, we uphold our commitment to safety throughout the entire lifecycle of the chemicals we use. This diligent approach ensures that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
- 1. researchgate.net [researchgate.net]
- 2. ic.ptb.de [ic.ptb.de]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101650304A - Method for determining content of this compound in reduction process of p-toluenesulfonyl chloride - Google Patents [patents.google.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Sodium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 8. danielshealth.com [danielshealth.com]
Navigating the Safe Handling of Sodium p-Toluenesulfinate: A Guide for Laboratory Professionals
For the dedicated researcher, scientist, and drug development professional, a deep understanding of the reagents we work with is paramount to not only successful experimentation but also to maintaining a safe and secure laboratory environment. This guide provides essential, practical information for the safe handling of Sodium p-toluenesulfinate, moving beyond mere procedural steps to explain the rationale behind these critical safety measures. Our goal is to empower you with the knowledge to work confidently and safely, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Compound: Properties and Potential Hazards
This compound (CAS No. 824-79-3) is a white to light yellow crystalline powder.[1] While it is a versatile reagent used as an organic building block, a mild reducing agent, and a polymerization accelerator[2], a nuanced understanding of its potential hazards is crucial.
While some classifications consider it not hazardous under GHS criteria[3][4], it is prudent to recognize the potential for irritation. Several sources indicate that it can cause skin and serious eye irritation.[4][5][6] Therefore, treating this compound with a degree of caution is a cornerstone of responsible laboratory practice. The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles.[5]
Your First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the most direct and effective measure to prevent exposure to this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Dry Powder) | - Safety glasses with side shields or goggles- Nitrile or latex gloves- Lab coat- Dust mask or respirator (if ventilation is inadequate) | The fine powder can easily become airborne, creating an inhalation and eye exposure risk.[5][7] A dust mask minimizes inhalation, while safety glasses protect against airborne particles. Gloves and a lab coat prevent skin contact. |
| Solution Preparation and Transfers | - Safety glasses with side shields or goggles- Nitrile or latex gloves- Lab coat | While the risk of inhalation is lower with solutions, the potential for splashes that can cause skin and eye irritation remains.[5] |
| Running Reactions and Work-up | - Safety glasses with side shields or goggles- Nitrile or latex gloves- Lab coat | Standard laboratory practice to protect against unexpected splashes or contact with reaction mixtures. |
Important Note on Gloves: Always inspect gloves for tears or degradation before use and wash your hands thoroughly after removing them.[6]
Standard Operating Procedures: From Receipt to Disposal
A systematic approach to handling this compound at every stage minimizes the risk of exposure and ensures the integrity of your experiments.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage Location: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep it away from incompatible materials such as strong oxidizing agents.[7]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Handling and Use
-
Ventilation: Whenever possible, handle the solid form of this compound in a well-ventilated area or a chemical fume hood to minimize the inhalation of dust.[5]
-
Avoiding Dust Formation: Take care to avoid generating dust when handling the powder.[6] Use a spatula for transferring the solid and avoid pouring it from a height.
-
Good Laboratory Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled.[5] Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal
-
Waste Classification: Dispose of unused this compound and any contaminated materials as chemical waste in accordance with all federal, state, and local regulations.[7]
-
Containers: Collect waste in a suitable, labeled, and closed container.[8] Do not dispose of this chemical down the drain.[8]
Emergency Protocols: A Step-by-Step Response Plan
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove any contaminated clothing.[6] If skin irritation occurs, seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6] If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Spill Response
For minor spills of solid this compound:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE, including a dust mask or respirator, safety goggles, a lab coat, and gloves.[6]
-
Contain and Clean: Carefully sweep up the spilled solid, avoiding the generation of dust, and place it into a suitable container for disposal.[10]
-
Decontaminate: Wipe the spill area with a damp cloth and then decontaminate with soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's environmental health and safety department.[9]
Workflow for a Minor Solid Spill of this compound
Caption: A flowchart outlining the key steps for responding to a minor solid spill of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. adipogen.com [adipogen.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. This compound | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. fishersci.at [fishersci.at]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
